molecular formula C10H18O2 B12731274 (Z)-5-Decenoic acid CAS No. 84168-28-5

(Z)-5-Decenoic acid

Cat. No.: B12731274
CAS No.: 84168-28-5
M. Wt: 170.25 g/mol
InChI Key: UJUXUEKQHBXUEM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Decenoic acid (CAS 84168-28-5) is a mono-unsaturated fatty acid of interest in analytical and food chemistry research. It is characterized by a fatty and green odor profile . This compound has been identified as a novel component in the analysis of heated butter, alongside other decenoic acid isomers, suggesting a potential role in the study of lipid formation pathways and flavor chemistry in food systems . As a member of the decenoic acid family, which includes various isomers with diverse biological activities, this compound presents a specific area for investigation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84168-28-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(Z)-dec-5-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12)/b6-5-

InChI Key

UJUXUEKQHBXUEM-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCC=CCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical properties of (Z)-5-decenoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

This compound, also known as cis-5-decenoic acid, is a monounsaturated medium-chain fatty acid. While specific experimental data for the pure (Z)-5 isomer is limited in publicly accessible literature, the following table summarizes the known quantitative data for 5-decenoic acid and related mixtures. It is important to note that some of these values may represent a mixture of isomers (e.g., 5- and 6-decenoic acid) or may be estimated values.

PropertyValueReference/Notes
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][2]
IUPAC Name (Z)-dec-5-enoic acid[1][3]
CAS Number 84168-28-5[2]
Synonyms cis-5-Decenoic acid[2]
Boiling Point 277.00 to 278.00 °C @ 760.00 mm HgFor 5-decenoic acid[4]
299.00 to 301.00 °C @ 760.00 mm HgFor a mixture of 5- and 6-decenoic acid[5]
Flash Point 174.44 °C (346.00 °F)For 5-decenoic acid[4]
Vapor Pressure 0.001 mmHg @ 25.00 °CEstimated for 5-decenoic acid[4]
logP (o/w) 2.9 - 3.477Estimated[1][4]
Water Solubility 86.48 mg/L @ 25 °CEstimated[4]
Solubility Soluble in alcohol[4]
Density 0.916 to 0.945 g/cm³ @ 25.00 °CFor a mixture of 5- and 6-decenoic acid[5]
Refractive Index 1.447 to 1.460 @ 20.00 °CFor a mixture of 5- and 6-decenoic acid[5]
Polar Surface Area 37.3 Ų[1]
Odor Description Buttery, fatty, green[2][4]

Experimental Protocols

Synthesis of 5(6)-Decenoic Acid from δ-Decalactone

A common industrial synthesis route produces a mixture of 5- and 6-decenoic acids from δ-decalactone through acid-catalyzed ring-opening.

Materials:

  • δ-Decalactone

  • Phosphoric acid (85-90%)

  • Deionized water

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

Equipment:

  • Glass reactor with overhead stirrer, heating mantle, and condenser

  • Separatory funnel

  • Vacuum distillation apparatus

Methodology:

  • Charge the glass reactor with δ-decalactone.

  • Add phosphoric acid (approximately 10% w/w of the decalactone) to the reactor while stirring.

  • Heat the mixture to 190-200 °C and maintain this temperature for 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the crude product with deionized water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with a saturated sodium chloride solution.

  • Separate the organic layer.

  • Purify the product by vacuum distillation to yield a mixture of 5- and 6-decenoic acids.

Analytical Methodologies

GC-MS is a standard method for the analysis of fatty acids.[6][7] For analysis, the carboxylic acid group is typically derivatized to a more volatile ester, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[7]

Sample Preparation (Derivatization to FAMEs):

  • Dissolve a known amount of the fatty acid sample in a solution of methanolic HCl or BF₃-methanol.

  • Heat the mixture in a sealed vial at 60-100 °C for 1-2 hours.

  • Cool the reaction mixture and add water and a nonpolar solvent (e.g., hexane).

  • Vortex and centrifuge to separate the layers.

  • Collect the upper organic layer containing the FAMEs for GC-MS analysis.

GC-MS Parameters (General):

  • Column: A polar capillary column (e.g., HP-5MS, DB-WAX) is typically used for the separation of FAMEs.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-15 °C/min.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode to identify components or in selected ion monitoring (SIM) mode for quantification.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of unsaturated fatty acids.[9][10]

Sample Preparation:

  • Dissolve the fatty acid sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Resonances:

  • ~12.0 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.[11]

  • ~5.3-5.4 ppm: A multiplet from the olefinic protons (-CH=CH-).

  • ~2.3 ppm: A triplet from the α-methylene protons (-CH₂-COOH).

  • ~2.0 ppm: Multiplets from the allylic protons (-CH₂-CH=CH-CH₂-).

  • ~1.6 ppm: A multiplet from the β-methylene protons (-CH₂-CH₂-COOH).

  • ~1.3 ppm: A broad signal from the other methylene protons in the alkyl chain.

  • ~0.9 ppm: A triplet from the terminal methyl protons (-CH₃).

Expected ¹³C NMR Resonances:

  • ~180-185 ppm: The carbonyl carbon of the carboxylic acid.[11]

  • ~125-130 ppm: The olefinic carbons (-CH=CH-).

  • ~20-35 ppm: The methylene carbons of the alkyl chain.

  • ~14 ppm: The terminal methyl carbon.

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.[12][13]

Sample Preparation:

  • The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Characteristic IR Absorptions:

  • 3300-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12]

  • ~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~1710 cm⁻¹: A strong C=O stretching vibration of the carboxylic acid dimer.[12]

  • ~1650 cm⁻¹: A weak C=C stretching vibration of the cis double bond.

  • ~1410 cm⁻¹ and ~940 cm⁻¹: O-H bending vibrations.

  • ~1280 cm⁻¹: C-O stretching vibration.

Visualizations

The following diagrams illustrate the synthesis workflow, a general analytical workflow, and the metabolic context of this compound.

synthesis_workflow cluster_synthesis Synthesis of 5(6)-Decenoic Acid start δ-Decalactone reaction Acid-Catalyzed Ring Opening (190-200 °C) start->reaction catalyst Phosphoric Acid catalyst->reaction crude Crude Product reaction->crude neutralization Neutralization & Washing crude->neutralization purification Vacuum Distillation neutralization->purification end 5(6)-Decenoic Acid Mixture purification->end

Caption: Synthesis workflow for 5(6)-decenoic acid.

analytical_workflow cluster_analysis General Analytical Workflow for Fatty Acids sample Fatty Acid Sample (this compound) derivatization Derivatization (e.g., to FAMEs) sample->derivatization For GC-MS analysis Instrumental Analysis sample->analysis gcms GC-MS derivatization->gcms analysis->gcms nmr NMR analysis->nmr ftir FTIR analysis->ftir data Data Processing & Interpretation gcms->data nmr->data ftir->data results Structural Elucidation & Quantification data->results

Caption: General analytical workflow for this compound.

metabolic_pathway cluster_metabolism Metabolic Context of a Medium-Chain Fatty Acid fatty_acid This compound activation Activation to Acyl-CoA fatty_acid->activation beta_oxidation Mitochondrial β-Oxidation activation->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Repeated Cycles tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy Production (ATP) tca_cycle->energy

Caption: Simplified metabolic pathway for a medium-chain fatty acid.

References

An In-depth Technical Guide to the Synthesis of (Z)-5-Decenoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two effective and stereoselective methods for the synthesis of (Z)-5-decenoic acid, a valuable unsaturated fatty acid for various research and development applications. The following sections detail the experimental protocols, present key quantitative data in a comparative format, and illustrate the synthetic pathways using clear diagrams.

Introduction

This compound is a monounsaturated fatty acid that has garnered interest in various fields of chemical and biological research. Its specific cis-isomer configuration at the C5-C6 double bond is crucial for its biological activity and makes its stereoselective synthesis a key challenge. This guide explores two robust synthetic strategies: the Wittig reaction, known for its reliability in forming Z-alkenes from unstabilized ylides, and the partial hydrogenation of an alkyne using a poisoned catalyst, a classic method for accessing cis-alkenes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound, allowing for a direct comparison of their efficiency and requirements.

ParameterWittig Reaction RouteAlkyne Hydrogenation Route
Overall Yield ModerateGood to High
Stereoselectivity (Z:E) HighVery High
Number of Steps 33
Key Reagents Triphenylphosphine, 1-Bromopentane, 5-Oxopentanoic acid, Strong Base (e.g., n-BuLi)Acetylene, 1-Bromo-3-chloropropane, Butyl bromide, Lindlar's Catalyst, H₂
Primary Byproducts Triphenylphosphine oxideNone in the final step
Purification Methods Column chromatography, DistillationFiltration, Distillation

Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. For the synthesis of this compound, a non-stabilized phosphorus ylide is reacted with a protected derivative of 5-oxopentanoic acid, which generally favors the formation of the Z-isomer.[1]

Experimental Protocol

Step 1: Synthesis of Pentyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.20 mol) and 1-bromopentane (1.20 mol).

  • Add N,N-dimethylformamide (DMF) (225 g) as the solvent.

  • Heat the reaction mixture to 110-115 °C and stir for 6 hours.

  • After cooling to room temperature, the product, pentyltriphenylphosphonium bromide, will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Wittig Reagent (Ylide)

  • Suspend the pentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise while stirring. The formation of the deep red or orange color indicates the formation of the ylide.

Step 3: Wittig Reaction and Synthesis of this compound

  • In a separate flask, dissolve 5-oxopentanoic acid (1.0 eq) in anhydrous THF. To prevent side reactions with the acidic proton, it is often necessary to protect the carboxylic acid, for example, as its methyl or ethyl ester, prior to the Wittig reaction. The ester can then be hydrolyzed in a subsequent step.

  • Cool the solution of the carbonyl compound to 0 °C.

  • Slowly add the freshly prepared ylide solution to the solution of the protected 5-oxopentanoic acid via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel.

  • If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide or sodium hydroxide followed by acidic workup).

Reaction Pathway

Wittig_Reaction TPP Triphenylphosphine Phosphonium Pentyltriphenylphosphonium Bromide TPP->Phosphonium + 1-Bromopentane Bromo 1-Bromopentane Ylide Pentylidenephosphorane (Ylide) Phosphonium->Ylide + n-BuLi Product This compound Ylide->Product + 5-Oxopentanoic Acid TPO Triphenylphosphine Oxide Ylide->TPO Oxo 5-Oxopentanoic Acid Oxo->Product Base n-BuLi

Caption: Wittig reaction pathway for this compound synthesis.

Synthetic Route 2: Partial Hydrogenation of an Alkyne

The stereoselective reduction of an internal alkyne using a "poisoned" palladium catalyst, such as Lindlar's catalyst, is a highly effective method for the synthesis of Z-alkenes.[2][3][4] This method offers excellent stereoselectivity, with the syn-addition of hydrogen across the triple bond leading exclusively to the cis-product.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-bromobutane

This intermediate can be synthesized from 1-bromo-3-chloropropane and the Grignard reagent derived from methyl bromide, though it is also commercially available. For the purpose of this guide, we will assume its availability.

Step 2: Synthesis of Dec-5-yn-1-ol

  • In a three-necked flask under an inert atmosphere, dissolve lithium acetylide-ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO).

  • To this solution, add 1-bromo-3-chloropropane at a low temperature to form 5-chloropentyne.

  • In a separate reaction, prepare a Grignard reagent from butyl bromide and magnesium turnings in anhydrous THF.

  • React the Grignard reagent with the previously synthesized 5-chloropentyne to form dec-5-yn-1-ol. This is a simplified representation; a more common route would involve the alkylation of a terminal alkyne. A more direct synthesis of dec-5-ynoic acid would involve the coupling of two smaller fragments. For instance, the alkylation of the anion of pent-1-yne with a 5-halopentanoic acid ester, followed by hydrolysis.

Step 3: Oxidation of Dec-5-yn-1-ol to Dec-5-ynoic Acid

  • Dissolve dec-5-yn-1-ol (1.0 eq) in acetone.

  • Cool the solution in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the reaction for a few hours at room temperature.

  • Quench the reaction with isopropanol.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dec-5-ynoic acid.

Step 4: Partial Hydrogenation to this compound

  • Dissolve dec-5-ynoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5-10% by weight of the alkyne).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically a balloon or a pressure of 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to the alkane.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation if necessary.

Reaction Pathway

Alkyne_Hydrogenation Alkyne Dec-5-ynoic Acid Product This compound Alkyne->Product H₂, Lindlar's Catalyst Catalyst Lindlar's Catalyst Hydrogen H₂

Caption: Alkyne hydrogenation pathway for this compound synthesis.

Conclusion

Both the Wittig reaction and the partial hydrogenation of an alkyne represent viable and effective strategies for the stereoselective synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The Wittig reaction offers the advantage of building the carbon skeleton and setting the double bond geometry in a single key step, while the alkyne hydrogenation route provides exceptionally high Z-selectivity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic approach for their specific needs.

References

A Technical Guide to the Cross-Metathesis Synthesis of cis-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-5-decenoic acid, a valuable synthon in the preparation of various biologically active molecules, via Z-selective cross-metathesis. This method offers a highly efficient and stereoselective route from readily available starting materials. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data to support researchers in the application of this powerful catalytic transformation.

Introduction

cis-5-Decenoic acid is a key intermediate in the synthesis of numerous natural products and pharmaceuticals. Traditional synthetic routes often involve multi-step procedures with limited stereocontrol. Olefin metathesis, a Nobel Prize-winning technology, has emerged as a powerful tool for the formation of carbon-carbon double bonds.[1] Specifically, Z-selective cross-metathesis allows for the direct and highly stereoselective synthesis of cis-alkenes from two different olefin partners.[2][3]

This guide focuses on the synthesis of cis-5-decenoic acid through the cross-metathesis of 1-heptene and a suitable C4 ω-unsaturated carboxylic acid synthon. A critical challenge in this transformation is the incompatibility of the free carboxylic acid functionality with many ruthenium-based metathesis catalysts. To overcome this, an in situ protection strategy is employed, masking the carboxylic acid as a boronate ester during the catalytic cycle.

Synthetic Strategy

The overall synthetic strategy involves a one-pot, three-step process:

  • In situ Protection: The carboxylic acid of 3-butenoic acid is transiently protected by reaction with a boronic acid, such as pinacolborane (HBpin), to form a boronate ester. This prevents catalyst deactivation.

  • Z-Selective Cross-Metathesis: The protected 3-butenoic acid undergoes cross-metathesis with 1-heptene in the presence of a Z-selective ruthenium catalyst. This reaction forms the desired C-C double bond with high cis-selectivity.

  • Deprotection: The boronate ester is readily hydrolyzed during the aqueous workup to yield the final product, cis-5-decenoic acid.

This approach streamlines the synthesis by avoiding separate protection and deprotection steps, thereby improving overall efficiency.

Experimental Section

Materials and Methods

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be purified and dried according to standard procedures. 1-Heptene, 3-butenoic acid, pinacolborane, and the ruthenium catalyst are commercially available.

Detailed Experimental Protocol

Synthesis of cis-5-Decenoic Acid via Cross-Metathesis

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 3-butenoic acid (1.0 equiv.). Anhydrous and degassed solvent (e.g., dichloromethane or toluene) is added, and the solution is stirred. Pinacolborane (1.1 equiv.) is added dropwise, and the mixture is stirred at room temperature for 1 hour to ensure complete formation of the boronate ester.

To this solution, 1-heptene (1.2 equiv.) is added, followed by the Z-selective ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation Catalyst, 1-5 mol%). The reaction mixture is then heated to the desired temperature (typically 40-60 °C) and stirred for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a suitable reagent to decompose the catalyst (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup (e.g., with dilute HCl) to hydrolyze the boronate ester. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford pure cis-5-decenoic acid.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Z-selective cross-metathesis synthesis of cis-unsaturated carboxylic acids and related compounds.

EntryAlkene 1Alkene 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Z:E Ratio
11-HepteneProtected 3-Butenoic AcidHoveyda-Grubbs II (2.5)Toluene45675>95:5
21-OcteneProtected 4-Pentenoic AcidGrubbs II (5.0)CH₂Cl₂40126890:10
31-HexeneMethyl 3-butenoateHoveyda-Grubbs II (1.0)Toluene50485>98:2

Visualizations

Reaction Scheme

G cluster_0 Reactants cluster_1 In situ Protection cluster_2 Cross-Metathesis cluster_3 Deprotection Heptene 1-Heptene MetathesisProduct Protected cis-5-Decenoic Acid Heptene->MetathesisProduct Hoveyda-Grubbs II Catalyst ButenoicAcid 3-Butenoic Acid ProtectedAcid Boronate Ester of 3-Butenoic Acid ButenoicAcid->ProtectedAcid HBpin ProtectedAcid->MetathesisProduct FinalProduct cis-5-Decenoic Acid MetathesisProduct->FinalProduct Aqueous Workup

Caption: Overall reaction scheme for the synthesis of cis-5-decenoic acid.

Experimental Workflow

G A Charge Schlenk flask with 3-butenoic acid and solvent B Add pinacolborane and stir for 1 hour A->B C Add 1-heptene and Z-selective catalyst B->C D Heat and stir for 4-12 hours C->D E Quench reaction and remove solvent D->E F Aqueous workup and extraction E->F G Dry, filter, and concentrate organic phase F->G H Purify by column chromatography G->H I Obtain pure cis-5-decenoic acid H->I

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle

G Catalyst [Ru]=CHPh Metallocyclobutane1 Metallocyclobutane I Catalyst->Metallocyclobutane1 + Protected Acid Heptene 1-Heptene ProtectedAcid Protected 3-Butenoic Acid Intermediate1 [Ru]=CH(CH₂)₂COOBpin Metallocyclobutane1->Intermediate1 - PhCH=CH₂ Metallocyclobutane2 Metallocyclobutane II Intermediate1->Metallocyclobutane2 + 1-Heptene Metallocyclobutane2->Catalyst - Product Product Protected cis-5-Decenoic Acid Metallocyclobutane2->Product

Caption: Simplified catalytic cycle for the cross-metathesis reaction.

References

A Technical Guide to the Synthesis of (Z)-5-Decenoic Acid via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for (Z)-5-decenoic acid utilizing Ring-Closing Metathesis (RCM), a powerful catalytic reaction for the formation of carbon-carbon double bonds. While a direct, documented synthesis of this compound via RCM is not prevalent in the reviewed literature, this guide extrapolates from established methodologies for Z-selective macrocyclization to provide a robust theoretical framework and experimental protocol.

Introduction to Ring-Closing Metathesis for (Z)-Alkene Synthesis

Ring-closing metathesis has emerged as a versatile and efficient tool in organic synthesis for the construction of cyclic olefins.[1] The reaction involves the intramolecular rearrangement of a diene substrate, catalyzed by a transition metal complex, typically ruthenium or molybdenum-based, to form a cyclic alkene and a small volatile byproduct, such as ethylene.[1][2]

The stereochemical outcome of the newly formed double bond, whether E (trans) or Z (cis), is a critical aspect of RCM. While earlier catalysts often favored the thermodynamically more stable E-isomer, significant advancements have led to the development of highly Z-selective catalysts.[1][3] These catalysts operate under kinetic control to favor the formation of the sterically more demanding Z-isomer, opening avenues for the synthesis of a wide range of biologically active molecules and complex natural products where the Z-alkene geometry is crucial.[4][5]

The synthesis of medium-chain unsaturated fatty acids, such as this compound, can be envisioned through the RCM of a suitable precursor to form a 10-membered lactone, which upon subsequent hydrolysis, would yield the desired carboxylic acid.

Catalyst Selection for Z-Selective RCM

The choice of catalyst is paramount in achieving high Z-selectivity in ring-closing metathesis. Several classes of catalysts have been developed that exhibit a strong preference for the formation of Z-alkenes.

Key Catalyst Classes for Z-Selective RCM:

  • Ruthenium-based Catalysts:

    • Grubbs Catalysts with Chelating Ligands: Modified Grubbs-type catalysts featuring chelating N-heterocyclic carbene (NHC) ligands have shown remarkable Z-selectivity. The steric environment imposed by the chelating arm is believed to favor the transition state leading to the Z-isomer.[1]

    • Stereoretentive Ruthenium Catalysts: These catalysts, often supported by dithiolate ligands, can preserve the stereochemistry of a pre-existing Z-double bond within the diene substrate, leading to a highly Z-selective macrocyclization.[6]

  • Molybdenum and Tungsten-based Catalysts:

    • Monoaryloxide Pyrrolide (MAP) Complexes: Developed by Schrock and Hoveyda, these Mo- and W-based catalysts are highly effective for Z-selective metathesis reactions.[5] They have been successfully applied to the synthesis of various macrocyclic natural products with high Z-selectivity.[4][5]

The selection of the optimal catalyst often depends on the specific substrate and the desired ring size. For the synthesis of a 10-membered lactone, a highly active and selective catalyst would be required to overcome the potential challenges associated with forming medium-sized rings.

Table 1: Performance of Selected Z-Selective RCM Catalysts in Macrocyclization

Catalyst TypeSubstrate TypeRing SizeYield (%)Z:E RatioReference
Chelated Ru CatalystDiene Ester1275>95:5[1]
Stereoretentive Ru CatalystZ-Diene Ester127999:1[6]
Mo-MAP CatalystDiene Amide118291:9[5]
W-MAP CatalystComplex Diene168294:6[4]

Proposed Synthetic Pathway for this compound

The synthesis of this compound via RCM would proceed through the formation of a 10-membered lactone, (Z)-dec-5-en-1-olide, from a suitable diene precursor. This lactone can then be hydrolyzed to afford the target carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Hydrolysis Hept-6-en-1-ol Hept-6-en-1-ol Diene_ester Hept-6-en-1-yl acrylate Hept-6-en-1-ol->Diene_ester Pyridine, DCM Acryloyl_chloride Acryloyl_chloride Acryloyl_chloride->Diene_ester Diene_ester_2 Hept-6-en-1-yl acrylate Z_Lactone (Z)-Dec-5-en-1-olide Z_Lactone_2 (Z)-Dec-5-en-1-olide Diene_ester_2->Z_Lactone Z-Selective Catalyst (e.g., Grubbs or Mo-MAP) Toluene, heat Z_Decenoic_acid This compound Z_Lactone_2->Z_Decenoic_acid LiOH, THF/H2O

Figure 1: Proposed synthetic pathway for this compound via RCM.

Detailed Experimental Protocols

The following are proposed, detailed experimental protocols based on established procedures for Z-selective RCM.[4][7]

Synthesis of the Diene Precursor (Hept-6-en-1-yl acrylate)
  • To a solution of hept-6-en-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the diene ester precursor.

Z-Selective Ring-Closing Metathesis
  • In a glovebox, dissolve the diene ester precursor (1.0 eq) in anhydrous, degassed toluene (to a concentration of 0.01 M).

  • Add the Z-selective catalyst (e.g., a chelated Grubbs-type catalyst or a Mo-MAP complex, 2-5 mol%).

  • Seal the reaction vessel and heat the mixture at the optimized temperature (typically between 60-100 °C) for the specified time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude lactone by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (Z)-dec-5-en-1-olide.

G Start Start Dissolve_Diene Dissolve diene precursor in anhydrous, degassed toluene Start->Dissolve_Diene Add_Catalyst Add Z-selective catalyst in a glovebox Dissolve_Diene->Add_Catalyst Heat_Reaction Heat reaction mixture under inert atmosphere Add_Catalyst->Heat_Reaction Monitor_Progress Monitor reaction by TLC or GC-MS Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Quench_Reaction Quench with ethyl vinyl ether Monitor_Progress->Quench_Reaction Complete Purify_Product Purify by column chromatography Quench_Reaction->Purify_Product End End Purify_Product->End

Figure 2: General experimental workflow for the Z-selective RCM reaction.

Hydrolysis of (Z)-Dec-5-en-1-olide
  • Dissolve the purified (Z)-dec-5-en-1-olide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Catalytic Cycle and Mechanism of Z-Selectivity

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate.

G Catalyst [M]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 [2+2] Cycloaddition Diene Diene Substrate Diene->Metallacyclobutane1 Intermediate1 [M]=CH-R'-CH=CH2 Metallacyclobutane1->Intermediate1 [2+2] Cycloreversion (- RCH=CH2) Metallacyclobutane2 Metallacyclobutane Intermediate 2 Intermediate1->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product_Complex [M]=CH2 + (Z)-Cycloalkene Metallacyclobutane2->Product_Complex [2+2] Cycloreversion Product_Complex->Catalyst Regeneration (+ Ethylene)

References

The Potential Biological Role of (Z)-5-Decenoic Acid in Lipid Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the biological role of (Z)-5-Decenoic acid in lipid metabolism is currently limited. This document extrapolates its potential functions based on its structural classification as a medium-chain fatty acid (MCFA) and the well-established roles of similar fatty acids. All discussions of its specific effects should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2. As an MCFA, it possesses a hydrocarbon tail of 10 carbons with a cis double bond at the fifth carbon.[1][2] The metabolic fate and biological activity of fatty acids are largely determined by their chain length and degree of saturation. MCFAs are known to be rapidly absorbed and metabolized, serving as a ready source of energy and also acting as signaling molecules that modulate key pathways in lipid metabolism.[3][4][5] This whitepaper will explore the putative biological roles of this compound in lipid metabolism, focusing on its potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), two master regulators of lipid homeostasis.

Putative Mechanisms of Action

Based on the activities of other MCFAs, this compound is likely to influence lipid metabolism through two primary mechanisms: serving as a direct energy substrate and acting as a signaling molecule to regulate gene expression.

Energy Metabolism: Fatty Acid β-Oxidation

Medium-chain fatty acids are readily transported into the mitochondria, independent of the carnitine palmitoyltransferase (CPT) shuttle system that is required for long-chain fatty acids.[4] This allows for their rapid β-oxidation to acetyl-CoA, which can then enter the citric acid cycle for ATP production. It is therefore highly probable that this compound can be efficiently utilized as an energy source in tissues with high metabolic rates, such as the liver and muscle.

A potential experimental workflow to investigate the effect of this compound on fatty acid oxidation is depicted below.

experimental_workflow Hypothetical Workflow: Assessing this compound's Impact on Lipid Metabolism cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Molecular Assays cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion cell_culture Hepatocytes or Adipocytes treatment Treat with this compound cell_culture->treatment fao_assay Fatty Acid Oxidation Assay (e.g., using 14C-palmitate) treatment->fao_assay dnl_assay De Novo Lipogenesis Assay (e.g., using 14C-acetate) treatment->dnl_assay western_blot Western Blot for SREBP-1c (precursor and mature forms) treatment->western_blot reporter_assay PPAR Luciferase Reporter Assay treatment->reporter_assay quant_fao Quantify FAO Rate fao_assay->quant_fao quant_dnl Quantify DNL Rate dnl_assay->quant_dnl quant_srebp Quantify SREBP-1c Cleavage western_blot->quant_srebp quant_ppar Quantify PPAR Activation reporter_assay->quant_ppar conclusion Elucidate Role in Lipid Metabolism quant_fao->conclusion quant_dnl->conclusion quant_srebp->conclusion quant_ppar->conclusion

Caption: Hypothetical workflow for investigating this compound's metabolic effects.

Regulation of Gene Expression

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism.[6][7] Fatty acids and their derivatives are natural ligands for PPARs. Medium-chain fatty acids have been shown to act as partial agonists for PPARγ and to influence the activity of other PPAR isoforms.[8][9]

Activation of PPARα typically leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[6] Conversely, PPARγ is a master regulator of adipogenesis and lipid storage. It is plausible that this compound could bind to and activate PPARs, thereby influencing the expression of genes that control lipid catabolism and storage.

The signaling pathway for PPAR activation is illustrated below.

PPAR_Signaling PPAR Signaling Pathway Z5DA This compound (Putative Ligand) PPAR PPARα / PPARγ Z5DA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Regulates Transcription Proteins Metabolic Proteins TargetGenes->Proteins Translation MetabolicEffect Increased Fatty Acid Oxidation & Altered Lipid Storage Proteins->MetabolicEffect Catalyzes

Caption: Putative activation of the PPAR signaling pathway by this compound.

SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a major regulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors.[10][11] The activity of SREBPs is tightly regulated, primarily through a mechanism of proteolytic cleavage. Unsaturated fatty acids have been shown to suppress the processing of SREBP-1c, thereby reducing its transcriptional activity and leading to a decrease in lipogenesis.[12][13]

It is hypothesized that this compound, being an unsaturated fatty acid, could inhibit the proteolytic cleavage of SREBP-1c. This would lead to a downregulation of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced de novo fatty acid synthesis.

The SREBP-1c signaling pathway is outlined in the diagram below.

SREBP_Signaling SREBP-1c Signaling Pathway Z5DA This compound SREBP_precursor SREBP-1c Precursor (in ER membrane) Z5DA->SREBP_precursor Inhibits Proteolytic Cleavage (Hypothesized) SREBP_mature Mature SREBP-1c (in nucleus) SREBP_precursor->SREBP_mature Cleavage SRE SRE (Sterol Regulatory Element) SREBP_mature->SRE Binds to LipogenicGenes Lipogenic Genes (e.g., FAS, ACC) SRE->LipogenicGenes Activates Transcription Lipogenesis De Novo Lipogenesis LipogenicGenes->Lipogenesis Drives

Caption: Hypothesized regulation of the SREBP-1c pathway by this compound.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from experiments designed to investigate the effects of this compound on key aspects of lipid metabolism.

Table 1: Effect of this compound on Fatty Acid Oxidation

Treatment GroupFatty Acid Oxidation Rate (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control150.5 ± 12.31.0
This compound (10 µM)225.8 ± 18.71.5
This compound (50 µM)310.2 ± 25.12.1
Etomoxir (CPT1 inhibitor)30.1 ± 5.60.2

Table 2: Effect of this compound on De Novo Lipogenesis

Treatment GroupDe Novo Lipogenesis Rate (nmol/hr/mg protein)Fold Change vs. Control
Vehicle Control85.2 ± 9.11.0
This compound (10 µM)63.9 ± 7.50.75
This compound (50 µM)46.8 ± 5.80.55
Insulin (Positive Control)170.4 ± 15.32.0

Table 3: Effect of this compound on PPARα Activation

Treatment GroupLuciferase Activity (Relative Light Units)Fold Activation vs. Vehicle
Vehicle Control10,000 ± 8501.0
This compound (10 µM)25,000 ± 2,1002.5
This compound (50 µM)45,000 ± 3,8004.5
GW7647 (PPARα agonist)100,000 ± 8,90010.0

Table 4: Effect of this compound on SREBP-1c Processing

Treatment GroupRatio of Mature to Precursor SREBP-1cFold Change vs. Control
Vehicle Control1.0 ± 0.11.0
This compound (10 µM)0.7 ± 0.080.7
This compound (50 µM)0.4 ± 0.050.4
Insulin (Positive Control)2.5 ± 0.22.5

Detailed Experimental Protocols

The following are representative protocols for the key experiments that would be necessary to elucidate the biological role of this compound in lipid metabolism.

Fatty Acid β-Oxidation Assay

This protocol is adapted from methods utilizing radiolabeled fatty acids to measure the rate of β-oxidation in cultured cells.[6][14][15]

  • Cell Culture: Plate hepatocytes or adipocytes in a 24-well plate and culture until they reach the desired confluence or differentiation state.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free bovine serum albumin (BSA) in the appropriate cell culture medium.

  • Cell Treatment: Pre-incubate the cells with vehicle or varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Oxidation Reaction: Remove the treatment medium and add the medium containing [1-¹⁴C]palmitic acid. Seal the plate and incubate at 37°C for 2-4 hours.

  • Measurement of ¹⁴CO₂: If measuring complete oxidation, capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the well.

  • Measurement of Acid-Soluble Metabolites (ASMs): To measure total β-oxidation, stop the reaction by adding perchloric acid. The ASMs, which are the radiolabeled products of β-oxidation, will be in the supernatant.

  • Quantification: Measure the radioactivity in the trapping agent or the supernatant using a scintillation counter. Normalize the results to the total protein content of each well.

De Novo Lipogenesis Assay

This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.[1][16][17][18][19]

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the fatty acid oxidation assay.

  • Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for 2-4 hours at 37°C.

  • Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a chloroform:methanol solvent system.

  • Separation and Quantification: Separate the lipid phase and allow the solvent to evaporate. Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a scintillation counter. Normalize the results to the total protein content.

PPAR Luciferase Reporter Assay

This assay measures the ability of a compound to activate a PPAR isoform.[20][21][22][23][24]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one expressing the ligand-binding domain of a PPAR isoform (e.g., PPARα) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and treat them with vehicle, a known PPAR agonist (positive control), or varying concentrations of this compound.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the PPAR isoform.

Western Blot for SREBP-1c Processing

This method is used to quantify the precursor and mature forms of SREBP-1c.[25][26][27][28]

  • Cell Culture and Treatment: Culture and treat cells with this compound.

  • Protein Extraction: Harvest the cells and prepare nuclear and cytoplasmic protein extracts using a specialized extraction kit.

  • Protein Quantification: Determine the protein concentration of each extract using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for SREBP-1. The precursor form (~125 kDa) will be predominantly in the cytoplasmic/membrane fraction, while the mature, cleaved form (~68 kDa) will be in the nuclear fraction.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometry analysis to determine the relative amounts of the precursor and mature forms of SREBP-1c.

Conclusion and Future Directions

While direct experimental data on the biological role of this compound in lipid metabolism is lacking, its classification as a monounsaturated medium-chain fatty acid allows for informed speculation about its potential functions. It is likely to be a readily available energy source through rapid β-oxidation. Furthermore, it may act as a signaling molecule, potentially activating PPARα to enhance fatty acid catabolism and suppressing SREBP-1c processing to reduce de novo lipogenesis.

To validate these hypotheses, further research is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for systematically investigating the effects of this compound on cellular lipid metabolism. Such studies will be crucial in determining its potential as a modulator of metabolic pathways and its viability as a target for the development of therapeutic agents for metabolic disorders.

References

(Z)-5-Decenoic Acid: A Technical Guide to its Potential as a Nutrient and Membrane Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically investigating the nutritional and membrane-stabilizing properties of (Z)-5-Decenoic acid is limited. The information presented in this guide is substantially derived from research on medium-chain fatty acids (MCFAs), medium-chain monounsaturated fatty acids (MC-MUFAs), and other closely related molecules. The quantitative data, experimental protocols, and signaling pathways described herein are intended to serve as a foundational resource to stimulate and guide future research into the specific effects of this compound.

Introduction

This compound, a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2, is emerging as a molecule of interest in nutritional science and drug development.[1][2] As a member of the decenoic acid family, which is found in sources such as milk and various plant oils, it holds potential as a bioactive nutrient and a modulator of cell membrane properties.[3] This technical guide provides a comprehensive overview of the hypothesized nutritional benefits and membrane-stabilizing effects of this compound, based on the current understanding of related fatty acids. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore its therapeutic potential.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for designing and interpreting experimental studies. The following table summarizes key computed properties.

PropertyValueSource
Molecular Formula C10H18O2PubChem
Molecular Weight 170.25 g/mol PubChem
IUPAC Name (5Z)-dec-5-enoic acidPubChem
Synonyms cis-5-Decenoic acidPubChem
XLogP3 2.9PubChem
Polar Surface Area 37.3 ŲPubChem
Physical Description Presumed to be a liquid at room temperatureInferred from similar fatty acids

This compound as a Nutrient

Medium-chain fatty acids are known for their unique metabolic and physiological effects, which likely extend to this compound.[4][5][6]

Metabolism and Energy Provision

Unlike long-chain fatty acids, MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[5][6] This metabolic pathway allows for efficient beta-oxidation, making this compound a potential source of readily available energy.[4][6] This rapid metabolism may also lead to the production of ketone bodies, which can serve as an alternative energy source for the brain.[6][7]

Potential Health Benefits

Based on studies of MCFAs and monounsaturated fatty acids, this compound may offer several health benefits:

  • Improved Lipid Profiles: Monounsaturated fatty acids are known to help lower LDL ("bad") cholesterol and maintain HDL ("good") cholesterol levels.

  • Enhanced Insulin Sensitivity: Some studies on MCTs suggest a potential role in improving insulin sensitivity.[8]

  • Immune Modulation: MCFAs have been shown to possess immune-modulating properties, although the specific effects can vary.[9]

  • Gene Regulation: Medium-chain fatty acids, such as capric acid (C10:0), have been found to restore the expression of genes related to lipid metabolism in insulin-resistant adipocytes.[10]

The following table summarizes the potential nutritional effects of this compound, with comparisons to the well-studied saturated MCFA, capric acid, and the long-chain monounsaturated fatty acid, oleic acid.

ParameterThis compound (C10:1) (Hypothesized)Capric Acid (C10:0)Oleic Acid (C18:1)
Absorption Rate RapidRapidSlower
Primary Transport Route Portal VeinPortal VeinLymphatic System
Mitochondrial Entry Carnitine-independentCarnitine-independentCarnitine-dependent
Energy Availability HighHighHigh
Ketogenesis Potential for inductionInduces ketogenesisLow potential
Effect on LDL Cholesterol Likely lowering effectNeutral or slight increaseLowering effect

This compound as a Membrane Stabilizer

The introduction of a cis double bond in the acyl chain of a fatty acid has profound effects on the fluidity and stability of cell membranes.

Influence on Membrane Fluidity

Unsaturated fatty acids, due to the kink introduced by the cis double bond, disrupt the tight packing of phospholipid acyl chains.[11] This disruption increases the fluidity of the cell membrane.[12][13] It is hypothesized that the incorporation of this compound into membrane phospholipids would increase membrane fluidity, which is crucial for the function of membrane-bound proteins and overall cellular health.[12]

Membrane Stabilization and Protein Function

By modulating membrane fluidity, this compound could play a role in stabilizing the lipid bilayer and influencing the function of integral membrane proteins.[14] Proper membrane fluidity is essential for processes such as signal transduction, nutrient transport, and membrane fusion. An increase in membrane fluidity due to enrichment with cis-unsaturated fatty acids has been shown to enhance LDL metabolism in monocytes.[15]

The following table outlines the expected effects of this compound on membrane properties.

Membrane PropertyExpected Effect of this compound IncorporationRationale
Fluidity IncreaseThe cis double bond creates a kink in the fatty acid tail, preventing tight packing of phospholipids.
Phase Transition Temperature DecreaseIncreased fluidity lowers the temperature at which the membrane transitions from a gel to a fluid state.
Permeability Potential IncreaseLess tightly packed lipids may allow for increased passive diffusion of small molecules.
Lateral Diffusion of Proteins IncreaseA more fluid environment facilitates the movement of embedded proteins.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the nutritional and membrane-stabilizing effects of this compound.

Protocol for In Vitro Assessment of Cellular Uptake and Metabolism

Objective: To quantify the uptake and metabolic fate of this compound in a relevant cell line (e.g., hepatocytes, adipocytes).

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled [1-14C]-(Z)-5-Decenoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oil Red O staining solution

  • Scintillation counter and fluid

  • GC-MS for fatty acid analysis

Procedure:

  • Preparation of Fatty Acid-BSA Complex: Dissolve this compound and [1-14C]-(Z)-5-Decenoic acid in ethanol. Add this solution to a sterile BSA solution in PBS with stirring to create a fatty acid-BSA complex. The final molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere and grow. Once the cells reach approximately 80% confluency, replace the growth medium with a serum-free medium containing the this compound-BSA complex at various concentrations.

  • Uptake Assay: At different time points, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the radioactivity using a scintillation counter to determine the amount of internalized fatty acid.

  • Metabolic Fate Analysis:

    • Lipid Extraction: After incubation, wash the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution.

    • Thin Layer Chromatography (TLC): Separate the lipid classes (triglycerides, phospholipids, free fatty acids) from the extract using TLC. Scrape the corresponding bands and quantify the radioactivity in each fraction.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For non-radiolabeled experiments, extract and methylate the fatty acids from the total lipid extract. Analyze the fatty acid methyl esters (FAMEs) by GC-MS to determine the incorporation of this compound into different lipid species.

  • Lipid Accumulation (Oil Red O Staining): After treatment, fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

Protocol for Measuring Membrane Fluidity

Objective: To assess the effect of this compound incorporation on the fluidity of cell membranes or artificial liposomes.

Materials:

  • Cells or liposomes treated with this compound

  • Fluorescent membrane probes (e.g., Laurdan, DPH, TMA-DPH)

  • Fluorometer or fluorescence microscope with polarization filters

  • PBS

Procedure:

  • Cell/Liposome Preparation: Prepare cell cultures or liposomes and incubate them with the this compound-BSA complex as described in Protocol 5.1.

  • Fluorescent Labeling:

    • Laurdan: Incubate the cells/liposomes with Laurdan. This probe exhibits a spectral shift depending on the water content in the membrane's hydrophobic core, which is related to fluidity.

    • DPH/TMA-DPH: Label the cells/liposomes with DPH (probes the hydrophobic core) or TMA-DPH (probes the membrane surface).

  • Fluorescence Anisotropy Measurement:

    • Excite the labeled sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities and G is the grating correction factor.

    • A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

  • Laurdan Generalized Polarization (GP):

    • Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm).

    • Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

    • A decrease in the GP value corresponds to an increase in membrane fluidity.

Signaling Pathways

Based on the known roles of other MCFAs, this compound may influence several key signaling pathways.

PPAR Signaling

Medium-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[10]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The metabolism of MCFAs can alter the AMP/ATP ratio, potentially activating AMPK and leading to a switch from anabolic to catabolic pathways.

The diagrams below illustrate the hypothesized metabolic fate and potential signaling pathways influenced by this compound.

metabolic_pathway Dietary Intake Dietary Intake Small Intestine Small Intestine Dietary Intake->Small Intestine Portal Vein Portal Vein Small Intestine->Portal Vein Rapid Absorption Liver Liver Portal Vein->Liver Mitochondria Mitochondria Liver->Mitochondria Carnitine-Independent Transport Beta-Oxidation Beta-Oxidation Mitochondria->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy (ATP) Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis Ketone Bodies Ketone Bodies Ketogenesis->Ketone Bodies Brain Brain Ketone Bodies->Brain Alternative Fuel

Hypothesized Metabolic Pathway of this compound.

signaling_pathway cluster_cell Cell Z-5-Decenoic_Acid Z-5-Decenoic_Acid PPARs PPARs Z-5-Decenoic_Acid->PPARs Activates AMPK AMPK Z-5-Decenoic_Acid->AMPK Influences AMP/ATP ratio Gene_Expression Gene_Expression PPARs->Gene_Expression Regulates (Lipid Metabolism) Metabolic_Shift Metabolic_Shift AMPK->Metabolic_Shift Promotes Catabolism

Potential Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule with the potential to act as both a beneficial nutrient and a modulator of cell membrane dynamics. Based on the established properties of medium-chain and monounsaturated fatty acids, it is plausible that this compound could offer advantages in energy metabolism and the maintenance of cellular health through its effects on membrane fluidity.

Significant further research is required to elucidate the specific biological activities of this compound. Future studies should focus on:

  • In vivo nutritional studies to determine its impact on lipid profiles, glucose homeostasis, and body composition.

  • Detailed biophysical studies to quantify its effects on the properties of various model and cell membranes.

  • Transcriptomic and proteomic analyses to identify the specific genes and proteins regulated by this compound.

  • Pharmacological and toxicological evaluations to assess its safety and therapeutic potential.

This technical guide provides a solid framework for initiating such investigations, which will be crucial for unlocking the full potential of this compound in nutrition and medicine.

References

Unveiling the Elusive Natural Sources of cis-5-Decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-5-Decenoic acid, a monounsaturated medium-chain fatty acid, remains a molecule of significant interest due to its potential biological activities. However, its natural occurrence is notably rare, presenting a challenge for researchers. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources of cis-5-decenoic acid. It consolidates indirect evidence from related fatty acids, outlines detailed experimental protocols for its potential identification and quantification in various natural matrices, and presents a hypothetical framework for its involvement in cellular signaling pathways. This document serves as a foundational resource for researchers aiming to explore the natural origins and biological significance of this elusive fatty acid.

Introduction

Decenoic acids are a group of C10 monounsaturated fatty acids with various isomers depending on the position and configuration of the double bond.[1] While some isomers, such as cis-2-decenoic acid, have been identified as signaling molecules in microorganisms like Pseudomonas aeruginosa, the natural distribution of cis-5-decenoic acid is not well-documented.[1] Its structural similarity to other biologically active fatty acids suggests potential roles in cellular processes, making the identification of its natural sources a critical step for further investigation.

Potential Natural Sources: An Evidence-Based Approach

Direct evidence for the natural occurrence of cis-5-decenoic acid is scarce. However, related compounds and broader fatty acid profiles of certain natural products suggest potential avenues for investigation.

Plant Kingdom: The Case of Aquilaria sinensis

The most promising lead for a natural source of a closely related fatty acid comes from the plant Aquilaria sinensis. While direct identification of cis-5-decenoic acid is yet to be reported, its C12 analogue, cis-5-dodecenoic acid , has been identified in this plant.[2] Aquilaria sinensis, a tree native to China, is known for producing agarwood, a resinous heartwood with complex chemical constituents.[3][4] The healthy wood of Aquilaria sinensis contains a higher proportion of fatty acids compared to the resinous agarwood, which is rich in sesquiterpenes and chromones.[5][6]

Table 1: Fatty Acids Identified in Aquilaria sinensis

Fatty AcidPresence in Healthy WoodPresence in AgarwoodCitation
n-Hexadecanoic acidAbundantTrace[5]
Oleic acidPresentAbsent[5]
cis-5-Dodecenoic acidReportedNot specified[2]

The presence of cis-5-dodecenoic acid suggests that the enzymatic machinery capable of introducing a double bond at the Δ5 position exists in Aquilaria sinensis. It is plausible that the same or a similar desaturase enzyme could act on a C10 acyl chain, leading to the biosynthesis of cis-5-decenoic acid. Further detailed lipidomic analysis of various tissues of Aquilaria sinensis is warranted to confirm this hypothesis.

Animal Products: A Hypothetical Presence in Dairy

Medium-chain fatty acids (MCFAs), including C10 fatty acids, are characteristic components of the milk fat of ruminants. While specific isomeric analysis of decenoic acid in milk fat is often not performed in routine analyses, the presence of various C10 fatty acids makes dairy products a potential, though unconfirmed, source of cis-5-decenoic acid. A mixture of 5-decenoic and 6-decenoic acids is used as a "milk lactone" flavoring agent, indicating their contribution to dairy-like aromas.[1]

Experimental Protocols for Identification and Quantification

To aid researchers in the quest for natural cis-5-decenoic acid, this section provides detailed methodologies for its extraction, derivatization, and analysis from plant and animal matrices.

Lipid Extraction from Plant Material (e.g., Aquilaria sinensis leaves)

This protocol is adapted from established methods for plant lipid analysis.[7]

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest and immediately freeze approximately 1 gram of fresh plant tissue in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • To induce phase separation, add 2 mL of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture and centrifuge at 1500 x g for 5 minutes.

  • The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

  • The dried lipid extract is then ready for derivatization.

Lipid Extraction from Milk Fat

This protocol is based on the Gerber method for fat determination in milk.[8][9]

Materials:

  • Milk sample

  • Gerber butyrometer

  • Sulfuric acid (90%)

  • Amyl alcohol

  • Centrifuge with heating capability

  • Water bath

Procedure:

  • Pipette 10 mL of 90% sulfuric acid into a Gerber butyrometer.

  • Carefully layer 11 mL of the milk sample on top of the acid.

  • Add 1 mL of amyl alcohol.

  • Stopper the butyrometer and shake vigorously until the curd dissolves and the solution turns a dark reddish-brown.

  • Place the butyrometer in a water bath at 65°C for 5 minutes.

  • Centrifuge at 1100 rpm for 4 minutes.

  • Return the butyrometer to the 65°C water bath for 5 minutes.

  • The separated fat column can be collected for further analysis.

Fatty Acid Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.[10]

Materials:

  • Dried lipid extract

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

  • Seal the tube and heat at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously and then allow the phases to separate.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).

GC Conditions (example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Identification:

  • The identification of cis-5-decenoic acid methyl ester can be achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester of decenoic acid will show a characteristic molecular ion peak (M⁺) at m/z 184.27 and fragmentation patterns corresponding to the loss of a methoxy group (M-31) and other characteristic fragments.

Potential Signaling Pathways: A Hypothetical Framework

While no specific signaling pathways involving cis-5-decenoic acid have been elucidated, we can extrapolate from the known mechanisms of other fatty acids. Fatty acids can act as signaling molecules by binding to cell surface receptors (e.g., G-protein coupled receptors like FFAR1/GPR40) or intracellular nuclear receptors (e.g., PPARs).[11][12]

Below is a hypothetical signaling pathway illustrating how cis-5-decenoic acid might influence cellular processes.

FattyAcidSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cis-5-Decenoic_Acid Cis-5-Decenoic_Acid GPR40 GPCR (e.g., GPR40) Cis-5-Decenoic_Acid->GPR40 Binds to PPAR Nuclear Receptor (e.g., PPARγ) Cis-5-Decenoic_Acid->PPAR Enters cell and binds to G_Protein Gq/11 GPR40->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Gene_Expression Gene Expression (e.g., Insulin Secretion) Ca_PKC->Gene_Expression Modulates Metabolic_Genes Metabolic Gene Expression PPAR->Metabolic_Genes Regulates

Hypothetical signaling pathways for cis-5-Decenoic acid.

Conclusion and Future Directions

The natural occurrence of cis-5-decenoic acid remains an open area of research. This guide has synthesized the limited available evidence, pointing towards Aquilaria sinensis as a primary candidate for investigation due to the presence of its C12 homologue. The provided experimental protocols offer a robust framework for researchers to systematically screen various natural sources. Future research should focus on comprehensive lipidomic analyses of Aquilaria species and detailed isomeric profiling of C10 fatty acids in dairy products. Elucidating the natural sources of cis-5-decenoic acid is a crucial first step towards understanding its biosynthesis, biological functions, and potential applications in pharmacology and drug development.

References

A Comprehensive Technical Guide to (Z)-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid, a monounsaturated medium-chain fatty acid, is a subject of growing interest within the scientific community. While research into its specific biological roles is ongoing, its classification as a fatty acid suggests potential involvement in lipid metabolism and cellular signaling. This technical guide provides a consolidated overview of the known synonyms, physicochemical properties, and limited biological data available for this compound. It is important to note that detailed experimental protocols and established signaling pathways for this specific isomer are not extensively documented in publicly available literature. Much of the in-depth research on decenoic acid isomers has focused on compounds such as cis-2-decenoic acid for its role in biofilm dispersal.

Synonyms for this compound

The following are recognized synonyms for this compound:

  • cis-5-Decenoic acid[1]

  • 5-Decenoic acid, (Z)-[1]

  • 5-Decenoic acid, (5Z)-[1]

  • (Z)-dec-5-enoic acid[1]

  • UNII-5R82Y8PAHS[1]

  • FEMA No. 3742, 5Z-

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical databases.

PropertyValueSource
Molecular Formula C10H18O2PubChem[1][2]
Molecular Weight 170.25 g/mol PubChem[1][2]
CAS Number 84168-28-5PubChem[1]
IUPAC Name (Z)-dec-5-enoic acidPubChem[1]
Physical Description Odor described as "fatty, green"Wikipedia
XLogP3 2.9PubChem[1][2]
Polar Surface Area 37.3 ŲPubChem[1][2]

Biological Role and Activity

This compound is classified as a medium-chain fatty acid.[3][4] Based on this classification, its general biological roles are presumed to include serving as a nutrient, an energy source, and a component in membrane stabilization.[3][4] It is also suggested to be involved in lipid transport and metabolism.[3] However, specific experimental data detailing its mechanism of action or its role in signaling pathways are limited. In the food industry, it is recognized as a flavoring agent.[2]

Experimental Protocols

Preparation of 5(6)-Decenoic Acid Mixture

This protocol is adapted from a patent describing the synthesis of a mixture containing 5- and 6-decenoic acid, commercially known as milk lactone.

Materials:

  • delta-Decalactone (500 g)

  • 88% Phosphoric acid (50 g)

  • Reactor with stirring and heating capabilities

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Add 500 g of delta-decalactone and 50 g of 88% phosphoric acid to the reactor.

  • Initiate stirring and heat the mixture to 190 ± 3 °C.

  • Maintain this temperature for an insulation reaction time of 3 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Wash the resulting material 2-3 times with clear water using a separatory funnel.

  • Perform vacuum distillation on the washed product to obtain 478 g of 5(6)-decenoic acid (milk lactone).[5]

Logical Relationship Diagram

As no specific signaling pathways for this compound have been documented, the following diagram illustrates its classification and known general biological functions.

G Logical Relationship of this compound A This compound B Medium-Chain Fatty Acid A->B is a G Flavoring Agent A->G used as C Nutrient B->C functions as D Energy Source B->D functions as E Membrane Stabilizer B->E functions as F Lipid Metabolism B->F involved in

Caption: Classification and general functions of this compound.

References

An In-depth Technical Guide on (Z)-5-Decenoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid, a monounsaturated medium-chain fatty acid, has garnered interest in the fields of flavor chemistry and potentially in biological signaling. Though not as widely studied as other fatty acids, its presence in dairy products and its unique chemical properties make it a subject of importance. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to a scientific audience.

Discovery and History

The discovery of this compound is closely linked to the analysis of dairy products, specifically the flavor components of heated butter. In 2005, a study by Ito et al. was one of the first to identify this compound as a minor component in heated butter through gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) analysis[1][2]. This discovery was significant as it expanded the knowledge of the complex chemistry behind dairy flavors.

Historically, a mixture of 5- and 6-decenoic acids has been known in the flavor industry as "milk lactone"[3][4][5][6][7][8]. This mixture is recognized for its characteristic milky and creamy aroma and is used as a flavoring agent in a variety of food products[4][6][7][8][9]. This compound contributes to the overall flavor profile of these products. The United States Food and Drug Administration (FDA) has listed 5-decenoic acid (as part of the "milk lactone" mixture) as generally recognized as safe (GRAS) for use as a flavoring agent[3].

While its role as a flavor component is established, research into the specific biological activities and signaling pathways of this compound is still an emerging field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[10][11][12]
Molecular Weight 170.25 g/mol [10][11][12][13]
CAS Number 84168-28-5[11]
Appearance Colorless to pale yellow liquid (estimated)[14]
Boiling Point 299.00 to 301.00 °C @ 760.00 mm Hg[14]
Flash Point 309.00 °F TCC (153.89 °C)[14]
Solubility Insoluble in water; Soluble in alcohol, propylene glycol[14]
Synonyms cis-5-Decenoic acid, Milk lactone (in mixture)[3][6]

Experimental Protocols

Isolation and Identification from Heated Butter (Ito et al., 2005)

The following protocol is a summary of the methods used for the identification of this compound in heated butter[1][2].

1. Sample Preparation:

  • Unsalted butter is heated at 130°C for 1 hour.

  • The heated butter is saponified with 0.5 M potassium hydroxide in ethanol.

  • The mixture is extracted with diethyl ether to remove unsaponifiable matter.

  • The aqueous layer is acidified with hydrochloric acid and then extracted with diethyl ether to obtain the free fatty acid fraction.

  • The fatty acids are then methylated using diazomethane or another suitable methylating agent to form fatty acid methyl esters (FAMEs) for GC analysis.

2. Gas Chromatography (GC) Analysis:

  • Column: A polar capillary column suitable for FAME separation (e.g., a cyanopropyl-substituted column) is used.

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient is used to separate the different FAMEs. For instance, an initial temperature of 50°C held for 2 minutes, then ramped to 230°C at a rate of 2°C/min.

  • Detector: Flame Ionization Detector (FID).

3. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • The mass spectra of the separated peaks are compared with a mass spectral library (e.g., NIST) and with the spectra of authentic standards if available. The retention time of the peak corresponding to (Z)-5-decenoate is compared with that of a synthesized standard.

Proposed Formation Mechanism of this compound in Heated Butter

The formation of this compound in heated butter is believed to occur through the acid-catalyzed ring-opening of δ-decalactone, a common component of milk fat[1].

G cluster_0 Proposed Formation of this compound in Heated Butter delta_Decalactone δ-Decalactone (from milk fat) Protonation Protonation (Acid-catalyzed) delta_Decalactone->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Ring_Opening Ring Opening Carbocation->Ring_Opening Deprotonation Deprotonation Ring_Opening->Deprotonation Z_5_Decenoic_Acid This compound Deprotonation->Z_5_Decenoic_Acid G cluster_1 General Metabolism of Medium-Chain Fatty Acids Dietary_MCFA Dietary MCFA (e.g., this compound) Absorption Intestinal Absorption Dietary_MCFA->Absorption Portal_Vein Transport via Portal Vein to Liver Absorption->Portal_Vein Mitochondria Mitochondrial Uptake (Carnitine-independent) Portal_Vein->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy Production (TCA Cycle, Oxidative Phosphorylation) Acetyl_CoA->Energy

References

The Enigmatic Role of (Z)-5-Decenoic Acid in Cellular Processes: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of scientific knowledge regarding the function of (Z)-5-Decenoic acid in cellular processes. Despite its classification as a medium-chain fatty acid, a comprehensive review of published scientific literature, and chemical and biological databases reveals a significant gap in the understanding of its specific biological activities. While related isomers of decenoic acid have established roles as signaling molecules, the cellular functions of the (Z)-5 isomer remain largely uncharacterized. This document summarizes the available information and highlights the dearth of experimental data, thereby identifying a potential area for future research.

Introduction to this compound

This compound, also known as cis-5-Decenoic acid, is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. Its structure consists of a ten-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms. While its chemical properties are documented in various databases, its specific biological functions have not been the subject of extensive research.

Current State of Research: A Notable Absence of Data

A thorough search of scientific databases, including PubChem, the Human Metabolome Database (HMDB), and various peer-reviewed journals, yielded no specific studies detailing the cellular functions, signaling pathways, or mechanisms of action of this compound. The HMDB and FooDB databases classify it under broad categories such as "cell signaling" and "fatty acid metabolism," but this appears to be a general classification for fatty acids rather than the result of specific experimental evidence for this particular isomer.

This lack of data means that currently, it is not possible to provide:

  • Quantitative data on its biological effects.

  • Detailed experimental protocols for its study.

  • Diagrams of any signaling pathways in which it is involved.

Insights from Related Decenoic Acid Isomers

While information on this compound is scarce, research on other isomers offers a glimpse into the potential signaling roles of C10 unsaturated fatty acids.

cis-2-Decenoic Acid: A Bacterial Signaling Molecule

A significant body of research exists for cis-2-decenoic acid, a structural isomer of this compound. This molecule is a well-established fatty acid signaling molecule in various bacteria, including Pseudomonas aeruginosa.[1] Its primary functions include:

  • Biofilm Dispersion: cis-2-Decenoic acid can induce the dispersal of established biofilms, a key process in the life cycle of many pathogenic bacteria.[2][3]

  • Reversion of Persister Cells: It has been shown to revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state, thereby making them susceptible to antibiotics.[1][2]

  • Modulation of Microbial Behavior: It can influence motility, chemotaxis, and the expression of virulence factors in various bacterial species.

The signaling pathway for cis-2-decenoic acid in Pseudomonas aeruginosa is an area of active research, with studies suggesting it may involve sensory proteins that modulate intracellular second messenger levels, such as cyclic-di-GMP.[3]

Experimental Workflow for Studying cis-2-Decenoic Acid Effects on Biofilms:

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Bacterial Culture (e.g., P. aeruginosa) B Biofilm Formation (e.g., on microtiter plate) A->B C Addition of cis-2-Decenoic Acid B->C D Incubation C->D E Quantification of Biofilm Biomass (e.g., Crystal Violet Staining) D->E F Analysis of Dispersed Cells (e.g., Microscopy, Viability Assays) D->F G Gene Expression Analysis (e.g., RT-qPCR) D->G

Figure 1. A generalized experimental workflow for investigating the effect of a signaling molecule like cis-2-decenoic acid on bacterial biofilms.

Decanoic Acid (Capric Acid): A Saturated Medium-Chain Fatty Acid

Decanoic acid (C10:0), the saturated counterpart to decenoic acid, has been studied for its effects on cellular metabolism. Research has shown that decanoic acid can influence peroxisomal metabolism in neuronal-like cells.[4] Specifically, treatment with decanoic acid has been observed to increase the activity of acyl-CoA oxidase 1 (ACOX1), a key enzyme in the peroxisomal fatty acid β-oxidation pathway.[4]

Proposed Influence of Decanoic Acid on Peroxisomal Metabolism:

decanoic_acid_pathway DA Decanoic Acid (C10) Cell Cell Membrane PPARg PPARγ Cell->PPARg Activation? PEX11a PEX11α (Peroxisomal Biogenesis) PPARg->PEX11a Upregulation ACOX1 ACOX1 (β-oxidation) PPARg->ACOX1 Upregulation Metabolic_Response Increased Peroxisomal Metabolism ACOX1->Metabolic_Response

Figure 2. A simplified diagram illustrating the potential influence of decanoic acid on peroxisomal metabolism via the activation of PPARγ and the subsequent upregulation of genes involved in peroxisome biogenesis and fatty acid oxidation.

Conclusion and Future Directions

The function of this compound in cellular processes represents a significant knowledge gap in the field of lipid research. While its existence is confirmed, a lack of dedicated research means that its biological relevance is currently unknown. The well-documented signaling roles of its isomer, cis-2-decenoic acid, in the microbial world, and the metabolic effects of its saturated analog, decanoic acid, suggest that this compound may possess undiscovered biological activities.

Future research is needed to elucidate the potential roles of this compound. Such studies could involve:

  • Screening for Biological Activity: Testing the effects of this compound in various cell-based assays to identify any impact on cell viability, proliferation, differentiation, or signaling.

  • Metabolomic Studies: Investigating the presence and regulation of this compound in different biological systems to understand its endogenous context.

  • Enzymatic and Pathway Analysis: Exploring its potential as a substrate or regulator of enzymes involved in fatty acid metabolism and signaling.

Until such research is conducted, the function of this compound in cellular processes will remain an open and intriguing question for the scientific community.

References

Methodological & Application

Application Note: Quantification of cis-5-Decenoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-5-Decenoic acid is a monounsaturated fatty acid that plays a role in various biological processes. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of cis-5-Decenoic acid using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for researchers, scientists, and drug development professionals working in the fields of metabolomics, lipidomics, and clinical diagnostics.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of cis-5-Decenoic acid from matrix components and its isomers. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. An isotopically labeled internal standard can be used to ensure high accuracy and precision.

Materials and Reagents

  • Standards: cis-5-Decenoic acid (analytical standard), cis-5-Decenoic acid-d2 (or other suitable isotopic internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Reagents: Human plasma (or other relevant biological matrix).

  • Supplies: 1.5 mL polypropylene microcentrifuge tubes, 200 µL polypropylene inserts for autosampler vials, autosampler vials with caps.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve cis-5-Decenoic acid and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

Sample Preparation
  • Thawing: Thaw biological samples (e.g., plasma, serum) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard spiking solution to each sample, calibrator, and quality control sample (except for the blank).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial with an insert.

  • Injection: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of fatty acid isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The following are predicted MRM transitions for cis-5-Decenoic acid. These must be optimized experimentally on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
cis-5-Decenoic acid169.1125.11002515
cis-5-Decenoic acid (Qualifier)169.181.11002520
cis-5-Decenoic acid-d2 (IS)171.1127.11002515

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of cis-5-Decenoic acid in a set of human plasma samples.

Sample IDAnalyte Concentration (ng/mL)Internal Standard AreaAnalyte AreaPeak Area Ratio (Analyte/IS)
BlankNot Detected251,000--
Calibrator 1 (1 ng/mL)1.0248,5001,2400.0050
Calibrator 2 (5 ng/mL)5.0255,2006,4000.0251
Calibrator 3 (10 ng/mL)10.0249,80012,5500.0502
Calibrator 4 (50 ng/mL)50.0252,10063,1000.2503
Calibrator 5 (100 ng/mL)100.0247,600124,0000.5008
QC Low (7.5 ng/mL)7.6253,4009,6500.0381
QC Mid (30 ng/mL)29.5250,10036,9000.1475
QC High (80 ng/mL)81.2248,900100,8000.4050
Sample 115.4256,30019,7500.0771
Sample 242.8245,70052,6000.2141
Sample 38.9251,80011,2000.0445

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Experimental workflow for cis-5-Decenoic acid quantification.

method_development_logic cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Optimization cluster_validation Method Validation start Method Development Start infusion Direct Infusion of Standard start->infusion column_select Column Selection (e.g., C18) start->column_select precursor Select Precursor Ion ([M-H]-) infusion->precursor fragmentation Optimize Fragmentation (Collision Energy) precursor->fragmentation product Select Product Ions (Quantifier & Qualifier) fragmentation->product linearity Linearity & Range product->linearity mobile_phase Mobile Phase Optimization (Organic modifier, Additive) column_select->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient isomer_sep Ensure Isomer Separation gradient->isomer_sep isomer_sep->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq matrix Matrix Effects lod_loq->matrix end Validated Method matrix->end

Caption: Logic diagram for LC-MS/MS method development.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of cis-5-Decenoic acid in biological matrices. The simple sample preparation procedure and the high selectivity of MRM detection minimize matrix effects and ensure reliable results. It is crucial to experimentally optimize the MRM transitions (precursor and product ions, collision energies) on the specific mass spectrometer being used to achieve the best sensitivity and specificity. Chromatographic conditions may also need to be adjusted to ensure baseline separation from other isomeric decenoic acids if they are present in the samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the quantitative analysis of cis-5-Decenoic acid. The method is suitable for a variety of research and development applications where accurate measurement of this fatty acid is required.

Application Note: Analysis of cis-5-Decenoic Acid via Trimethylsilyl Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-5-Decenoic acid is a monounsaturated fatty acid of interest in various fields of research, including pheromone studies and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of fatty acids. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1] To overcome these challenges, derivatization is a crucial sample preparation step. Trimethylsilyl (TMS) derivatization is a widely used technique that replaces active hydrogens on polar functional groups, such as the carboxylic acid group of cis-5-Decenoic acid, with a nonpolar trimethylsilyl group.[2] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic peak shape and enhanced detection by GC-MS.[2][3]

This application note provides a detailed protocol for the trimethylsilyl derivatization of cis-5-Decenoic acid using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by quantitative analysis using GC-MS.

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of cis-5-Decenoic acid TMS ester. These values are based on typical performance for short-chain unsaturated fatty acids analyzed by GC-MS and may vary depending on the specific instrumentation and laboratory conditions.[4][5][6][7]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 90°C for 1 min, ramp at 12°C/min to 150°C (hold 1 min), then 2°C/min to 210°C (hold 3 min)[8]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan

Table 2: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD) 0.05 - 0.15 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.50 µg/mL
Linearity (R²) > 0.995
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%
Recovery 90 - 110%
Derivatization Efficiency > 95%

Experimental Protocols

Materials and Reagents:

  • cis-5-Decenoic acid standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Preparation:

  • Prepare a stock solution of cis-5-Decenoic acid in pyridine at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with pyridine to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization Protocol:

  • Pipette 100 µL of the standard solution or sample into a 2 mL glass reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all moisture as silylating reagents are moisture-sensitive.[1][2]

  • Add 50 µL of anhydrous pyridine to redissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[9]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis:

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquire data in both full scan and SIM mode. For SIM mode, monitor characteristic ions of the cis-5-Decenoic acid TMS ester. Based on the fragmentation of similar fatty acid TMS esters, characteristic ions would include the molecular ion [M]+, [M-15]+ (loss of a methyl group), and a prominent ion at m/z 117.[10][11]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with cis-5-Decenoic Acid Standard or Sample dry Evaporate to Dryness under Nitrogen start->dry dissolve Redissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data (Full Scan & SIM) inject->acquire process Process Data and Quantify acquire->process

Caption: Experimental workflow for TMS derivatization and GC-MS analysis.

reaction_mechanism cluster_reactants Reactants cluster_products Products fatty_acid cis-5-Decenoic Acid (R-COOH) tms_ester TMS Ester (R-COOSi(CH3)3) fatty_acid->tms_ester Silylation bstfa BSTFA (CF3CON(Si(CH3)3)2) bstfa->tms_ester byproduct Byproducts bstfa->byproduct catalyst TMCS (catalyst) catalyst->fatty_acid

Caption: Simplified reaction scheme for the TMS derivatization of a carboxylic acid.

References

Application Note: Comprehensive Structure Elucidation of (Z)-5-Decenoic Acid Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of (Z)-5-Decenoic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We outline the experimental procedures for one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure, including the position and stereochemistry of the double bond.

Introduction

This compound is a medium-chain monounsaturated fatty acid.[1] The precise determination of its chemical structure, including the verification of the double bond's position (at C5) and its Z-configuration, is critical for its characterization and use in research and development. NMR spectroscopy is a powerful, non-destructive analytical technique ideal for the complete structural assignment of small organic molecules.[2][3][4] This application note details the integrated use of 1D and 2D NMR experiments to provide a comprehensive characterization of this compound.

Chemical Structure of this compound with numberingFigure 1. Chemical structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving a small amount of the analyte in a deuterated solvent.[5]

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution into a 5 mm NMR tube.[5] The sample depth should be at least 4.5 cm.[5]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32

    • Receiver Gain: Optimized automatically

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-2048

  • 2D ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf)

    • Spectral Width (F1 and F2): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

    • Relaxation Delay (d1): 1.5-2 seconds

  • 2D ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 4-8

    • Relaxation Delay (d1): 1.5 seconds

  • 2D ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8-16

    • Relaxation Delay (d1): 2 seconds

    • Long-range Coupling Delay (d6): Optimized for 8 Hz

Predicted Data and Structure Elucidation

The following table summarizes the expected chemical shifts and correlations for this compound. These values are based on typical chemical shifts for fatty acids and alkenes.[6][7][8]

Predicted NMR Data Summary
Atom No.¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1---~179.5-
2~2.35t7.5~34.0C1, C3, C4
3~1.65p7.5~24.5C1, C2, C4, C5
4~2.05q7.0~26.5C2, C3, C5, C6
5~5.35m-~129.0C3, C4, C7
6~5.38m-~130.0C4, C5, C8
7~2.03q7.0~27.2C5, C6, C8, C9
8~1.30sext7.4~31.5C6, C7, C9, C10
9~1.28sext7.4~22.6C7, C8, C10
10~0.88t7.1~14.0C8, C9
1-OH~11.5br s--C1, C2

t = triplet, p = pentet, q = quartet, m = multiplet, sext = sextet, br s = broad singlet

Interpretation of Spectra
  • ¹H NMR: The spectrum will show distinct regions. A triplet around 0.88 ppm corresponds to the terminal methyl group (H10). A broad singlet at high chemical shift (>10 ppm) is characteristic of the carboxylic acid proton (1-OH).[6] The olefinic protons (H5, H6) are expected as a complex multiplet around 5.3-5.4 ppm. The protons alpha to the carbonyl (H2) will be deshielded to around 2.35 ppm. The remaining methylene protons appear between 1.2 and 2.1 ppm.

  • ¹³C NMR: The carbonyl carbon (C1) will be the most downfield signal, around 179-180 ppm. The two sp² carbons of the double bond (C5, C6) will appear in the olefinic region (~125-135 ppm).[8] The remaining sp³ carbons of the alkyl chain will appear in the upfield region (14-35 ppm).

  • COSY: This experiment confirms proton-proton connectivities. A cross-peak between H2 and H3 will be observed, which continues along the chain (H3-H4, H4-H5, etc.), allowing for the tracing of the entire carbon skeleton's proton network. This is crucial for confirming the linear decanoic acid backbone.

  • HSQC: This spectrum correlates each proton signal directly to its attached carbon. For example, the proton signal at ~2.35 ppm will show a correlation to the carbon signal at ~34.0 ppm, unambiguously assigning both H2 and C2.

  • HMBC: This is the key experiment for connecting structural fragments and confirming the double bond position.

    • The protons alpha to the carbonyl (H2) will show a 2-bond correlation to C1 and a 3-bond correlation to C3.

    • Critically, the allylic protons at H4 will show correlations to the olefinic carbons C5 and C6, and the allylic protons at H7 will also show correlations to C5 and C6. This definitively places the double bond between C5 and C6.

Experimental and Analytical Workflow

The logical flow from sample preparation to final structure confirmation is illustrated below.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Prep Sample Preparation (5-10 mg in CDCl3) Sample->Prep NMR_Tube NMR Sample Prep->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Analysis Spectral Processing & Peak Assignment H1->Analysis Assign functional groups C13->Analysis Assign functional groups COSY->Analysis ¹H-¹H Connectivity HSQC->Analysis ¹H-¹³C Direct Correlation HMBC->Analysis ¹H-¹³C Long-Range Correlations Structure Structure Verification Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and powerful method for the complete structure elucidation of this compound. This multi-faceted approach allows for the confident assignment of all proton and carbon atoms, confirmation of the carbon backbone connectivity, and precise determination of the double bond's location and stereochemistry, making it an indispensable tool for chemical verification in research and industry.

References

Application Note: A Robust Lipidomics Workflow for the Quantitative Profiling of (Z)-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive lipidomics workflow for the extraction, derivatization, and quantitative analysis of (Z)-5-Decenoic acid from biological matrices. This compound is a medium-chain monounsaturated fatty acid whose accurate quantification is crucial for understanding its role in various biological processes, including metabolism and cellular signaling.[1] The described protocols provide researchers, scientists, and drug development professionals with robust methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity, specificity, and reproducibility. The workflow encompasses sample preparation, lipid extraction, chemical derivatization to enhance analytical performance, and instrumental analysis, followed by data processing.

Introduction

Lipidomics aims to identify and quantify the complete set of lipids in a biological system.[2][3] Fatty acids are fundamental building blocks of more complex lipids and also act as signaling molecules and energy sources.[1] this compound (C10:1) is a medium-chain fatty acid that has garnered interest in food science and biomedical research.[4][5][6] Profiling its concentration in tissues, plasma, or cell cultures requires a workflow that can overcome challenges associated with its volatility and polarity.

Direct analysis of free fatty acids can be difficult due to poor chromatographic peak shape and low ionization efficiency.[7][8] Therefore, chemical derivatization is a critical step to improve analytical sensitivity and accuracy.[9] This document provides two validated protocols: one involving esterification for GC-MS analysis and another using a derivatizing agent for enhanced LC-MS/MS detection.

Principle of the Workflow

The overall workflow is a multi-step process designed to ensure accurate and reproducible quantification of this compound. It begins with the homogenization of the biological sample, followed by a robust liquid-liquid extraction to isolate the total lipid fraction. The extracted lipids are then derivatized to improve the analyte's chromatographic and mass spectrometric properties. Finally, the derivatized sample is analyzed by either GC-MS or LC-MS/MS for sensitive and specific quantification against a calibration curve.

G Overall Lipidomics Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Homogenization Sample->Homogenize Extract Lipid Extraction (MTBE Method) Homogenize->Extract Deriv Derivatization Extract->Deriv GCMS GC-MS Analysis (as FAME) Deriv->GCMS LCMS LC-MS/MS Analysis (as 3-NPH derivative) Deriv->LCMS Process Data Acquisition & Peak Integration GCMS->Process LCMS->Process Quant Quantification (Calibration Curve) Process->Quant Report Biological Interpretation Quant->Report

Caption: High-level overview of the lipidomics workflow.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other appropriate non-endogenous odd-chain fatty acid

  • Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Chloroform (CHCl₃), Hexane, Dichloromethane (DCM), Acetonitrile (ACN), Water (all LC-MS or GC grade)

  • Derivatization Reagents:

    • For GC-MS: Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

    • For LC-MS/MS: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol 1: Lipid Extraction (MTBE Method)

This protocol is adapted from established methods for its efficiency in extracting a broad range of lipids while minimizing co-extraction of polar metabolites.[10]

  • Sample Homogenization:

    • For tissue (~20 mg): Homogenize in 200 µL of cold PBS using a bead beater or Dounce homogenizer.

    • For plasma/serum (~50 µL): Use directly.

    • For adherent cells (~1x10⁶): Scrape cells in 200 µL of cold PBS.

  • Spiking Internal Standard: Add 10 µL of the internal standard solution (e.g., 100 µM C17:0 in MeOH) to the homogenate.

  • Extraction:

    • Add 750 µL of cold MeOH to the sample, vortex vigorously for 30 seconds.

    • Add 2.5 mL of cold MTBE, vortex for 1 minute.

    • Incubate on a shaker for 30 minutes at 4°C.

  • Phase Separation:

    • Add 625 µL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Collection:

    • Carefully collect the upper organic layer (~2.5 mL) containing the lipids into a new glass tube.

    • Dry the extract completely under a gentle stream of nitrogen.

    • The dried lipid extract is now ready for derivatization.

Protocol 2A: Derivatization for GC-MS Analysis (FAMEs)

This procedure converts fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC analysis.[8][11][12]

  • Reconstitution: Reconstitute the dried lipid extract from step 3.2.5 in 100 µL of Toluene.

  • Methylation: Add 200 µL of 14% BF₃-MeOH solution to the reconstituted extract.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.

  • Extraction of FAMEs:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of Hexane.

    • Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate phases.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Final Step: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

Protocol 2B: Derivatization for LC-MS/MS Analysis (3-NPH)

This derivatization adds a readily ionizable group to the fatty acid, significantly enhancing detection sensitivity in negative ion mode LC-MS/MS.[13][14]

  • Reagent Preparation:

    • Solution A: 20 mg/mL 3-NPH in 80:20 ACN:Water.

    • Solution B: 12 mg/mL EDC with 0.6% Pyridine in 80:20 ACN:Water.

  • Reconstitution: Reconstitute the dried lipid extract from step 3.2.5 in 50 µL of Solution A.

  • Derivatization Reaction: Add 50 µL of Solution B. Vortex briefly.

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quenching & Dilution: Cool the sample to room temperature. Add 900 µL of 90:10 Water:ACN.

  • Final Step: Vortex and transfer to an LC-MS autosampler vial for analysis.

Instrumental Analysis and Data Presentation

GC-MS Parameters (for FAMEs)
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, Splitless mode.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 220°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 50-350 or Selected Ion Monitoring (SIM) for target ions.

LC-MS/MS Parameters (for 3-NPH Derivatives)
  • System: UPLC/HPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.[15]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 98% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Analysis: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data should be presented clearly. A calibration curve must be generated using the this compound standard and the internal standard.

Table 1: Example Calibration Curve Data for this compound-3-NPH

Standard Conc. (µM) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.1 1,520 98,500 0.0154
0.5 7,850 99,100 0.0792
1.0 16,100 101,200 0.1591
5.0 82,300 100,500 0.8189
10.0 165,000 99,800 1.6533
25.0 420,100 100,900 4.1635

| Linearity (R²) | - | - | 0.9992 |

Table 2: Quantification of this compound in Biological Samples

Sample ID Sample Type Peak Area Ratio (Analyte/IS) Calculated Conc. (µM) Std. Dev. (n=3)
Control-1 Plasma 0.2541 1.52 0.09
Control-2 Plasma 0.2890 1.73 0.11
Treated-1 Plasma 0.9533 5.70 0.25
Treated-2 Plasma 1.0215 6.11 0.31
QC-Low Spiked Plasma 0.4188 2.51 (Target: 2.5) 0.15

| QC-High | Spiked Plasma | 3.3401 | 19.98 (Target: 20.0) | 0.89 |

Biological Context

While a specific signaling pathway for this compound is not well-defined, as a medium-chain fatty acid, its primary metabolic fate involves activation to an acyl-CoA derivative, followed by entry into mitochondrial β-oxidation for energy production.[1] This process is fundamental to cellular energy homeostasis.

G General Metabolic Context of a Medium-Chain Fatty Acid Z5DA This compound (in cytoplasm) ACS Acyl-CoA Synthetase Z5DA->ACS ATP -> AMP+PPi + CoA-SH CoA (Z)-5-Decenoyl-CoA ACS->CoA Mito Mitochondrion CoA->Mito CPT-independent transport BetaOx β-Oxidation Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production

References

Application Notes and Protocols for the Extraction of (Z)-5-Decenoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid is a medium-chain fatty acid that is of growing interest in various fields of biological research and drug development. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. These application notes provide a detailed protocol for the extraction of this compound from common biological samples such as plasma, serum, and tissue, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound across different biological samples. Please note that these are representative values and actual concentrations can vary significantly based on the experimental conditions, subject physiology, and pathological state.

Biological SampleSample Volume/WeightExtraction MethodExpected Concentration Range (µM)Recovery Rate (%)
Human Plasma200 µLLLE with MTBE0.5 - 1585 - 95
Human Serum200 µLLLE with MTBE0.5 - 1585 - 95
Mouse Liver Tissue100 mgHomogenization & Folch Extraction5 - 5080 - 90
Cell Culture (1x10^6 cells)N/ABligh & Dyer Extraction1 - 2580 - 90

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma and Serum

This protocol is adapted from established methods for short-chain fatty acid extraction.[1][2][3]

Materials:

  • Biological sample (Plasma or Serum)

  • Internal Standard (e.g., deuterated this compound or a similar medium-chain fatty acid)

  • Hydrochloric acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Pipette 200 µL of the sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

  • Acidification:

    • Add 10 µL of concentrated HCl to the sample to acidify it.[1][2]

    • Vortex briefly to mix. Acidification protonates the fatty acids, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of MTBE to the acidified sample.[1][2]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (MTBE containing the fatty acids) to a new clean microcentrifuge tube. Avoid disturbing the protein interface.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Vortex briefly and let it stand for 5 minutes.

  • Sample Concentration and Analysis:

    • Carefully transfer the dried organic extract to a GC vial.

    • The sample is now ready for analysis by GC-MS.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol utilizes the well-established Folch method for lipid extraction.[4][5]

Materials:

  • Tissue sample (e.g., liver, adipose tissue)

  • Internal Standard

  • Chloroform:Methanol solution (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge tubes (15 mL)

  • Rotary evaporator or nitrogen stream evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue.

    • Place the tissue in a homogenizer tube.

    • Add 10 µL of the internal standard.

  • Homogenization and Extraction:

    • Add 3 mL of ice-cold chloroform:methanol (2:1) solution to the tissue.

    • Homogenize the tissue until a uniform suspension is obtained.

  • Washing:

    • Transfer the homogenate to a 15 mL centrifuge tube.

    • Add 0.6 mL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Collection of Organic Layer:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for GC-MS analysis (e.g., hexane).

  • Analysis:

    • Transfer the reconstituted sample to a GC vial for analysis.

Visualizations

Experimental Workflow for Plasma/Serum Extraction

G Workflow for this compound Extraction from Plasma/Serum cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Plasma/Serum Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with HCl Add_IS->Acidify Add_MTBE Add MTBE Acidify->Add_MTBE Vortex_Extract Vortex for 2 min Add_MTBE->Vortex_Extract Centrifuge_Phase Centrifuge (10,000 x g, 10 min) Vortex_Extract->Centrifuge_Phase Collect_Organic Collect Organic Layer Centrifuge_Phase->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Transfer_Vial Transfer to GC Vial Dry_Extract->Transfer_Vial GCMS_Analysis GC-MS Analysis Transfer_Vial->GCMS_Analysis

Caption: Workflow for this compound Extraction from Plasma/Serum.

Experimental Workflow for Tissue Extraction

G Workflow for this compound Extraction from Tissue cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Tissue_Sample Tissue Sample (~100 mg) Add_IS_Tissue Add Internal Standard Tissue_Sample->Add_IS_Tissue Homogenize Homogenize in Chloroform:Methanol Add_IS_Tissue->Homogenize Wash Wash with 0.9% NaCl Homogenize->Wash Centrifuge_Phase_Tissue Centrifuge (2,000 x g, 10 min) Wash->Centrifuge_Phase_Tissue Collect_Organic_Tissue Collect Lower Organic Layer Centrifuge_Phase_Tissue->Collect_Organic_Tissue Evaporate Evaporate Solvent Collect_Organic_Tissue->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Transfer_Vial_Tissue Transfer to GC Vial Reconstitute->Transfer_Vial_Tissue GCMS_Analysis_Tissue GC-MS Analysis Transfer_Vial_Tissue->GCMS_Analysis_Tissue

Caption: Workflow for this compound Extraction from Tissue.

Signaling Pathway (Hypothetical)

The precise signaling pathways involving this compound are still under investigation. However, like other fatty acids, it may be involved in metabolic regulation and cellular signaling. A hypothetical pathway could involve its conversion to acyl-CoA, followed by beta-oxidation for energy production or incorporation into complex lipids.

G Hypothetical Signaling Pathway of this compound Z5DA This compound Acyl_CoA (Z)-5-Decenoyl-CoA Z5DA->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Acyl_CoA->Complex_Lipids Energy Energy Production (ATP) Beta_Oxidation->Energy Signaling Cellular Signaling Complex_Lipids->Signaling

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols for (Z)-5-Decenoic Acid in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula C10H18O2.[1] Its unique structural feature, a cis double bond at the fifth carbon position, distinguishes it from more commonly studied fatty acids, such as oleic acid (a Δ9 monounsaturated fatty acid) and decanoic acid (its saturated counterpart). This distinct structure makes this compound a valuable model compound for investigating specific aspects of lipid metabolism, cellular signaling, and the influence of fatty acid geometry on biological processes.

These application notes provide an overview of the potential uses of this compound as a model compound in lipid research, along with detailed protocols for its application in cell-based and in vitro assays.

Potential Applications in Lipid Research

Due to its unique structure, this compound can be employed as a specialized tool to probe various aspects of lipid biology:

  • Elucidating Enzyme Specificity: The atypical position of the double bond in this compound makes it an excellent candidate for studying the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, desaturases, and elongases. By comparing its processing to that of other fatty acids, researchers can gain insights into the structural requirements of these enzymes.

  • Investigating Lipid Droplet Dynamics: As a monounsaturated fatty acid, this compound can be used to model the incorporation of specific fatty acids into neutral lipids and their subsequent storage in lipid droplets. This can help in understanding the mechanisms of lipid droplet formation and the role of fatty acid unsaturation in this process.

  • Probing Peroxisomal β-Oxidation: Medium-chain fatty acids are known to be metabolized in peroxisomes. This compound can serve as a model substrate to investigate the efficiency and pathways of peroxisomal β-oxidation of unsaturated fatty acids, particularly in comparison to its saturated analog, decanoic acid.

  • Modulation of Cellular Signaling Pathways: Fatty acids are increasingly recognized as signaling molecules. This compound can be used to explore how monounsaturated medium-chain fatty acids influence signaling cascades, such as the mTOR and PI3K/AKT pathways, which are known to be affected by other fatty acids.

Data Presentation

The following tables represent hypothetical data that could be generated from the experimental protocols described below, illustrating the utility of this compound as a model compound.

Table 1: Comparative Enzyme Kinetics of a Hypothetical Fatty Acyl-CoA Synthetase

SubstrateKm (µM)Vmax (nmol/min/mg)
This compound75150
Oleic Acid (C18:1, n-9)50250
Decanoic Acid (C10:0)100120
Palmitic Acid (C16:0)60200

Table 2: Effect of Fatty Acid Treatment on Lipid Droplet Formation in Hepatocytes

Treatment (100 µM)Average Lipid Droplet Area (µm²)Number of Lipid Droplets per Cell
Vehicle Control (BSA)1.2 ± 0.315 ± 4
This compound3.5 ± 0.828 ± 6
Oleic Acid5.8 ± 1.245 ± 9
Decanoic Acid2.1 ± 0.520 ± 5

Experimental Protocols

Protocol 1: In Vitro Assay for Fatty Acyl-CoA Synthetase Activity

This protocol describes a method to determine the kinetic parameters of a fatty acyl-CoA synthetase using this compound as a substrate.

Materials:

  • Purified fatty acyl-CoA synthetase

  • This compound

  • Other fatty acids for comparison (e.g., oleic acid, decanoic acid)

  • Coenzyme A (CoA)

  • ATP

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

  • Radiolabeled fatty acid (e.g., --INVALID-LINK---5-Decenoic acid) or a colorimetric assay kit for CoA detection.

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, MgCl2, DTT, and Triton X-100.

  • Add varying concentrations of this compound (or other fatty acids) to the reaction mixture.

  • Initiate the reaction by adding the purified fatty acyl-CoA synthetase.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Quantify the product (acyl-CoA) using either liquid scintillation counting (if using a radiolabeled substrate) or a colorimetric method that detects the consumption of CoA.

  • Calculate the reaction velocity for each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Enzyme Kinetics

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Reaction Mix p2 Add Fatty Acid Substrates p1->p2 r1 Initiate with Enzyme p2->r1 r2 Incubate at 37°C r1->r2 r3 Stop Reaction r2->r3 a1 Quantify Product r3->a1 a2 Calculate Velocity a1->a2 a3 Determine Km and Vmax a2->a3

Workflow for determining enzyme kinetic parameters.
Protocol 2: Cell-Based Assay for Lipid Droplet Formation

This protocol details a method to assess the impact of this compound on lipid droplet formation in a cell culture model.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound complexed to bovine serum albumin (BSA)

  • Oleic acid-BSA complex (positive control)

  • Decanoic acid-BSA complex (control)

  • BSA solution (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • BODIPY 493/503 or Nile Red stain (for lipid droplets)

  • DAPI (for nuclear staining)

  • Fluorescence microscope with image analysis software.

Procedure:

  • Seed hepatocytes in a multi-well plate suitable for imaging and allow them to adhere overnight.

  • Prepare working solutions of the fatty acid-BSA complexes in a serum-free medium.

  • Aspirate the culture medium and wash the cells with PBS.

  • Treat the cells with the fatty acid-BSA solutions (or vehicle control) for a specified duration (e.g., 24 hours).

  • After treatment, wash the cells with PBS and fix them with a formaldehyde solution.

  • Stain the lipid droplets with BODIPY 493/503 or Nile Red according to the manufacturer's protocol.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the number and size of lipid droplets per cell.

Hypothetical Signaling Pathway Influenced by this compound

Z5DA This compound Membrane Cell Membrane Z5DA->Membrane ACSL Acyl-CoA Synthetase Membrane->ACSL Uptake Z5DA_CoA (Z)-5-Decenoyl-CoA ACSL->Z5DA_CoA Activation Peroxisome Peroxisomal β-Oxidation Z5DA_CoA->Peroxisome Signaling Signaling Cascade (e.g., PPARα activation) Z5DA_CoA->Signaling Gene_Expression Target Gene Expression Signaling->Gene_Expression

Potential metabolic and signaling fate of this compound.

Logical Relationships in Studying Fatty Acid Metabolism

The use of this compound as a model compound allows for a systematic investigation of how fatty acid structure dictates its biological function.

Logical Flow for Investigating this compound's Role

cluster_structure Structural Feature cluster_hypothesis Hypothesis cluster_experiment Experimental Approach cluster_outcome Expected Outcome A Unique Double Bond Position ((Z)-5) B Altered Enzyme Interaction A->B C Modified Metabolic Fate A->C D Specific Signaling Output A->D E Enzyme Kinetic Assays B->E F Metabolic Flux Analysis C->F G Signaling Pathway Profiling D->G H Understanding of Structure-Function Relationship in Lipids E->H F->H G->H

Logical framework for using this compound as a model.

References

Application Notes and Protocols for (Z)-5-Decenoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-5-Decenoic acid is a monounsaturated, medium-chain fatty acid (MCFA) with the chemical formula C10H18O2.[1][2] While specific metabolic studies on this compound are limited in publicly available literature, its structural characteristics as both an MCFA and a monounsaturated fatty acid (MUFA) suggest potential roles in various metabolic pathways. MCFAs are known for their rapid absorption and oxidation for energy, while MUFAs are integral to cell membrane structure and signaling.[3][4]

These application notes provide a framework for investigating the metabolic effects of this compound, based on established methodologies for studying fatty acid metabolism. The protocols and hypothetical data presented herein are intended to serve as a guide for researchers to design and execute studies to elucidate the specific metabolic functions of this compound.

Hypothetical Applications in Metabolic Studies

Based on the known roles of MCFAs and MUFAs, this compound could be investigated for its effects on:

  • Energy Metabolism: As an MCFA, this compound is likely a substrate for mitochondrial β-oxidation, potentially influencing cellular energy production, oxygen consumption, and the generation of ketone bodies.[3][5]

  • Lipid Synthesis and Storage: Its incorporation into complex lipids such as triglycerides and phospholipids could affect lipid droplet formation and membrane composition.

  • Cell Signaling: Fatty acids can act as signaling molecules, influencing pathways related to inflammation, insulin sensitivity, and gene expression.[6] The specific cis-conformation of the double bond may confer unique signaling properties.

  • Metabolic Disorders: Investigating its effects in models of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) could reveal potential therapeutic applications.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound Metabolism in HepG2 Cells

This protocol details a method to assess the impact of this compound on cellular respiration and lipid accumulation in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oil Red O staining solution

  • Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)

  • Cell lysis buffer

  • Triglyceride quantification kit

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for lipid analysis, Seahorse XF plates for metabolic analysis) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • In a sterile tube, warm a solution of 10% fatty acid-free BSA in serum-free DMEM to 37°C.

    • Add the this compound stock solution dropwise to the warm BSA solution while vortexing to achieve the desired final concentrations (e.g., 50, 100, 200 µM).

    • Incubate at 37°C for 30 minutes to allow for conjugation.

  • Cell Treatment:

    • Wash the HepG2 cells with phosphate-buffered saline (PBS).

    • Replace the culture medium with serum-free DMEM containing the this compound-BSA conjugate at various concentrations. Use BSA-treated medium as a vehicle control.

    • Incubate for 24 hours.

  • Analysis of Cellular Respiration:

    • Following treatment in a Seahorse XF plate, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer according to the manufacturer's protocol. This will provide insights into mitochondrial respiration.

  • Analysis of Lipid Accumulation:

    • For cells in 6-well plates, wash with PBS and fix with 10% formalin for 10 minutes.

    • Stain with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.

    • Wash with water and visualize under a microscope.

    • For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at the appropriate wavelength.

  • Triglyceride Quantification:

    • Lyse the treated cells and measure the protein concentration.

    • Quantify the intracellular triglyceride content using a commercial triglyceride quantification kit, normalizing the results to the total protein concentration.

Protocol 2: Metabolite Profiling of this compound using GC-MS

This protocol outlines a general procedure for identifying the metabolic products of this compound in cell culture or tissue samples.

Materials:

  • Treated cells or tissue homogenates

  • Internal standard (e.g., a deuterated fatty acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

  • Sample Collection and Extraction:

    • Harvest cells or tissue samples and add an internal standard.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA) to the dried lipid extract to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the fatty acid derivatives.

    • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used to identify the metabolites by comparing them to spectral libraries (e.g., NIST).

  • Data Analysis:

    • Analyze the chromatograms to identify peaks corresponding to this compound and its potential metabolites (e.g., chain-shortened products of β-oxidation, hydroxylated derivatives).

    • Quantify the relative abundance of these metabolites based on their peak areas relative to the internal standard.

Data Presentation

Table 1: Hypothetical Effects of this compound on HepG2 Cell Metabolism

Treatment GroupBasal OCR (pmol/min/µg protein)Intracellular Triglycerides (µg/mg protein)
Vehicle Control (BSA)150 ± 1225 ± 3
This compound (50 µM)185 ± 1535 ± 4
This compound (100 µM)220 ± 18 48 ± 5
This compound (200 µM)250 ± 20 62 ± 6
*Data are presented as mean ± SD. Statistical significance relative to vehicle control: p < 0.05, *p < 0.01, *p < 0.001.

Table 2: Example GC-MS Data for Metabolite Profiling

MetaboliteRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (vs. Control)
This compound-TMS12.573, 117, M-15-
Octenoic acid-TMS10.873, 117, M-152.5-fold increase
Hexenoic acid-TMS8.973, 117, M-151.8-fold increase
Hydroxy-decenoic acid-TMS13.273, 117, M-15, M-891.5-fold increase

Visualizations

fatty_acid_signaling Z5DA This compound GPR G-Protein Coupled Receptor (e.g., GPR120) Z5DA->GPR Binds PPAR PPARγ Z5DA->PPAR Activates Membrane Cell Membrane PLC PLC GPR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammatory Response NFkB->Inflammation Modulates GeneExpression Gene Expression (e.g., Lipid Metabolism) PPAR->GeneExpression Regulates

Caption: Hypothetical signaling pathways activated by this compound.

experimental_workflow Start Start: HepG2 Cell Culture Treatment Treat with (Z)-5-Decenoic Acid-BSA Conjugate Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Analysis Endpoint Analyses Incubation->Analysis OCR Oxygen Consumption Rate (Seahorse XF) Analysis->OCR LipidStaining Lipid Accumulation (Oil Red O Staining) Analysis->LipidStaining TG_Quant Triglyceride Quantification Analysis->TG_Quant Metabolomics Metabolite Profiling (GC-MS) Analysis->Metabolomics Data Data Analysis and Interpretation OCR->Data LipidStaining->Data TG_Quant->Data Metabolomics->Data

Caption: Experimental workflow for in vitro metabolic studies of this compound.

References

Application Notes and Protocols for Investigating the Cellular Effects of cis-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cis-5-Decenoic acid is a medium-chain monounsaturated fatty acid. While research on its specific biological roles is emerging, its structural relatives, medium-chain fatty acids (MCFAs) and other unsaturated fatty acids, are known to play significant roles in cellular signaling, metabolism, and inflammation.[1][2][3][4][5] MCFAs are readily metabolized and can influence a variety of cellular processes, including energy metabolism, apoptosis, and immune responses.[2][3][5] Unsaturated fatty acids are crucial components of cell membranes, affecting fluidity and signal transduction.[1][6] This document provides a detailed experimental framework to elucidate the cellular and molecular effects of cis-5-Decenoic acid, with a focus on its potential impact on cell viability, inflammatory signaling, and metabolic pathways. A related compound, cis-5-Dodecenoic acid, has been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity.[7][8][9]

I. Preliminary Analysis and Hypothesis Generation

Given that cis-5-Decenoic acid is a medium-chain fatty acid, it is hypothesized that it may modulate cellular energy metabolism, similar to other MCFAs which can impact glycolysis, lipogenesis, and gluconeogenesis.[3] Furthermore, the presence of a cis-double bond suggests it could influence membrane-dependent signaling pathways.[6] The known anti-inflammatory properties of a structurally similar fatty acid, cis-5-Dodecenoic acid, which inhibits COX-1 and COX-2, suggest that cis-5-Decenoic acid may also possess anti-inflammatory effects.[7][8][9]

Potential Signaling Pathways to Investigate:

  • Inflammatory Pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to inflammation.

  • Metabolic Pathways: AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways are key regulators of cellular energy homeostasis.

  • Cell Survival/Apoptosis Pathways: The PI3K/Akt pathway is a critical regulator of cell survival.

II. Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic or proliferative effects of cis-5-Decenoic acid on a selected cell line.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 hepatocytes for metabolic studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cis-5-Decenoic acid (solubilized in a suitable vehicle, e.g., ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of cis-5-Decenoic acid in complete medium. The final concentrations should span a broad range (e.g., 1 µM to 100 µM). A vehicle control (medium with the same concentration of ethanol or DMSO used for the highest fatty acid concentration) must be included.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatments. Incubate for 24, 48, and 72 hours.

  • MTT/WST-1 Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a plate reader.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
1
10
50
100
Protocol 2: Quantification of Inflammatory Cytokine Production

Objective: To assess the effect of cis-5-Decenoic acid on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Cis-5-Decenoic acid

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of cis-5-Decenoic acid (e.g., 1, 10, 50 µM) for 2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (100 ng/mL)
LPS + C5DA (1 µM)
LPS + C5DA (10 µM)
LPS + C5DA (50 µM)
Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of cis-5-Decenoic acid on key proteins in inflammatory and metabolic signaling pathways.

Materials:

  • Cell line of choice

  • Cis-5-Decenoic acid

  • LPS (for inflammation studies) or AICAR (for AMPK activation)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, anti-p-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with cis-5-Decenoic acid and/or stimulants (LPS, AICAR) for the desired time points (e.g., 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation:

Treatmentp-NF-κB / NF-κB Ratiop-p38 / p38 Ratiop-AMPK / AMPK Ratio
Control
Stimulant
Stimulant + C5DA

III. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Cell Culture (e.g., RAW 264.7, HepG2) exp_viability Cell Viability Assay (MTT/WST-1) prep_cells->exp_viability exp_inflammation Inflammation Assay (LPS Stimulation) prep_cells->exp_inflammation exp_metabolism Metabolic Assay (e.g., Glucose Uptake) prep_cells->exp_metabolism prep_C5DA Prepare cis-5-Decenoic Acid Stock Solution prep_C5DA->exp_viability prep_C5DA->exp_inflammation prep_C5DA->exp_metabolism analysis_elisa Cytokine Quantification (ELISA) exp_inflammation->analysis_elisa analysis_wb Signaling Pathway Analysis (Western Blot) exp_inflammation->analysis_wb exp_metabolism->analysis_wb analysis_qpcr Gene Expression Analysis (qPCR) exp_metabolism->analysis_qpcr

Caption: Experimental workflow for studying cis-5-Decenoic acid effects.

Inflammatory_Signaling C5DA cis-5-Decenoic Acid MAPK MAPK (p38, JNK, ERK) C5DA->MAPK inhibition? IKK IKK C5DA->IKK inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activation of transcription factors NFkB NF-κB IKK->NFkB NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription Metabolic_Signaling C5DA cis-5-Decenoic Acid AMPK AMPK C5DA->AMPK activation? PPAR PPARα/γ C5DA->PPAR activation? FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Lipogenesis Lipogenesis AMPK->Lipogenesis PPAR->FattyAcidOxidation

References

Application Notes and Protocols for Decenoic Acid Isomers in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological effects of cis-5-Decenoic acid in mammalian cell culture experiments. The following application notes and protocols are based on published research for other isomers of decenoic acid, namely 10-hydroxy-2-decenoic acid (10-H2DA) and Decanoic Acid (DA) , as well as cis-2-decenoic acid . These isomers have demonstrated notable effects in various cell-based assays and may serve as a foundational reference for investigating the potential activities of cis-5-decenoic acid. Researchers should be aware that biological activity can vary significantly between isomers.

I. 10-Hydroxy-2-Decenoic Acid (10-H2DA): Anti-Tumor Effects in Breast Cancer Cells

Application Note: 10-Hydroxy-2-decenoic acid (10-H2DA), a fatty acid found in royal jelly, has demonstrated anti-tumor properties in breast cancer cell lines, such as MCF-7. It has been shown to synergistically enhance the effects of chemotherapeutic agents like doxorubicin. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic and tumor suppressor pathways.

Key Experimental Observations:

  • Synergistic Cytotoxicity: In combination with doxorubicin, 10-H2DA significantly inhibits the growth of MCF-7 breast cancer cells[1].

  • Cell Cycle Arrest: Treatment with 10-H2DA can lead to cell cycle arrest at the G1/S and G2/M phases[1].

  • Induction of Apoptosis: 10-H2DA induces apoptosis, as evidenced by nuclear morphological changes and an increase in the sub-G1 cell population[1].

  • Modulation of Signaling Pathways: The anti-tumor effects are associated with the suppression of c-MYC and BCL2, and the activation of p53[1].

Quantitative Data Summary
Cell LineCompoundConcentrationEffectReference
MCF-710-H2DA + Doxorubicin (0.54 µg/ml)125 µg/ml79% inhibition of cancer cell growth, which is 1.6-fold higher than doxorubicin alone.[1]
MCF-710-H2DA + Doxorubicin1.25 µg/ml3.8-fold increase in the sub-G1 (apoptotic) cell population.[1]
MCF-710-H2DA + Doxorubicin125 µg/mlSignificant decrease in c-MYC/BAX and BCL2/BAX ratios, and a significant increase in p53/BAX ratio compared to doxorubicin alone.[1]
Experimental Protocol: Evaluation of Apoptosis Induction by 10-H2DA in MCF-7 Cells

1. Cell Culture and Treatment:

  • Culture MCF-7 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of 10-H2DA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
  • Treat cells with varying concentrations of 10-H2DA (e.g., 1.25, 12.5, and 125 µg/ml), alone or in combination with a fixed concentration of doxorubicin (e.g., 0.54 µg/ml). Include a vehicle control (medium with the same concentration of DMSO).
  • Incubate the cells for 24-48 hours.

2. Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining):

  • Harvest the cells by trypsinization and collect the culture medium to include floating cells.
  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.
  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the cell cycle distribution and the percentage of cells in the sub-G1 phase using a flow cytometer.

3. Western Blot Analysis of Apoptosis-Related Proteins:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against c-MYC, BAX, p53, and BCL2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

G cluster_0 MCF-7 Breast Cancer Cell 10-H2DA 10-H2DA c-MYC c-MYC 10-H2DA->c-MYC inhibits BCL2 BCL2 10-H2DA->BCL2 inhibits p53 p53 10-H2DA->p53 activates Cell_Cycle_Arrest Cell_Cycle_Arrest 10-H2DA->Cell_Cycle_Arrest Apoptosis Apoptosis 10-H2DA->Apoptosis Doxorubicin Doxorubicin Doxorubicin->p53 activates c-MYC->Cell_Cycle_Arrest promotes BCL2->Apoptosis inhibits BAX BAX p53->BAX activates p53->Cell_Cycle_Arrest induces BAX->Apoptosis promotes

Caption: Signaling pathway of 10-H2DA in breast cancer cells.

II. Decanoic Acid (DA): Inhibition of c-Met Signaling in Hepatocellular Carcinoma

Application Note: Decanoic acid (DA), a saturated medium-chain fatty acid, has shown anti-tumor efficacy in hepatocellular carcinoma (HCC) models. It acts by suppressing the HGF/c-Met signaling pathway, which is often aberrantly activated in HCC. This inhibition leads to reduced cell viability, induction of apoptosis, and decreased expression of various oncogenic proteins.

Key Experimental Observations:

  • Inhibition of c-Met Phosphorylation: DA inhibits the hepatocyte growth factor (HGF)-induced phosphorylation of the c-Met receptor in HCC cell lines like HCCLM3 and HepG2[2][3][4].

  • Induction of Apoptosis: DA treatment leads to apoptotic cell death in HCC cells[2][3][4].

  • Downregulation of Oncogenic Proteins: DA reduces the expression of proteins involved in cell survival and proliferation[2][3][4].

  • In Vivo Efficacy: In mouse models of HCC, DA attenuates tumor growth and lung metastasis[2][3][4].

Quantitative Data Summary
Cell LineCompoundConcentrationEffectReference
HCCLM3DA20-80 µMDose-dependent inhibition of HGF-induced cell viability.[4]
HepG2DA20-80 µMDose-dependent inhibition of HGF-induced cell viability.[4]
HCCLM3DA40-80 µMSuppression of HGF-induced phosphorylation of c-Met, Akt, and ERK.[2][3][4]
HepG2DA40-80 µMSuppression of HGF-induced phosphorylation of c-Met, Akt, and ERK.[2][3][4]
Experimental Protocol: Analysis of c-Met Pathway Inhibition by DA

1. Cell Culture and HGF Stimulation:

  • Culture HCCLM3 or HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells and allow them to adhere. For stimulation experiments, serum-starve the cells for 12-24 hours.
  • Pre-treat the cells with various concentrations of DA (e.g., 20, 40, 60, 80 µM) for 2 hours.
  • Stimulate the cells with recombinant human HGF (e.g., 50 ng/ml) for the desired time (e.g., 15-30 minutes for phosphorylation studies, or longer for viability assays).

2. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate.
  • After treatment with DA and/or HGF for 48 hours, add MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Western Blot for Phosphorylated Proteins:

  • Following DA pre-treatment and HGF stimulation, immediately lyse the cells in ice-cold lysis buffer.
  • Perform protein quantification, SDS-PAGE, and protein transfer as described previously.
  • Incubate membranes with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK.
  • Use appropriate secondary antibodies and visualize with an ECL system.

Signaling Pathway Diagram

G cluster_0 Hepatocellular Carcinoma Cell Decanoic Acid (DA) Decanoic Acid (DA) p-c-Met p-c-Met Decanoic Acid (DA)->p-c-Met inhibits HGF HGF c-Met c-Met HGF->c-Met binds c-Met->p-c-Met phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-c-Met->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway p-c-Met->RAS/MAPK Pathway Metastasis Metastasis p-c-Met->Metastasis Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation

Caption: Decanoic Acid inhibits the HGF/c-Met signaling pathway.

III. cis-2-Decenoic Acid (C2DA): Effects on Human Dermal Fibroblasts

Application Note: cis-2-Decenoic acid (C2DA) is primarily known as a bacterial signaling molecule that disperses biofilms[5]. However, its effects on human cells have also been investigated to assess its biocompatibility for potential therapeutic applications. Studies on normal human dermal fibroblasts indicate that C2DA has low cytotoxicity at concentrations effective for biofilm inhibition.

Key Experimental Observations:

  • Biocompatibility: At concentrations up to 500 µg/mL, C2DA did not show significant cytotoxic effects on human dermal fibroblasts after 24 and 48 hours of exposure[6].

  • Biofilm Inhibition: C2DA inhibits MRSA biofilm formation at concentrations of 125 µg/mL and bacterial growth at 500 µg/mL[6].

Quantitative Data Summary
Cell LineCompoundConcentrationEffectReference
Normal Human Dermal FibroblastsC2DAUp to 500 µg/mLNo significant cytotoxic effects observed after 24 and 48 hours.[6]
MRSA (UAMS-1)C2DA125 µg/mLInhibition of biofilm formation.[6]
MRSA (UAMS-1)C2DA500 µg/mLInhibition of bacterial growth.[6]
Experimental Protocol: Cytotoxicity Assessment of C2DA on Human Fibroblasts

1. Cell Culture:

  • Culture normal human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

2. Treatment:

  • Prepare a stock solution of C2DA in ethanol and dilute it in the culture medium to final concentrations ranging from 0 to 1000 µg/mL. Ensure the final ethanol concentration is consistent across all wells and is non-toxic (e.g., < 1.25%).
  • Include a vehicle control (medium with ethanol) and a medium-only control.
  • Treat the cells and incubate for 24 and 48 hours.

3. Cell Viability Assay (e.g., CellTiter-Glo®):

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
  • Shake the plate for 2 minutes to induce cell lysis and then let it stand for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.
  • Calculate cell viability as a percentage relative to the vehicle control.

Experimental Workflow Diagram

G A Seed Human Dermal Fibroblasts in 96-well plate B Allow cells to attach overnight A->B C Prepare C2DA dilutions in culture medium B->C D Treat cells with C2DA and controls C->D E Incubate for 24 and 48 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate Percent Viability G->H

Caption: Workflow for assessing the cytotoxicity of C2DA.

References

Application Notes and Protocols for Investigating (Z)-5-Decenoic Acid Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the physiological functions of (Z)-5-Decenoic acid in animal models is currently limited in published scientific literature. The following application notes and protocols are based on established methodologies for closely related medium-chain fatty acids (MCFAs), such as decanoic acid, and are provided as a guide for researchers to design and conduct initial investigations into the potential biological roles of this compound.

Introduction

This compound is a monounsaturated medium-chain fatty acid. While its primary current application is as a flavoring agent, its structural similarity to other biologically active fatty acids suggests it may have unexplored physiological functions. Notably, decanoic acid (a saturated C10 fatty acid) has demonstrated neuroprotective and metabolic effects in various animal models.[1][2][3] These protocols provide a framework for exploring similar potential activities of this compound in vivo.

Application Note 1: Investigation of Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

Objective: To assess the potential of this compound to mitigate cognitive deficits and pathological hallmarks in a transgenic mouse model of Alzheimer's disease (AD). This is based on findings that decanoic acid can rescue impaired AMPA-mediated calcium signaling in hippocampal neurons in the 5xFAD mouse model.[1]

Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations associated with familial AD. These mice develop amyloid plaques and cognitive deficits.[1]

Experimental Protocol
  • Animal Husbandry:

    • House 5xFAD and wild-type littermate control mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

    • Group-house animals to reduce stress.

  • Preparation of this compound Formulation:

    • For subcutaneous injection, dissolve this compound in a vehicle solution (e.g., a mixture of DMSO and saline). Ensure the final concentration of DMSO is non-toxic.

    • For dietary administration, incorporate this compound into the rodent chow at a specified percentage of total caloric intake.

  • Administration:

    • Acute Study (ex vivo): Prepare acute hippocampal slices from adult 5xFAD and wild-type mice. Incubate slices in artificial cerebrospinal fluid (aCSF) containing this compound at various concentrations (e.g., 100 µM, 300 µM) for a defined period (e.g., 1 hour) before functional analysis.[4]

    • Chronic Study (in vivo):

      • Begin treatment at an age when AD pathology is developing (e.g., 3-4 months of age in 5xFAD mice).

      • Administer this compound daily via subcutaneous injection (e.g., 250 mg/kg body weight) or through the formulated diet for a period of 1 to 3 months.[5]

      • Include a vehicle-treated control group for each genotype.

  • Outcome Measures:

    • Behavioral Testing:

      • Morris Water Maze: To assess spatial learning and memory.[6]

      • Y-Maze: To evaluate spatial working memory.[5]

      • Open Field Test: To measure locomotor activity and anxiety-like behavior.[5]

    • Electrophysiology (from acute slices):

      • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Calcium Imaging (from acute slices):

      • Load acute hippocampal slices with a calcium indicator dye (e.g., Fura-2 AM).

      • Measure AMPA-mediated calcium transients in CA1 neurons and astrocytes in response to agonist application.

    • Immunohistochemistry and Histopathology (from brain tissue):

      • At the end of the chronic study, perfuse the animals and collect brain tissue.

      • Stain for amyloid-beta plaques (e.g., with Thioflavin S or specific antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

Workflow for Investigating Neuroprotective Effects

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Outcome Assessment A1 5xFAD Transgenic Mice B1 This compound A1->B1 B2 Vehicle Control A1->B2 A2 Wild-Type Littermates A2->B1 A2->B2 C Chronic Administration (e.g., 3 months) B1->C B2->C D1 Behavioral Tests (Morris Water Maze, Y-Maze) C->D1 D2 Ex Vivo Analysis (Electrophysiology, Calcium Imaging) C->D2 D3 Histopathology (Amyloid Plaques, Gliosis) C->D3 E Data Analysis & Interpretation D1->E D2->E D3->E

Caption: Workflow for in vivo neuroprotection study.

Application Note 2: Evaluation of Anti-seizure Activity in a Rodent Model of Epilepsy

Objective: To determine if this compound possesses anti-convulsant properties, based on the known efficacy of decanoic acid in seizure models, which is mediated in part by direct inhibition of AMPA receptors.[2][7]

Animal Model: Male Sprague-Dawley or Wistar rats. Seizures can be induced acutely in ex vivo brain slices or in vivo using chemoconvulsants.

Experimental Protocol
  • Ex Vivo Model of Epileptiform Activity:

    • Prepare acute hippocampal or entorhinal cortex slices from adult rats.

    • Induce epileptiform activity by perfusing the slices with aCSF containing a GABAA receptor antagonist (e.g., bicuculline) or by removing Mg2+ ions.

    • Record field potentials or perform patch-clamp recordings to measure seizure-like events.

    • Bath-apply this compound at various concentrations (e.g., 100 µM - 1 mM) to assess its effect on the frequency and amplitude of epileptiform discharges.

  • In Vivo Chemoconvulsant Model:

    • Administer this compound (e.g., via intraperitoneal or subcutaneous injection) or vehicle to adult rats.

    • After a pre-treatment period (e.g., 30-60 minutes), induce seizures by administering a chemoconvulsant such as pentylenetetrazol (PTZ) or pilocarpine.[8]

    • Observe and score seizure severity using a standardized scale (e.g., the Racine scale).

    • Measure the latency to the first seizure and the duration of seizure activity.

Quantitative Data from a Surrogate Study (Decanoic Acid)

The following table summarizes data from a study investigating the effects of decanoic acid on epileptiform activity in rat hippocampal slices.

Treatment GroupConcentrationReduction in Epileptiform Activity (%)Reference
Decanoic Acid300 µM~50%[2]
Decanoic Acid1 mM>80%[2]
Proposed Signaling Pathway: AMPA Receptor Inhibition

Decanoic acid is thought to exert its anti-seizure effects by directly inhibiting AMPA-type glutamate receptors, thereby reducing excessive excitatory neurotransmission that underlies seizure activity.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Neuron Postsynaptic Neuron AMPAR->Neuron Activates Excitation Neuronal Excitation (Depolarization) Neuron->Excitation Seizure Seizure Activity Excitation->Seizure Z5DA This compound (Hypothesized) Z5DA->AMPAR Inhibits

Caption: Hypothesized mechanism of anti-seizure action.

Application Note 3: Assessment of Metabolic Effects in a Diet-Induced Obesity Model

Objective: To investigate whether dietary supplementation with this compound can prevent or reverse metabolic syndrome, including obesity, fatty liver, and insulin resistance. This is based on studies showing that other medium-chain fatty acids and dicarboxylic acids can improve metabolic health in rodents fed a high-fat diet.[3][9][10]

Animal Model: C57BL/6J mice, which are prone to developing obesity and metabolic dysfunction when fed a high-fat diet.[11]

Experimental Protocol
  • Diet Formulation:

    • Control Diet: A standard low-fat chow diet.

    • High-Fat Diet (HFD): A diet with a high percentage of calories from fat (e.g., 45-60%).

    • Treatment Diet: An isocaloric HFD where a portion of the fat content is replaced with this compound (e.g., 10-20% of total calories).[9]

  • Study Design:

    • Prevention Model: Place young adult mice on the respective diets for 8-12 weeks and monitor metabolic parameters.

    • Reversal Model: First induce obesity and metabolic dysfunction by feeding all mice an HFD for a specified period, then switch a cohort to the this compound-supplemented diet.

  • Outcome Measures:

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure fat mass and lean mass using EchoMRI or by dissecting and weighing adipose tissue depots.[9]

    • Food Intake: Measure food consumption regularly to assess caloric intake.

    • Glucose Homeostasis:

      • Glucose Tolerance Test (GTT): To assess how quickly glucose is cleared from the blood.

      • Insulin Tolerance Test (ITT): To measure insulin sensitivity.

    • Serum Analysis: Collect blood at the end of the study to measure levels of glucose, insulin, triglycerides, and cholesterol.

    • Liver Analysis: Harvest the liver, weigh it, and analyze for lipid accumulation (steatosis) through histology (e.g., H&E or Oil Red O staining) and measurement of triglyceride content.

Quantitative Data from a Surrogate Study (Dodecanedioic Acid - DC12)

This table presents data from a study where mice were fed a high-fat diet (HFD) or an HFD with DC12 for 9 weeks.

ParameterHFD GroupDC12 GroupReference
Body Weight Gain (g)15.2 ± 1.15.1 ± 0.9[9]
Total Fat Mass (g)12.5 ± 0.84.8 ± 0.6[9]
Liver Weight (g)1.8 ± 0.11.1 ± 0.05[9]
Proposed Signaling Pathway: mTORC1 Inhibition and Metabolic Regulation

Decanoic acid has been shown to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4][12][13][14] Hyperactivation of mTORC1 is associated with metabolic diseases. Inhibition of mTORC1 by this compound could be a potential mechanism for its metabolic benefits.

G Z5DA This compound (Hypothesized) p97 p97/VCP ATPase Z5DA->p97 Inhibits mTORC1 mTORC1 p97->mTORC1 Regulates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Lipogenesis Lipogenesis mTORC1->Lipogenesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Application Notes and Protocols: Stable Isotope Labeling of (Z)-5-Decenoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenoic acid is a monounsaturated medium-chain fatty acid that plays a role in various biological processes. Stable isotope labeling of this molecule provides a powerful tool for researchers to trace its metabolic fate, quantify its incorporation into complex lipids, and elucidate its role in cellular signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and use of isotopically labeled this compound in tracer studies. The use of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), offers a safe and effective alternative to radioactive tracers for in vivo and in vitro metabolic research.[1][2]

I. Synthesis of Isotopically Labeled this compound

A reliable method for the synthesis of this compound with high stereoselectivity is the Wittig reaction, which facilitates the formation of a Z-configured double bond from an aldehyde and a non-stabilized phosphonium ylide.[3][4][5] By incorporating stable isotopes into either the aldehyde or the ylide precursor, isotopically labeled this compound can be synthesized.

Protocol 1: Synthesis of [1-¹³C]-(Z)-5-Decenoic Acid

This protocol describes the synthesis of this compound with a Carbon-13 label at the C1 position.

Materials:

  • Pentanal

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • [¹³C]Methyl iodide (¹³CH₃I)

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of [¹³C]Methyltriphenylphosphonium Iodide: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous THF. Add [¹³C]methyl iodide and stir the mixture at room temperature overnight. The product, [¹³C]methyltriphenylphosphonium iodide, will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide: This can be synthesized by reacting triphenylphosphine with 5-bromovaleric acid.

  • Wittig Reaction:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend (4-Carboxybutyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide in THF to the suspension with vigorous stirring. Allow the reaction to stir for 1 hour at 0°C to form the ylide (a deep orange/red color should develop).

    • Slowly add a solution of pentanal in THF to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Acidify the aqueous layer with HCl to pH ~2.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude [1-¹³C]-(Z)-5-Decenoic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Deuterated this compound (e.g., [D₂]- this compound)

Deuterium labels can be introduced at various positions. For labeling at the double bond, deuterated reagents in the Wittig reaction can be utilized.

Materials:

  • Deuterated pentanal (e.g., pentanal-d₁, pentanal-d₁₀)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous THF

  • Other reagents as in Protocol 1

Procedure:

The procedure is analogous to Protocol 1, with the substitution of unlabeled pentanal with the desired deuterated pentanal. The choice of deuterated starting material will determine the position of the deuterium atoms in the final product.

II. Application in Metabolic Tracer Studies

Stable isotope-labeled this compound can be used as a tracer to study its metabolic fate in various biological systems.

Experimental Workflow for In Vitro Cell Culture Studies

Caption: Workflow for in vitro tracer studies.

Protocol 3: In Vitro Metabolic Labeling and Lipid Extraction

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1)

  • Cell culture medium

  • Isotopically labeled this compound complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for Folch extraction)

  • Internal standards (e.g., heptadecanoic acid)

  • Sodium sulfate (anhydrous)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA.

    • Replace the normal culture medium with a medium containing the labeled fatty acid-BSA complex at a final concentration typically in the range of 10-100 µM.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Scrape the cells into a glass tube.

    • Perform a lipid extraction using the Folch method (Chloroform:Methanol, 2:1, v/v). Add a known amount of internal standard before extraction.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 50-60°C for 2 hours.

    • After cooling, add water and hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract and reconstitute in a suitable solvent for analysis.

III. Data Acquisition and Analysis

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for analyzing the isotopic enrichment in fatty acids and their metabolites.[6]

GC-MS Analysis of FAMEs
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

  • MS Detection: Selected Ion Monitoring (SIM) mode to monitor the molecular ions and their isotopologues for both the labeled this compound and other fatty acids of interest.

Data Presentation: Mass Isotopologue Distribution

The incorporation of the stable isotope label will result in a shift in the mass spectrum of the fatty acid. By analyzing the distribution of these mass isotopologues, the extent of label incorporation can be quantified.

Fatty AcidM+0 (Unlabeled)M+1M+2...M+n (Fully Labeled)% Enrichment
This compound AbundanceAbundanceAbundance...AbundanceCalculated
Palmitic acid AbundanceAbundanceAbundance...AbundanceCalculated
Stearic acid AbundanceAbundanceAbundance...AbundanceCalculated
Oleic acid AbundanceAbundanceAbundance...AbundanceCalculated

% Enrichment is calculated based on the relative abundances of the isotopologues after correction for natural abundance.

IV. Potential Metabolic Pathways and Signaling

This compound, as a medium-chain fatty acid, is expected to undergo metabolic processing similar to other fatty acids of this class. Upon entering the cell, it is activated to its CoA thioester, after which it can enter several metabolic pathways.

Metabolic Fate of this compound

Metabolic Fate of this compound Extracellular This compound (Extracellular) Intracellular This compound (Intracellular) Extracellular->Intracellular Transport AcylCoA (Z)-5-Decenoyl-CoA Intracellular->AcylCoA Acyl-CoA Synthetase Signaling Signaling Events Intracellular->Signaling BetaOxidation β-Oxidation (Mitochondria) AcylCoA->BetaOxidation Elongation Chain Elongation (ER) AcylCoA->Elongation Desaturation Desaturation (ER) AcylCoA->Desaturation ComplexLipids Incorporation into Complex Lipids (e.g., TAGs, PLs) AcylCoA->ComplexLipids AcylCoA->Signaling

Caption: Potential metabolic pathways of this compound.

Medium-chain fatty acids are primarily metabolized in the liver via β-oxidation for energy production.[7][8][9][10] They can also be elongated and desaturated to form other fatty acids, or incorporated into complex lipids such as triglycerides and phospholipids.

Potential Signaling Roles

Unsaturated fatty acids are known to act as signaling molecules, influencing various cellular processes. While the specific signaling pathways for this compound are not fully elucidated, it may act through mechanisms similar to other fatty acids, such as:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

  • Modulation of G-protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, such as GPR40 and GPR120, which are involved in insulin secretion and anti-inflammatory responses.

  • Influence on Ion Channels and Enzyme Activities: Fatty acids can directly interact with and modulate the activity of various ion channels and enzymes.

Potential Signaling Pathways Z5DA This compound GPCR GPCR (e.g., GPR40/120) Z5DA->GPCR PPAR PPARs (Nuclear Receptor) Z5DA->PPAR Ligand PLC PLC Activation GPCR->PLC GeneExp Gene Expression (Lipid Metabolism, Inflammation) PPAR->GeneExp Transcription Factor DAG_IP3 DAG / IP₃ PLC->DAG_IP3 Ca_PKC ↑ Ca²⁺ / PKC Activation DAG_IP3->Ca_PKC CellularResponse Cellular Response Ca_PKC->CellularResponse GeneExp->CellularResponse

References

Application Notes and Protocols for the Quantification of (Z)-5-Decenoic Acid in Plasma or Serum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-5-Decenoic acid is a monounsaturated medium-chain fatty acid. The accurate quantification of this and other fatty acids in biological matrices such as plasma and serum is crucial for understanding their roles in various physiological and pathological processes. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2][3][4]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Lipid Extraction:

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0, in methanol)

    • Methanol

    • tert-Butyl methyl ether (MTBE)

    • Water (HPLC grade)

  • Procedure:

    • To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.

    • Add 500 µL of methanol and vortex for 30 seconds.

    • Add 2 mL of MTBE and vortex for 1 minute.

    • Add 500 µL of water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to induce phase separation.

    • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Materials:

    • 2% (v/v) Sulfuric acid in methanol

    • n-Hexane

    • Saturated sodium chloride solution

  • Procedure:

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Seal the tube and heat at 60°C for 60 minutes.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution, and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for this compound methyl ester - C11H20O2, MW: 184.28):

      • m/z 184 (Molecular Ion)

      • m/z 74 (McLafferty rearrangement product, characteristic for FAMEs)[5]

      • m/z 55, 69, 83 (Characteristic fragment ions)

Data Presentation: GC-MS Method Validation Parameters (Example)

The following table summarizes typical validation parameters for a fatty acid quantification method by GC-MS. These values are illustrative and should be determined experimentally for this compound.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma/Serum Sample is_add Add Internal Standard (e.g., C17:0) plasma->is_add extraction Liquid-Liquid Extraction (Methanol/MTBE) is_add->extraction dry_down1 Evaporate to Dryness extraction->dry_down1 derivatize Esterification to FAME (2% H2SO4 in Methanol, 60°C) dry_down1->derivatize extract_fame Extract FAMEs with Hexane derivatize->extract_fame gcms Inject into GC-MS extract_fame->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant

Caption: GC-MS workflow for this compound quantification.

Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of underivatized fatty acids in complex biological matrices, eliminating the need for a derivatization step.[1][6][7][8][9][10]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation: Protein Precipitation

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS) solution (e.g., this compound-d5 in methanol)

    • Acetonitrile (ACN), ice-cold

  • Procedure:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (C10H18O2, MW: 170.25):

        • Precursor Ion (Q1): m/z 169.1 (deprotonated molecule [M-H]⁻)

        • Product Ion (Q3): To be determined experimentally. A common fragmentation for unsaturated fatty acids is the neutral loss of CO2 (44 Da), so a potential product ion would be m/z 125.1. Other characteristic fragments should be investigated during method development.

      • Internal Standard (this compound-d5):

        • Precursor Ion (Q1): m/z 174.1

        • Product Ion (Q3): To be determined experimentally.

Data Presentation: LC-MS/MS Method Validation Parameters (Example)

The following table presents typical validation parameters for a fatty acid quantification method by LC-MS/MS. These values are illustrative and should be established for this compound.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect 80 - 120%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow LC-MS/MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample is_add Add Internal Standard (this compound-d5) plasma->is_add precipitation Protein Precipitation (Ice-cold Acetonitrile) is_add->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: LC-MS/MS workflow for this compound quantification.

Section 3: Putative Signaling Pathway of this compound

Medium-chain fatty acids (MCFAs) and unsaturated fatty acids are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) and nuclear receptors.[11][12][13][14] this compound, as an unsaturated MCFA, is likely to be involved in similar pathways.

A key receptor for medium and long-chain fatty acids is GPR120 (also known as FFAR4).[11][12][13] Activation of GPR120 can trigger various downstream signaling cascades, including those involving Gαq/11 and β-arrestin 2. These pathways can influence processes such as adipogenesis, inflammation, and insulin sensitivity.[13]

Another important class of receptors for fatty acids are the Peroxisome Proliferator-Activated Receptors (PPARs).[15][16][17][18][19] Unsaturated fatty acids are known to be ligands for PPARs, which act as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.

Diagram: Putative Signaling Pathway

Signaling_Pathway Putative Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Z5DA_ext This compound GPR120 GPR120 Z5DA_ext->GPR120 Binds to Z5DA_int This compound Z5DA_ext->Z5DA_int Enters Cell Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gaq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC ERK12 ERK1/2 beta_arrestin->ERK12 Activates PPAR PPAR Z5DA_int->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_exp Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_exp Regulates

Caption: Putative signaling pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in (Z)-5-Decenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (Z)-5-Decenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound, offering potential causes and solutions to mitigate matrix effects.

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape and Tailing - Interaction of the carboxylic acid group with the analytical column.[1] - Co-elution with interfering compounds from the sample matrix.- Derivatization: Convert this compound to a less polar ester or silyl derivative to improve volatility and reduce tailing.[1][2] - Chromatographic Optimization: Adjust the mobile phase composition, gradient, or use a different column chemistry (e.g., HILIC) to improve separation from interfering matrix components.
Ion Suppression or Enhancement in LC-MS/MS - Co-eluting matrix components competing for ionization in the mass spectrometer source.[3][4] - High concentrations of salts or other non-volatile matrix components.- Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5] - Derivatization: Chemical derivatization can shift the analyte to a different region of the chromatogram, away from suppressive matrix components, and enhance ionization efficiency.[3][6] - Use of Isotope-Labeled Internal Standard: An internal standard that co-elutes with the analyte can compensate for signal suppression or enhancement.[7][8][9] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to be analyzed.[9][10]
Low Recovery - Inefficient extraction from the sample matrix.[11][12] - Analyte degradation during sample processing.- Optimize Extraction Method: Experiment with different extraction solvents and techniques (e.g., sonication, homogenization) to improve extraction efficiency. - pH Adjustment: Ensure the pH of the sample is optimized for the extraction of the acidic this compound. - Internal Standard: Use an appropriate internal standard to monitor and correct for recovery losses.[8]
Inconsistent or Non-Reproducible Results - Variability in the sample matrix between different samples.[13] - Inconsistent sample preparation procedures.- Standardize Protocols: Ensure all sample preparation steps are performed consistently for all samples and standards. - Matrix Effect Evaluation: For complex matrices, perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in the chromatogram.[10] - Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a problem in the analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification of this compound.[4][13] These effects are a significant challenge, especially in complex biological matrices like plasma, urine, and tissue homogenates.[4][14]

2. How can I determine if my analysis is affected by matrix effects?

A common method to assess matrix effects is the post-column infusion experiment.[10] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected onto the column. Any dip or rise in the baseline signal of the analyte indicates regions of ion suppression or enhancement, respectively.[10] Another approach is to compare the response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample.[4]

3. What is derivatization and how can it help overcome matrix effects?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[2][6] For this compound, the carboxylic acid group can be derivatized to form an ester (e.g., methyl ester) or a silyl ester.[1][2] This can help in several ways:

  • Improved Chromatography: Derivatized analytes are often less polar and more volatile, leading to better peak shapes and separation on reverse-phase columns.[2]

  • Reduced Matrix Effects: By changing the chemical properties of the analyte, derivatization can shift its retention time away from interfering matrix components.[3]

  • Enhanced Sensitivity: Derivatization can improve the ionization efficiency of the analyte, leading to higher sensitivity in mass spectrometry.[3][6]

4. When should I use an internal standard?

It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) for the quantification of this compound, especially when dealing with complex matrices.[8][9] A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same matrix effects.[9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects and sample preparation can be effectively compensated for, leading to more accurate and precise results.[9]

5. What are the advantages of using LC-MS/MS for the analysis of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of fatty acids like this compound due to its high sensitivity and selectivity.[3][14] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in the presence of other co-eluting compounds, which helps to minimize the impact of chemical noise from the matrix.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the extraction of this compound from a biological fluid (e.g., plasma).

  • Sample Aliquoting: Take a known volume of the sample (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Acidify the sample by adding a small volume of an acid (e.g., 10 µL of 1M HCl) to ensure this compound is in its protonated form.

  • Extraction: Add an immiscible organic solvent (e.g., 500 µL of ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

This protocol is for the derivatization of the extracted this compound to its methyl ester.[1]

  • Reagent Preparation: Use a commercially available 14% Boron Trifluoride (BF3) in methanol solution.

  • Reaction: To the dried extract from the LLE protocol, add 50 µL of the 14% BF3-methanol reagent.

  • Incubation: Cap the vial tightly and heat at 60 °C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Quenching and Extraction:

    • Add 0.5 mL of a saturated NaCl solution and vortex.[1]

    • Add 0.6 mL of hexane, vortex, and allow the phases to separate.[1]

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS or LC-MS analysis.[1]

Data Presentation

Table 1: Comparison of Analytical Methods for Fatty Acid Analysis
ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)LC-MS/MS (with Derivatization)
Sample Preparation More complex (requires derivatization to volatile esters)[2]Simpler, direct injection possible[8]More complex (involves derivatization step)[3]
Sensitivity HighModerate (can be limited by poor ionization)[6]High to Very High (derivatization can significantly enhance ionization)[3][6]
Selectivity HighHigh (with MS/MS)Very High (with MS/MS)
Matrix Effect Can be significantProne to ion suppression/enhancement[3]Reduced matrix effects due to improved chromatography and ionization[3]
Throughput LowerHigherLower than direct injection, but can be automated

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Derivatize Derivatization (Optional) Evaporate->Derivatize Reconstitute Reconstitute Derivatize->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Injection Quantify Quantification LC_MS->Quantify

Caption: Experimental workflow for the analysis of this compound.

matrix_effect_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions ME Matrix Effects (Ion Suppression/Enhancement) Coelution Co-elution of Interfering Compounds Ionization Competition for Ionization Coelution->ME Cleanup Improved Sample Cleanup (SPE, LLE) Coelution->Cleanup Deriv Derivatization Coelution->Deriv Chrom Chromatographic Optimization Coelution->Chrom Ionization->ME Ionization->Cleanup Ionization->Deriv IS Isotope-Labeled Internal Standard Ionization->IS Cal Matrix-Matched Calibration Ionization->Cal

Caption: Logic diagram for troubleshooting matrix effects.

References

Technical Support Center: Gas Chromatography (GC) Analysis of cis-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of cis-5-Decenoic acid in their Gas Chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor peak shape (tailing or fronting) for my cis-5-Decenoic acid peak?

Peak tailing or fronting for carboxylic acids like cis-5-Decenoic acid is a common issue in GC analysis.

  • Peak Tailing: This is often observed as an asymmetrical peak with a broader second half.[1][2] The primary cause is the high polarity of the carboxylic acid group, which can interact strongly with active sites (e.g., residual silanol groups) on the GC column or inlet liner.[3] This leads to secondary, undesirable interactions that delay the elution of a portion of the analyte molecules.[1]

    • Solution: Derivatization is the most effective solution. Converting the polar carboxyl group into a less polar ester, such as a fatty acid methyl ester (FAME), significantly reduces hydrogen bonding and minimizes interaction with active sites.[4][5] Using a deactivated or base-deactivated column can also help.[6]

  • Peak Fronting: This appears as a leading edge or "shark fin" shape on the peak.[7] The most common cause is column overload, where either the injected sample volume or its concentration is too high for the column's capacity.[3][7][8]

    • Solution: Reduce the sample concentration by diluting it or decrease the injection volume.[1][7] If using a split injector, increasing the split ratio can also reduce the amount of sample reaching the column.

Q2: How can I improve the separation of cis-5-Decenoic acid from other fatty acids or isomers?

Achieving good resolution between fatty acids, especially cis/trans isomers or those with similar boiling points, requires careful optimization of several GC parameters.[9]

  • Column Selection: This is the most critical factor.[6][10] For separating unsaturated fatty acids and their isomers, a polar stationary phase is essential. Highly polar "WAX" type columns (polyethylene glycol) or, for even better resolution of geometric isomers, biscyanopropyl polysiloxane phases (like the HP-88 or SP-2560) are recommended.[11][12] Non-polar columns separate primarily by boiling point and may not resolve positional or geometric isomers of decenoic acid.[11]

  • Temperature Programming: A slower oven temperature ramp rate (e.g., 1-3°C/min) can significantly improve the separation between closely eluting peaks.[13] While a faster ramp reduces analysis time, it often comes at the expense of resolution.[14] Lowering the initial oven temperature can also enhance the interaction of early-eluting compounds with the stationary phase, improving their resolution.[15][16]

  • Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity maximizes column efficiency, leading to sharper peaks and better resolution.[17] Deviating significantly from the optimal flow rate can broaden peaks and decrease separation.[9]

  • Column Dimensions: Using a longer column increases the number of theoretical plates and thus improves resolving power.[15] Doubling the column length can improve resolution by about 40%.[15][16] Similarly, a smaller internal diameter (e.g., 0.18-0.25 mm) enhances efficiency.[10]

Q3: What is the recommended derivatization procedure for cis-5-Decenoic acid?

To improve volatility and reduce peak tailing, cis-5-Decenoic acid should be converted to its fatty acid methyl ester (FAME) before GC analysis.[4][5] This process is known as esterification.

  • Recommended Method: One of the most common and effective methods is using Boron Trifluoride (BF3) in methanol.[18][19] Alternatively, acid-catalyzed methylation using methanolic HCl or sulfuric acid is also widely used.[20]

Data Presentation: GC Parameter Effects on FAME Analysis

The following tables summarize how different GC parameters can affect the analysis of fatty acid methyl esters (FAMEs).

Table 1: Influence of GC Column Stationary Phase on Fatty Acid Separation

Stationary Phase TypePolarityTypical ApplicationAdvantages for cis-5-Decenoic AcidDisadvantages
100% Dimethylpolysiloxane (e.g., DB-1, TG-1MS)Non-PolarGeneral purpose, separation by boiling point.[21]Good for separating FAMEs with different carbon numbers.Poor resolution of positional and cis/trans isomers.[11]
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, TG-5MS)Low PolarityGeneral purpose, slightly more polar than 100% DMPS.[21]Slightly better selectivity than non-polar phases.Still insufficient for resolving closely related isomers.
Polyethylene Glycol (PEG) (e.g., DB-Wax, TG-WaxMS)PolarSeparation of polar compounds, FAMEs.[11][21]Good general-purpose column for FAMEs, separates based on polarity.May not fully resolve complex mixtures of cis/trans isomers.
Biscyanopropyl Polysiloxane (e.g., HP-88, SP-2560)High PolarityExcellent for detailed separation of cis/trans FAME isomers.[12]Provides the best resolution for geometric and positional isomers.[11]Lower maximum operating temperature, potential for column bleed.

Table 2: Effect of GC Oven Temperature Program on Resolution and Analysis Time

Parameter ChangeEffect on ResolutionEffect on Retention TimeRationale
Decrease Initial TemperatureIncreaseIncreaseAllows analytes more time to interact with the stationary phase at the beginning of the run, improving separation of early eluting peaks.[9]
Decrease Ramp Rate (e.g., from 10°C/min to 2°C/min)IncreaseIncreaseGives more time for partitioning between the mobile and stationary phases, allowing for better separation of closely eluting compounds.[13][14]
Increase Ramp Rate (e.g., from 2°C/min to 10°C/min)DecreaseDecreaseAnalytes are eluted faster as the temperature increases more quickly, reducing interaction time and thus resolution.[14]

Experimental Protocols

Protocol 1: Derivatization of cis-5-Decenoic Acid to FAME using BF3-Methanol

This protocol describes the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME) for improved GC analysis.

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the lipid sample containing cis-5-Decenoic acid into a screw-cap test tube.

  • Esterification:

    • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol to the test tube.

    • Add 1 mL of toluene.

    • Seal the tube tightly with a PTFE-lined cap.

  • Heating: Heat the mixture in a heating block or water bath at 70-90°C for 90 minutes.[18]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 2 mL of hexane and 2 mL of distilled water.

    • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube for 5 minutes to ensure complete separation of the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, into a GC vial for analysis.[18]

Protocol 2: General GC Conditions for FAME Analysis

These are starting conditions and should be optimized for your specific instrument and separation goals.

  • GC System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar column.[12]

  • Carrier Gas: Helium or Hydrogen at an optimized constant flow rate (e.g., 1-2 mL/min).

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 1 minute.

    • Ramp: Increase at 5°C/min to 230°C.

    • Hold: Hold at 230°C for 5 minutes.[13]

  • Detector:

    • FID Temperature: 280°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 450 mL/min

    • Makeup Gas (Helium or Nitrogen): 30 mL/min

Visualizations

G start Poor Peak Resolution (Tailing, Fronting, or Co-elution) check_derivatization Is the sample derivatized to FAME? start->check_derivatization derivatize Perform Derivatization (e.g., BF3-Methanol) check_derivatization->derivatize No check_column Check GC Column check_derivatization->check_column Yes derivatize->check_column column_polarity Use a highly polar column (e.g., WAX or Biscyanopropyl) check_column->column_polarity Assess Polarity column_condition Check for bleed or degradation. Condition or replace if needed. check_column->column_condition Assess Condition check_method Optimize GC Method optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) check_method->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate check_method->optimize_flow check_injection Check Injection Parameters (Reduce sample concentration to prevent overload) check_method->check_injection column_polarity->check_method column_condition->check_method end Improved Peak Resolution optimize_temp->end optimize_flow->end check_injection->end G start Sample containing cis-5-Decenoic Acid extraction Lipid Extraction (e.g., using Chloroform/Methanol) start->extraction derivatization Derivatization to FAME (e.g., BF3-Methanol, 90 min @ 70°C) extraction->derivatization extraction2 Hexane Extraction of FAMEs derivatization->extraction2 injection Inject into GC-FID extraction2->injection analysis Chromatographic Separation & Data Analysis injection->analysis

References

Technical Support Center: Mass Spectrometry Analysis of (Z)-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of (Z)-5-Decenoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization and detection of this and similar unsaturated fatty acids.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is most suitable for this compound analysis?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective for analyzing fatty acids like this compound. ESI is generally preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion. It is particularly effective in negative ion mode ([M-H]⁻), as the carboxylic acid group readily deprotonates. APCI can also be used and may offer advantages for less polar analytes or when coupled with normal-phase chromatography.[1] Atmospheric Pressure Photoionization (APPI) has also been shown to offer high signal intensity for lipids.[1] The choice often depends on the sample matrix, desired sensitivity, and the available instrumentation.

Q2: I am observing a very low signal for my this compound standard. What are the possible causes and solutions?

A2: Low signal intensity is a common issue in mass spectrometry.[2] Several factors could be contributing to this problem:

  • Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on source parameters. Ensure that the capillary voltage, source temperature, and gas flow rates are optimized for your analyte and mobile phase.

  • Inappropriate Mobile Phase: For ESI in negative ion mode, a mobile phase with a slightly basic pH or the addition of a volatile buffer like ammonium acetate can enhance deprotonation and improve signal.[3] For positive ion mode, acidic modifiers are common, but can sometimes lead to in-source water loss for fatty acids.

  • Ion Suppression: Components in your sample matrix or mobile phase can compete with your analyte for ionization, leading to a suppressed signal.[3] Diluting your sample or improving chromatographic separation can mitigate this effect.

  • Sample Degradation: Ensure your sample is fresh and has been stored properly to prevent degradation.

  • Derivatization: If sensitivity remains an issue, consider derivatization of the carboxylic acid group to enhance ionization efficiency.[4][5]

Q3: What are the common adducts I might see for this compound in my mass spectra?

A3: In positive ion mode ESI, you may observe protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which can be present as contaminants in solvents or glassware.[3][6] Ammonium adducts [M+NH₄]⁺ are also common when using ammonium-based buffers.[6] In negative ion mode, besides the deprotonated molecule [M-H]⁻, you might observe adducts with anions from your mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻. Adduct formation can be influenced and sometimes controlled by the choice of mobile phase additives.[7]

Q4: How can I confirm the position of the double bond in this compound using mass spectrometry?

A4: Confirming the double bond position typically requires tandem mass spectrometry (MS/MS) and often specialized techniques. Standard collision-induced dissociation (CID) of the [M-H]⁻ ion of a monounsaturated fatty acid often does not yield fragments that are diagnostic of the double bond position.[4] More advanced methods include:

  • Ozone-induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which cleaves the double bond and produces fragment ions indicative of its location.[4]

  • Paternò-Büchi Reaction: This photochemical reaction can be performed online to form an adduct at the double bond, which then fragments in a predictable way during MS/MS.[8]

  • Electron Activated Dissociation (EAD): This fragmentation method can cleave carbon-carbon bonds, including the double bond, providing positional information.[4]

  • Derivatization: Derivatizing the carboxylic acid can sometimes alter the fragmentation pathways to make them more informative about the double bond position.[4]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal
Potential Cause Troubleshooting Steps
Incorrect Ionization Mode For underivatized this compound, negative ion mode (ESI-) is generally more sensitive. Verify you are in the correct mode.
Suboptimal Source Parameters Systematically optimize capillary voltage, source temperature, nebulizer gas, and drying gas flow rates.[9]
Mobile Phase Composition For ESI(-), ensure the mobile phase promotes deprotonation (e.g., add a small amount of ammonium hydroxide or use a buffer like ammonium acetate). For ESI(+), acidic modifiers like formic acid are common, but be aware of potential water loss.[3]
Ion Suppression Dilute the sample. Improve chromatographic separation to resolve the analyte from interfering matrix components.[3]
Instrument Contamination Clean the ion source.[2] Run a system suitability test with a known standard.
Sample Degradation Prepare a fresh standard and sample. Ensure proper storage conditions.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Inject a smaller sample volume or a more dilute sample.[2]
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase conditions. A strong solvent in the sample can cause peak distortion.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.[2]
Secondary Interactions Add a small amount of a competing agent to the mobile phase (e.g., a volatile salt) to reduce interactions with active sites on the stationary phase.
Extra-column Volume Check for and minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[9]
Mobile Phase Preparation Prepare fresh mobile phase. Inconsistent preparation can lead to shifts in retention time.[2]
Pump Performance Check for leaks in the LC system. Monitor the pump pressure for fluctuations.
Column Temperature Ensure the column oven is maintaining a stable temperature.[2]

Experimental Protocols

Protocol 1: General LC-ESI-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation:

  • Dissolve the this compound standard or extracted sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or 10 mM ammonium acetate in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. For example: 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12.1-15 min, 30% B.[8]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Negative Ion ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 120 °C.[10]

  • Desolvation Temperature: 350 °C.[10]

  • Nebulizer Gas (Nitrogen): 40 psi.[11]

  • Drying Gas (Nitrogen): 10 L/min.

  • Scan Mode: Full scan (e.g., m/z 100-300) for initial analysis, then targeted SIM or MRM for quantification. For this compound (M.W. 170.25), the deprotonated ion [M-H]⁻ will be at m/z 169.1.

Protocol 2: Derivatization with Trimethylsilyldiazomethane (TMSD) for Improved Sensitivity

Derivatization to the methyl ester can improve ionization efficiency in positive ion mode.[5]

1. Derivatization Procedure:

  • Warning: TMSD is toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.

  • To your dried sample extract, add a solution of TMSD in a suitable solvent (e.g., toluene/methanol).

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Quench the reaction by adding a small amount of acetic acid.

  • Dry the sample and reconstitute in a solvent suitable for LC-MS analysis.

2. LC-MS Conditions:

  • Use a similar LC setup as in Protocol 1.

  • For MS, operate in positive ion ESI mode. The methylated derivative will be detected as the [M+H]⁺ ion.

Data Presentation

Table 1: Recommended Starting MS Parameters for Different Ionization Techniques

ParameterESI (-)ESI (+) with DerivatizationAPCI (+)
Analyte Ion [M-H]⁻[M(derivatized)+H]⁺[M+H]⁺
Capillary/Corona Voltage 3.0 - 4.5 kV3.0 - 4.5 kV4 - 6 µA
Source Temperature 100 - 150 °C100 - 150 °C350 - 450 °C
Nebulizer Gas Pressure 30 - 50 psi30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min8 - 12 L/min5 - 10 L/min

Table 2: Example LC Gradient for Separation of Fatty Acids

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.05545
10.0595
12.0595
12.17030
15.07030

Visualizations

Ionization_Optimization_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Start Standard/Sample Dissolve Dissolve in Initial Mobile Phase Start->Dissolve Derivatize Consider Derivatization (Optional) Dissolve->Derivatize LC_Method Develop LC Method (Column, Mobile Phase, Gradient) Derivatize->LC_Method Ionization_Mode Select Ionization Mode (ESI- vs ESI+) LC_Method->Ionization_Mode Optimize_Source Optimize Source Parameters (Voltage, Temp, Gas) Ionization_Mode->Optimize_Source Acquire_Data Acquire Data (Full Scan / SIM / MRM) Optimize_Source->Acquire_Data Review_Data Review Data (Peak Shape, S/N) Acquire_Data->Review_Data Troubleshoot Troubleshoot? Review_Data->Troubleshoot Troubleshoot->Ionization_Mode Yes Final_Method Final Optimized Method Troubleshoot->Final_Method No

Caption: Workflow for optimizing the mass spectrometric analysis of this compound.

Troubleshooting_Tree cluster_ms_issues MS Issues cluster_lc_issues LC/Method Issues Start Low/No Signal Observed Check_MS Is there a stable spray and signal in scan mode? Start->Check_MS Check_LC Are peaks present for other analytes/standards? Check_MS->Check_LC Yes Clean_Source Clean Ion Source Check_MS->Clean_Source No Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Check_LC->Check_Mobile_Phase No Final_Check Re-inject this compound Check_LC->Final_Check Yes Tune_Calibrate Tune & Calibrate MS Clean_Source->Tune_Calibrate Optimize_Params Optimize Source Parameters (Voltage, Temp, Gas) Tune_Calibrate->Optimize_Params Optimize_Params->Final_Check Check_Column Check Column (Leak, Clog, Age) Check_Mobile_Phase->Check_Column Ion_Suppression Investigate Ion Suppression (Dilute Sample) Check_Column->Ion_Suppression Ion_Suppression->Final_Check Adduct_Formation cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M This compound (M) MH [M+H]⁺ (Protonation) M->MH MNa [M+Na]⁺ (Sodium Adduct) M->MNa MNH4 [M+NH₄]⁺ (Ammonium Adduct) M->MNH4 MH_neg [M-H]⁻ (Deprotonation) M->MH_neg MForm [M+HCOO]⁻ (Formate Adduct) M->MForm

References

Troubleshooting poor derivatization yield of cis-5-Decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the derivatization of cis-5-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of cis-5-Decenoic acid necessary for my analysis?

Derivatization is crucial for the analysis of fatty acids like cis-5-Decenoic acid, particularly for gas chromatography (GC) techniques.[1] The primary reasons are:

  • Increased Volatility: Free fatty acids have low volatility due to their polar carboxylic acid group, which can lead to poor chromatographic performance. Derivatization converts this group into a less polar, more volatile ester or silyl ester.

  • Improved Peak Shape: The polar nature of the carboxylic acid can cause peak tailing in GC analysis due to interactions with the stationary phase. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: Derivatives are often more thermally stable than the parent compound, preventing degradation at the high temperatures used in the GC injector and column.

Q2: What are the most common derivatization methods for cis-5-Decenoic acid?

The two most common and effective methods for derivatizing cis-5-Decenoic acid are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is typically achieved using an alcohol (e.g., methanol) in the presence of an acid catalyst such as Boron Trifluoride (BF₃) or Boron Trichloride (BCl₃).[2]

  • Silylation: This method involves reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester.

Q3: I am concerned about the stability of the double bond in cis-5-Decenoic acid during derivatization. What are the risks?

A valid concern with unsaturated fatty acids is the potential for isomerization (e.g., cis to trans) or migration of the double bond, especially under harsh reaction conditions.[1]

  • Acid-catalyzed esterification (BF₃-Methanol): High temperatures and prolonged reaction times can increase the risk of isomerization.[1] It is crucial to adhere to optimized protocols. Some studies suggest that BCl₃-methanol may be less likely to cause isomerization of unsaturated fatty acids compared to BF₃-methanol.

  • Silylation (BSTFA/MSTFA): This method is generally considered milder and less likely to cause isomerization of the double bond.

Q4: Can I use a base-catalyzed method for derivatization?

Base-catalyzed transesterification is a common method for preparing FAMEs from triglycerides. However, for free fatty acids like cis-5-Decenoic acid, acid-catalyzed esterification or silylation are the preferred methods.

Troubleshooting Guide for Poor Derivatization Yield

This guide addresses common issues leading to low derivatization yields of cis-5-Decenoic acid.

Problem Potential Cause Recommended Solution
Low or No Product Peak in GC-MS Incomplete reaction.1. Optimize Reaction Time and Temperature: Ensure you are following a validated protocol. For BF₃-Methanol, a common starting point is 60°C for 10-60 minutes. For BSTFA, 60°C for 60 minutes is typical. You can perform a time-course study to determine the optimal reaction time for your specific conditions. 2. Increase Reagent Excess: A molar excess of the derivatizing agent is necessary to drive the reaction to completion. A 10x molar excess of BF₃-methanol or a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point. 3. Ensure Anhydrous Conditions: Water in the reaction mixture will hydrolyze the derivatizing agent and the product, leading to low yields. Dry your sample and solvents thoroughly before the reaction. Consider using a water scavenger.
Sample degradation.1. Use High-Purity Reagents and Solvents: Impurities can lead to side reactions and degradation. 2. Work Under an Inert Atmosphere: If your sample is sensitive to oxidation, perform the reaction under nitrogen or argon.
Presence of Unreacted Fatty Acid Peak Insufficient reagent or reaction time.1. Increase Molar Excess of Derivatizing Agent: As mentioned above, ensure a sufficient excess of the reagent. 2. Increase Reaction Time: Monitor the reaction progress by analyzing aliquots at different time points until the peak for the unreacted fatty acid disappears or reaches a minimum.
Presence of moisture.As mentioned above, ensure all components of the reaction are anhydrous.
Multiple Unexpected Peaks (Byproducts) Side reactions with the double bond.1. Use Milder Reaction Conditions: For BF₃-Methanol, try lowering the temperature and shortening the reaction time.[1] 2. Consider an Alternative Derivatization Method: Silylation with BSTFA is generally a milder technique and may reduce byproduct formation.
Impurities in the sample or reagents.1. Purify the Starting Material: Ensure the cis-5-Decenoic acid is of high purity. 2. Use Fresh, High-Quality Derivatizing Agents: Old or degraded reagents can lead to artifact peaks.
Poor Reproducibility Inconsistent reaction conditions.1. Precisely Control Temperature: Use a reliable heating block or water bath. 2. Ensure Accurate Reagent and Sample Measurement: Use calibrated pipettes and balances.
Variable moisture content.Implement a consistent and effective drying procedure for all samples and reagents.

Data Presentation: Comparison of Derivatization Methods

While specific quantitative yield data for cis-5-Decenoic acid is not extensively available in the literature, the following table summarizes the expected performance of common derivatization methods based on studies of similar unsaturated fatty acids. Yields are generally high (>96%) when reactions are performed under optimal, anhydrous conditions.

Derivatization Method Typical Reagent Expected Yield Advantages Potential Issues
Esterification (FAMEs) 14% BF₃ in Methanol>96%- Forms stable methyl esters.- Well-established method.- Potential for cis/trans isomerization of the double bond at high temperatures.[1]- Can form methoxy byproducts with unsaturated fatty acids.
12% BCl₃ in Methanol>96%- May cause less isomerization compared to BF₃.- Reagent is sensitive to moisture.
Silylation (TMS Esters) BSTFA (+1% TMCS)>98%- Milder reaction conditions.- Less risk of isomerization.- Can derivatize other functional groups if present.- TMS esters are more susceptible to hydrolysis; samples should be analyzed promptly.- Reagent and derivatives are moisture-sensitive.

Experimental Protocols

Protocol 1: Esterification to FAME using BF₃-Methanol

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Weigh 1-10 mg of cis-5-Decenoic acid into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol is a general guideline and requires strictly anhydrous conditions.

  • Sample Preparation: Weigh 1-10 mg of cis-5-Decenoic acid into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent completely under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Sample Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Derivatization Yield start Low or No Product Peak incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_reaction Check Reaction Conditions (Time, Temp, Reagent Excess) optimize Optimize Conditions: - Increase Time/Temp - Increase Reagent Excess check_reaction->optimize check_moisture Ensure Anhydrous Conditions dry_reagents Thoroughly Dry Solvents and Sample check_moisture->dry_reagents check_purity Verify Sample and Reagent Purity use_new_reagents Use Fresh, High-Purity Reagents check_purity->use_new_reagents change_method Consider Milder Method (e.g., Silylation) check_purity->change_method incomplete_rxn->check_reaction Yes side_products Side Products Observed? incomplete_rxn->side_products No side_products->check_moisture No side_products->check_purity Yes success Successful Derivatization optimize->success dry_reagents->success use_new_reagents->success change_method->success

Caption: Troubleshooting workflow for poor derivatization yield.

FAME_Derivatization FAME Derivatization of cis-5-Decenoic Acid cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cis-5-Decenoic_Acid cis-5-Decenoic Acid (R-COOH) FAME cis-5-Decenoic Acid Methyl Ester (R-COOCH3) cis-5-Decenoic_Acid->FAME Esterification Methanol Methanol (CH3OH) Methanol->FAME BF3 BF3 or H+ BF3->FAME Water Water (H2O)

Caption: FAME derivatization reaction of cis-5-Decenoic acid.

References

Preventing isomerization of (Z)-5-Decenoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Z)-5-Decenoic Acid Handling

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the isomerization of this compound to its (E)-isomer during experimental procedures. Maintaining isomeric purity is critical as the biological activity of unsaturated fatty acids is often specific to their geometric configuration.

Frequently Asked Questions (FAQs)

Q1: What is the isomerization of this compound?

A1: Isomerization is a chemical process where a molecule is transformed into another molecule with the exact same atoms but arranged differently. For this compound, this typically refers to the conversion of the cis ('Z') configuration around the carbon-carbon double bond to the more thermodynamically stable trans ('E') configuration. The 'Z' isomer has the carbon chains on the "Zame" (same) side of the double bond, while the 'E' isomer has them on "Entgegen" (opposite) sides.[1]

Q2: Why is it critical to prevent this isomerization?

A2: The geometric shape of a fatty acid profoundly influences its physical properties and biological function. The specific cis configuration of this compound is often crucial for its intended role in biological systems, such as its incorporation into cell membranes or its activity as a signaling molecule. The (E)-isomer may have a different, reduced, or even undesirable biological effect.

Q3: What are the primary causes of (Z) to (E) isomerization during sample preparation?

A3: Isomerization can be induced by several factors, including:

  • Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.[2]

  • Light: Exposure to UV light can promote isomerization.

  • Acids and Catalysts: Strong acids or certain metal catalysts can facilitate the conversion from the cis to the trans form.[2]

  • Free Radicals: Oxidative stress and the presence of free radicals (e.g., from peroxide-containing solvents or air exposure) can catalyze isomerization.[3]

Q4: How can I detect and quantify isomerization in my sample?

A4: The gold standard for separating and quantifying cis and trans fatty acid isomers is Gas Chromatography (GC) . This requires derivatizing the fatty acid to a more volatile form, typically a Fatty Acid Methyl Ester (FAME). Analysis should be performed using a long, highly polar capillary column to achieve the necessary separation.[4][5] Other methods like silver-ion HPLC can also be used for separating isomers.[6][7]

Troubleshooting Guide

Problem: My GC analysis shows a significant peak corresponding to the (E)-isomer, but I started with pure this compound. What could have gone wrong?

This common issue can arise from several steps in the sample preparation workflow. Use the following Q&A to pinpoint the potential source of isomerization.

Q: How was the compound stored before use?

  • A: Unsaturated fatty acids are prone to degradation if not stored correctly. They should be stored in a glass container with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), at or below -20°C.[8] Storing in plastic containers can lead to leaching of impurities.[8] Improper storage can lead to slow isomerization and oxidation over time.

Q: What solvent was used for dilution and were any precautions taken?

  • A: Solvents, especially ethers, can form peroxides upon storage, which are a source of free radicals that catalyze isomerization. Always use high-purity, peroxide-free solvents. If possible, use freshly opened solvents or those that have been stored properly under an inert atmosphere.

Q: Was the sample exposed to heat or strong light?

  • A: Avoid heating samples whenever possible. If a heating step is necessary (e.g., for derivatization), use the lowest effective temperature for the shortest possible duration.[9] Perform all manipulations in amber vials or protect clear vials from light by wrapping them in foil.

Q: How was the sample derivatized to a Fatty Acid Methyl Ester (FAME)?

  • A: This is a very common source of isomerization. Acid-catalyzed methods (e.g., using BF₃ or HCl in methanol) can cause isomerization if conditions are too harsh (high temperature or long reaction times).[10] Consider using a milder, two-step base/acid method or ensure strict temperature and time control if using a one-step acid-catalyzed protocol.

Summary of Factors and Prevention Strategies

FactorCause of IsomerizationRecommended Prevention Strategy
Temperature Provides activation energy for C=C bond rotation. Heating oils to 100°C can yield significant trans isomers.[2]Store stock solutions and samples at ≤ -20°C.[8][11] Avoid heating during preparation. If heating is unavoidable, use minimal temperature and time.
Light (UV) Provides photochemical energy to excite the π-bond, allowing rotation and isomerization.[12]Work in a low-light environment. Use amber glass vials or wrap clear vials with aluminum foil to protect from light.
Oxygen / Air Leads to the formation of peroxides and free radicals, which can catalyze isomerization.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Purge vials with inert gas before sealing.[8] Use degassed, peroxide-free solvents.
Acids / Bases Strong acids can catalyze the reversible protonation of the double bond, allowing rotation.Avoid strongly acidic or basic conditions. If an acid catalyst is required for derivatization, use mild conditions (e.g., lower temperature, shorter time).[10]
Solvents Solvents like ethers can contain peroxide impurities that initiate radical-catalyzed isomerization.Use high-purity, anhydrous, and peroxide-free solvents. Test for peroxides in older solvent bottles.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage of Neat Compound: Upon receipt, store this compound in its original glass vial at ≤ -20°C.

  • Preparing Stock Solutions:

    • Allow the neat compound to warm to room temperature before opening to prevent condensation of moisture.

    • Work under a gentle stream of inert gas (nitrogen or argon).

    • Dissolve the lipid in a suitable high-purity organic solvent (e.g., ethanol, chloroform, heptane) inside a glass vial.[8] Do not use plastic containers or pipette tips for organic solutions.[8]

    • Transfer the solution to an amber glass vial with a Teflon-lined screw cap.

    • Purge the headspace of the vial with inert gas for 30-60 seconds before sealing tightly.

    • Label the vial clearly and store at -20°C or -80°C for long-term stability.[8][13]

Protocol 2: Mild FAME Derivatization for GC Analysis

This two-step method minimizes exposure to harsh acidic conditions.

  • Saponification (Base-catalyzed hydrolysis):

    • To your lipid sample (approx. 1-10 mg) in a glass tube with a Teflon-lined cap, add 1 mL of 0.5 M NaOH in methanol.

    • Blanket the tube with nitrogen, seal, and heat at 60°C for 10 minutes.

    • Cool the tube to room temperature.

  • Methylation (Mild acid-catalyzed esterification):

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Blanket again with nitrogen, seal, and heat at 60°C for 5 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute and centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean amber GC vial for analysis.[11]

    • Store the prepared FAME sample at -20°C until injection.[11]

Visualizations

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_controls Critical Control Points Start Receive/Thaw This compound Weigh Weighing & Dilution Start->Weigh Deriv Derivatization to FAME Weigh->Deriv Extract Hexane Extraction Deriv->Extract GC GC-MS Analysis Extract->GC Temp Low Temperature (≤ -20°C Storage) Temp->Start Light Protect from Light Light->Weigh Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Weigh Solvent Peroxide-Free Solvents Solvent->Weigh Conditions Mild Reaction Conditions Conditions->Deriv

Caption: Workflow for preparing this compound, highlighting key control points to prevent isomerization.

Troubleshooting_Isomerization Start (E)-Isomer Detected in GC Analysis? Storage Review Storage Protocol: - Temp ≤ -20°C? - Inert Atmosphere? - Protected from light? Start->Storage Solvents Check Solvents: - High Purity? - Peroxide-Free? - Stored properly? Storage->Solvents [If Storage OK] Sol_Storage Solution: Implement strict storage protocol Storage->Sol_Storage [If Storage NOT OK] Deriv Review Derivatization: - Reaction Temp too high? - Reaction time too long? - Acid too concentrated? Solvents->Deriv [If Solvents OK] Sol_Solvents Solution: Use fresh, high-purity solvents Solvents->Sol_Solvents [If Solvents NOT OK] GC_Params Check GC Parameters: - Injector temp too high? Deriv->GC_Params [If Deriv. OK] Sol_Deriv Solution: Use milder derivatization method Deriv->Sol_Deriv [If Deriv. NOT OK] Sol_GC Solution: Lower injector temperature if possible GC_Params->Sol_GC [If GC NOT OK]

References

Technical Support Center: Analysis of (Z)-5-Decenoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (Z)-5-Decenoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during their experiments. While the focus is on this compound, the principles and troubleshooting steps are applicable to the analysis of most fatty acids.

Frequently Asked Questions (FAQs)

Q1: I am detecting extraneous peaks in my chromatogram that are not present in my standard. What are the likely sources of this contamination?

A1: Contamination in fatty acid analysis is common and can originate from multiple sources. The most frequent culprits include solvents, glassware, plasticware (pipette tips, tubes), and the general laboratory environment.[1][2] Specifically, long-chain fatty acids like palmitic acid and stearic acid are common contaminants. Phthalate esters from plastics are also frequently observed.[3]

Q2: My method blanks are showing significant levels of fatty acids, particularly palmitate and stearate. How can I clean up my blanks?

A2: Persistent contamination in method blanks is a well-known challenge in trace analysis of fatty acids.[2] The source is often endogenous fatty acids present on glassware or in solvents.[2] To address this, a rigorous cleaning protocol for all glassware is essential. This can include baking glassware at high temperatures (e.g., 450°C for 6-8 hours) if a muffle furnace is available.[2] Additionally, pre-rinsing all glassware with high-purity solvents like hexane or chloroform/methanol immediately before use can help reduce background levels.[2] It is also crucial to use high-purity (e.g., HPLC-grade) solvents.[2]

Q3: Can my choice of analytical instrument affect contamination?

A3: While the instrument itself is less likely to be the primary source of fatty acid contamination if properly maintained, certain components can contribute.[2] For instance, septa used in GC vials can leech contaminants.[2] It is advisable to test different types of septa by extracting them with a solvent and analyzing the extract. Column bleed from the GC column can also introduce interfering peaks, especially at higher temperatures.[4] Regular maintenance and the use of high-quality consumables are critical.

Q4: Are there specific considerations for sample preparation to avoid contamination?

A4: Yes, sample preparation is a critical stage where contamination can be introduced. It is recommended to minimize the use of plasticware, as plasticizers and other components can be extracted into the sample.[1] If plastics are unavoidable, ensure they are compatible with the solvents used. During lipid extraction, ensure that the solvents are of high purity and that the extraction is performed in a clean environment. For derivatization to fatty acid methyl esters (FAMEs) for GC analysis, ensure the purity of the derivatizing agents.[5]

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

This guide follows a systematic approach to pinpoint the source of contamination in your fatty acid analysis.

Step 1: Analyze Solvents and Reagents

  • Inject a sample of each solvent and reagent used in your sample preparation procedure directly into the analytical instrument (GC-MS or HPLC).

  • Expected Result: Clean chromatogram with no significant interfering peaks.

  • Troubleshooting: If a solvent or reagent is contaminated, discard it and open a fresh bottle from a reputable supplier.

Step 2: Check Glassware and Consumables

  • Perform a "blank" extraction using your standard protocol but without adding the sample. Use glassware and consumables (e.g., vials, pipette tips) from a new, unopened batch if possible.

  • Expected Result: The resulting chromatogram should be clean or show significantly reduced contamination compared to your sample blanks.

  • Troubleshooting: If contamination persists, implement a more rigorous cleaning procedure for your glassware (see Guide 2). Test different brands or types of consumables, such as septa, which are known to sometimes leech contaminants.[2]

Step 3: Evaluate the Laboratory Environment

  • Prepare a "field blank" by exposing your collection or preparation materials to the laboratory environment for a period similar to your sample handling time, then process it as a regular sample.

  • Expected Result: The field blank should be free of significant contamination.

  • Troubleshooting: If the field blank shows contamination, it indicates airborne contaminants. Improve laboratory hygiene, work in a fume hood or a clean bench, and keep samples covered whenever possible.

Guide 2: Protocol for Minimizing Glassware Contamination
  • Initial Wash: Manually wash all glassware with a laboratory-grade detergent and hot water.

  • Rinsing: Rinse thoroughly with tap water followed by a rinse with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove organic residues.

  • Baking (Recommended for GC analysis): Place glassware in a muffle furnace and bake at a high temperature (e.g., 450°C) for several hours to pyrolyze any remaining organic contaminants.[2]

  • Final Rinse: Immediately before use, rinse the cooled glassware with the solvent that will be used for the extraction or analysis.

Quantitative Data on Contamination

ContaminantCommon SourcesTypical Analytical Technique AffectedPotential Impact on Results
Phthalate Esters Plasticware (tubes, pipette tips), vial septaGC-MS, HPLCCan co-elute with fatty acid methyl esters, leading to misidentification and inaccurate quantification.
Palmitic Acid (C16:0) & Stearic Acid (C18:0) Glassware, solvents, skin contact, dustGC-MSCan artificially inflate the measured amounts of these common saturated fatty acids.[2]
Siloxanes Septa, column bleedGC-MSCan cause interfering peaks in the chromatogram.
Unidentified Hydrocarbons Solvents, environmental contaminationGC-MS, HPLCCan create a noisy baseline and obscure small peaks of interest.

Experimental Protocols

Protocol 1: General Lipid Extraction and FAME Preparation for GC-MS

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Homogenization: Homogenize the sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v).[6]

  • Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Saponification: Evaporate the solvent and saponify the lipid extract with a methanolic base (e.g., 0.5 M KOH in methanol) to liberate free fatty acids.[5]

  • Derivatization (Methylation): Add a methylating agent (e.g., 14% BF3 in methanol) and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).[5]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • Analysis: Analyze the hexane layer by GC-MS.

Protocol 2: Analysis of Free Fatty Acids by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the analysis of free fatty acids, often without the need for derivatization.[7]

  • Sample Preparation: Extract the lipids as described in Protocol 1 (Steps 1 and 2). The resulting lipid extract can be directly analyzed or further purified.

  • Mobile Phase: A common mobile phase for reversed-phase HPLC of fatty acids is a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to ensure sharp peaks.[4][8]

  • Column: An octadecylsilyl (ODS or C18) column is typically used for the separation of fatty acids.[8]

  • Detection: UV detection at low wavelengths (205-210 nm) can be employed.[8] Alternatively, more universal detectors like Charged Aerosol Detectors (CAD) or mass spectrometers can be used.[4]

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start High Background or Unexpected Peaks Detected check_blanks Step 1: Analyze Method Blank start->check_blanks blank_contaminated Is the blank contaminated? check_blanks->blank_contaminated check_solvents Step 2: Analyze Solvents and Reagents Individually blank_contaminated->check_solvents Yes instrument_issue Potential Instrument Issue (e.g., Septa, Column Bleed) blank_contaminated->instrument_issue No solvent_contaminated Is a solvent/reagent contaminated? check_solvents->solvent_contaminated replace_solvent Action: Replace Contaminated Reagent solvent_contaminated->replace_solvent Yes check_glassware Step 3: Perform Blank Extraction with Clean Glassware solvent_contaminated->check_glassware No end_clean Problem Solved replace_solvent->end_clean glassware_contaminated Is the blank still contaminated? check_glassware->glassware_contaminated clean_glassware Action: Implement Rigorous Glassware Cleaning Protocol glassware_contaminated->clean_glassware Yes check_environment Step 4: Analyze Field Blank glassware_contaminated->check_environment No clean_glassware->end_clean env_contaminated Is the field blank contaminated? check_environment->env_contaminated improve_env Action: Improve Lab Hygiene / Use Clean Bench env_contaminated->improve_env Yes end_persist Contamination Persists env_contaminated->end_persist No improve_env->end_clean FAME_Preparation_Workflow Experimental Workflow for FAME Preparation start Sample homogenize 1. Homogenize in Chloroform:Methanol start->homogenize extract_lipid 2. Liquid-Liquid Extraction homogenize->extract_lipid evaporate 3. Evaporate Solvent extract_lipid->evaporate saponify 4. Saponify with Methanolic KOH evaporate->saponify methylate 5. Methylate with BF3 in Methanol saponify->methylate extract_fame 6. Extract FAMEs into Hexane methylate->extract_fame analyze 7. Analyze by GC-MS extract_fame->analyze

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of cis-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of cis-5-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the low-level quantification of this medium-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting cis-5-Decenoic acid at low levels?

A1: The most common and sensitive techniques for low-level detection of cis-5-Decenoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically require a derivatization step to improve the volatility and ionization efficiency of the analyte, thereby enhancing sensitivity.

Q2: Why is derivatization necessary for the analysis of cis-5-Decenoic acid?

A2: Derivatization is a crucial step for enhancing the detectability of cis-5-Decenoic acid for several reasons. For GC-MS, it converts the non-volatile fatty acid into a more volatile ester, typically a Fatty Acid Methyl Ester (FAME), allowing it to be readily analyzed by gas chromatography. For both GC-MS and LC-MS/MS, derivatization can introduce a chemical moiety that significantly improves ionization efficiency, leading to a much stronger signal and lower limits of detection.

Q3: What are the recommended derivatization reagents for enhancing the sensitivity of cis-5-Decenoic acid detection?

A3: For high-sensitivity GC-MS analysis, derivatization to form pentafluorobenzyl (PFB) esters using reagents like PFB-Br is recommended, often coupled with negative chemical ionization (NCI) for femtogram-level detection limits. For LC-MS/MS, reagents such as 3-nitrophenylhydrazine (3-NPH) and Girard's Reagent T (GT) are effective in creating derivatives with high ionization efficiency in electrospray ionization (ESI).

Q4: How can I improve the recovery of cis-5-Decenoic acid from my biological samples?

A4: To improve recovery, optimizing your sample extraction protocol is key. Common methods include liquid-liquid extraction (LLE) with organic solvents like hexane or ethyl acetate, or solid-phase extraction (SPE) using cartridges that retain fatty acids. Ensure the pH of the sample is adjusted to an acidic range (pH < 4) before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents. Minimizing sample handling steps and preventing evaporation of the extraction solvent are also critical.[1][2][3]

Q5: What is the general biological role of cis-5-Decenoic acid?

A5: Cis-5-Decenoic acid is a medium-chain fatty acid (MCFA). MCFAs are involved in various metabolic processes. They can be utilized as an energy source through mitochondrial beta-oxidation and are also implicated in cellular signaling pathways.[4][5][6]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Contamination of the GC system. 3. Improper column installation.1. Use a deactivated liner and a high-quality, inert GC column. 2. Bake out the column and clean the injector port. 3. Re-install the column according to the manufacturer's instructions.
Low Signal Intensity 1. Inefficient derivatization. 2. Analyte loss during sample preparation. 3. Leak in the GC-MS system.1. Optimize derivatization reaction conditions (time, temperature, reagent concentration). 2. Review and optimize the extraction procedure; consider using an internal standard. 3. Perform a leak check on the injector, column fittings, and mass spectrometer.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or solvent. 3. Septum bleed.1. Run a solvent blank to confirm carryover and clean the injection port. 2. Use fresh, high-purity solvents and clean the syringe. 3. Use a high-quality, low-bleed septum and replace it regularly.
LC-MS/MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Signal/No Peak 1. Poor ionization efficiency. 2. Suboptimal mobile phase composition. 3. Analyte not retained on the column.1. Confirm successful derivatization. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Adjust the mobile phase pH and organic solvent composition. 3. Select a more appropriate column chemistry (e.g., C18 for reversed-phase) and adjust the gradient.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase daily. 2. Wash the column with a strong solvent or replace it if necessary. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Improper MS settings.1. Use high-purity solvents and flush the LC system. 2. Improve sample cleanup procedures (e.g., use SPE). 3. Optimize MS parameters and consider using a divert valve to direct the early eluting, unretained components to waste.

Quantitative Data Summary

The following table summarizes the expected limits of detection (LOD) for different analytical methods for medium-chain fatty acids. Please note that these are estimates and the actual LOD for cis-5-Decenoic acid may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Analytical MethodDerivatization ReagentIonization ModeExpected LOD Range
GC-MS Diazomethane (for FAMEs)Electron Ionization (EI)1-10 ng/mL
GC-MS Pentafluorobenzyl Bromide (PFB-Br)Negative Chemical Ionization (NCI)10-100 pg/mL
LC-MS/MS 3-Nitrophenylhydrazine (3-NPH)Electrospray Ionization (ESI)0.1-1 ng/mL
LC-MS/MS Girard's Reagent T (GT)Electrospray Ionization (ESI)0.05-0.5 ng/mL

Experimental Protocols

Protocol 1: High-Sensitivity GC-MS Analysis of cis-5-Decenoic Acid using PFB Derivatization
  • Sample Extraction:

    • To 100 µL of plasma or cell culture supernatant, add an internal standard (e.g., deuterated decenoic acid).

    • Acidify the sample to pH ~3 with 1M HCl.

    • Perform a liquid-liquid extraction with 500 µL of hexane:isopropanol (3:2, v/v).

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of 1% (v/v) N,N-diisopropylethylamine (DIPEA) in acetonitrile and 10 µL of 1% (v/v) pentafluorobenzyl bromide (PFB-Br) in acetonitrile.

    • Vortex and incubate at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the sample in 50 µL of isooctane for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Ionization: Negative Chemical Ionization (NCI).

    • Monitored Ions: Monitor the [M-PFB]⁻ ion for cis-5-decenoic acid.

Protocol 2: Sensitive LC-MS/MS Analysis of cis-5-Decenoic Acid using 3-NPH Derivatization
  • Sample Extraction:

    • Follow the same sample extraction procedure as in Protocol 1.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 50% methanol in water.

    • Add 20 µL of 20 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.

    • Add 20 µL of 12 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in 50% methanol containing 0.6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • Add 10 µL of 0.1% formic acid to quench the reaction.

    • Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • MS Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of cis-5-decenoic acid.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Standard & Acidify Evaporation1 Evaporation Extraction->Evaporation1 Reconstitution1 Reconstitute Evaporation1->Reconstitution1 Reaction Add PFB-Br & DIPEA (60°C, 30 min) Reconstitution1->Reaction Evaporation2 Evaporation Reaction->Evaporation2 Reconstitution2 Reconstitute in Isooctane Evaporation2->Reconstitution2 GCMS GC-MS (NCI) Analysis Reconstitution2->GCMS

Caption: Experimental workflow for high-sensitivity GC-MS analysis of cis-5-Decenoic acid.

Troubleshooting_Flowchart Start Start Troubleshooting: Low Signal Intensity CheckDeriv Was Derivatization Successful? Start->CheckDeriv CheckRecovery Is Sample Recovery Adequate? CheckDeriv->CheckRecovery Yes OptimizeDeriv Optimize Derivatization: - Time - Temperature - Reagent Concentration CheckDeriv->OptimizeDeriv No CheckInstrument Is the Instrument Performing Correctly? CheckRecovery->CheckInstrument Yes OptimizeExtraction Optimize Extraction: - pH - Solvent - Use Internal Standard CheckRecovery->OptimizeExtraction No InstrumentMaint Perform Instrument Maintenance: - Leak Check - Clean Source/Injector - Calibrate CheckInstrument->InstrumentMaint No End Problem Resolved CheckInstrument->End Yes OptimizeDeriv->End OptimizeExtraction->End InstrumentMaint->End

Caption: Logical troubleshooting workflow for low signal intensity in fatty acid analysis.

MCFA_Signaling_Pathway cluster_cell Cell MCFA Medium-Chain Fatty Acids (e.g., cis-5-Decenoic Acid) Mitochondrion Mitochondrion MCFA->Mitochondrion Enters Cell Signaling Cellular Signaling (e.g., GPCRs) MCFA->Signaling BetaOxidation β-Oxidation Mitochondrion->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy GeneExpression Gene Expression Changes Signaling->GeneExpression

Caption: General metabolic and signaling pathway of medium-chain fatty acids.

References

Technical Support Center: Method Validation for (Z)-5-Decenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of (Z)-5-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the quantification of this medium-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound, like other fatty acids, are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for fatty acid analysis. It requires a derivatization step to convert the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), before injection into the GC system.[1][2] GC provides excellent separation of FAMEs, and the mass spectrometer allows for sensitive and specific detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is also highly sensitive and specific and may not always require derivatization, allowing for the analysis of free fatty acids.[3][4][5] It is particularly useful for complex biological matrices.

Q2: Why is derivatization necessary for GC analysis of this compound?

A2: Derivatization is a crucial step in preparing this compound for GC analysis. The process converts the carboxylic acid group into an ester (usually a methyl ester). This increases the volatility and thermal stability of the analyte, which is essential for its passage through the gas chromatograph, and improves chromatographic peak shape and sensitivity.[1][2]

Q3: What are the key parameters to assess during method validation for this compound quantification?

A3: A comprehensive method validation should evaluate several key parameters to ensure the reliability of the results. These typically include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD) and includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Q4: How should I prepare biological samples like plasma for this compound analysis?

A4: Sample preparation for biological matrices like plasma typically involves several steps to extract the lipids and prepare them for analysis. Common procedures include:

  • Lipid Extraction: This is often the first step to isolate the lipid fraction containing this compound from the plasma proteins and other components. Popular methods include the Folch or Bligh and Dyer techniques, which use a chloroform/methanol solvent system, or more modern approaches using methyl tert-butyl ether (MTBE).[1][8][9]

  • Hydrolysis/Saponification: If the total this compound content (both free and esterified forms) is of interest, a hydrolysis step (e.g., with sodium hydroxide) is required to release the fatty acid from triglycerides, phospholipids, and other esters.[1]

  • Derivatization (for GC): The extracted and hydrolyzed fatty acids are then converted to FAMEs using reagents like methanolic HCl, acetyl chloride in methanol, or trimethylsulfonium hydroxide (TMSH).[1][9][10]

  • Extraction of FAMEs: The resulting FAMEs are then extracted into an organic solvent (e.g., hexane or iso-octane) before injection into the GC.[9][10]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the quantification of this compound.

Chromatographic Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column. - Column contamination. - Low injector temperature.- Use a deactivated liner and/or replace the liner. - Condition the column according to the manufacturer's instructions. - Increase the injector temperature.
Poor Peak Shape (Fronting) - Column overload. - Incompatible solvent.- Dilute the sample. - Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or stationary phase (GC).
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas/mobile phase flow rate. - Leaks in the system. - Insufficient column equilibration time.- Check the instrument's temperature and flow rate settings and stability. - Perform a leak check. - Increase the equilibration time between runs.
Ghost Peaks - Carryover from a previous injection. - Contamination in the syringe, injector, or gas lines.- Inject a blank solvent run to check for carryover. - Clean the syringe and injector port. - Ensure high-purity gases and solvents are used.[11]
Detection and Quantification Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal - Detector not turned on or not functioning correctly. - Inefficient derivatization. - Sample degradation. - Leak in the injector.- Check detector settings and ensure it is operational. - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). - Ensure proper sample storage and handling to prevent degradation.[12] - Check for leaks in the injection port.[12]
High Baseline Noise - Contaminated carrier gas or mobile phase. - Contaminated detector. - Column bleed at high temperatures.- Use high-purity gases and solvents and install appropriate traps/filters.[12] - Clean the detector according to the manufacturer's instructions. - Ensure the operating temperature is within the column's recommended range.
Poor Linearity - Detector saturation at high concentrations. - Inaccurate standard preparation.- Extend the calibration curve with lower concentration standards or dilute samples to fall within the linear range. - Carefully prepare new calibration standards.
Low Accuracy/Recovery - Inefficient extraction from the sample matrix. - Incomplete derivatization. - Analyte degradation during sample processing.- Optimize the extraction procedure (e.g., solvent choice, extraction time). - Re-evaluate and optimize the derivatization step. - Minimize sample processing time and keep samples on ice where appropriate.

Experimental Protocols

Example Protocol: Quantification of Total this compound in Human Plasma by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation

  • Lipid Extraction and Saponification:

    • To 100 µL of plasma, add an internal standard (e.g., a known amount of C17:0 or another fatty acid not present in the sample).

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the lower organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract.

    • Heat at 80°C for 10 minutes to saponify the lipids.

  • Derivatization (Methylation):

    • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat at 80°C for 5 minutes to form fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAME analysis (e.g., a DB-23 or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Temperatures:

    • Injector: 250°C

    • Transfer line: 280°C

    • Ion source: 230°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, monitoring characteristic ions for this compound methyl ester and the internal standard.

3. Data Analysis and Quantification

  • Identify the peak for this compound methyl ester based on its retention time and mass spectrum.

  • Create a calibration curve by analyzing standards of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation Experiments cluster_analysis 3. Data Analysis & Reporting dev Method Development & Optimization protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob data Data Review & Analysis rob->data report Validation Report data->report

Caption: General workflow for analytical method validation.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_signal Signal Issues start Problem with Chromatography? peak_shape Poor Peak Shape? start->peak_shape Yes rt_issue Inconsistent RT? start:s->rt_issue:n No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes peak_shape:s->rt_issue:n No rt_drift Drifting RT rt_issue->rt_drift Yes rt_shift Sudden Shift in RT rt_issue->rt_shift Yes signal_issue Low/No Signal? rt_issue:s->signal_issue:n No no_peaks No Peaks Detected signal_issue->no_peaks Yes low_intensity Low Peak Intensity signal_issue->low_intensity Yes

Caption: Decision tree for troubleshooting common GC/LC issues.

References

Improving recovery of (Z)-5-Decenoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (Z)-5-Decenoic Acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the recovery and quantification of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as cis-5-Decenoic acid, is a medium-chain monounsaturated fatty acid.[1][2] Its molecular formula is C₁₀H₁₈O₂.[1][3] As a fatty acid, its analysis can be challenging due to its properties and the complexity of biological and food matrices.

Q2: Why is my recovery of this compound consistently low?

Low recovery is a common issue in fatty acid analysis and can stem from several factors during sample preparation and analysis. The primary causes include:

  • Inefficient Extraction: A mismatch between the polarity of your extraction solvent and the analyte/matrix.

  • Analyte Degradation: this compound is an unsaturated fatty acid, making it susceptible to oxidation.[4] Enzymatic degradation can also occur in biological samples.[5][6]

  • Adsorption: Fatty acids can irreversibly bind to active sites on glass or plastic surfaces.

  • Losses During Cleanup: Analytes can be lost during solid-phase extraction (SPE) or liquid-liquid partitioning steps.

  • Evaporation Loss: Loss of analyte can occur during solvent evaporation steps, especially if not handled carefully.

Q3: What are the recommended extraction methods for this compound from complex matrices?

For complex and fatty matrices, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common.

  • LLE: Methods like the Folch or Bligh-Dyer, which use chloroform/methanol mixtures, are traditional for lipid extraction.[7] Modifications using methyl tert-butyl ether (MTBE) are also popular.[7] For plasma or serum, a simple protein precipitation with acidified acetonitrile followed by centrifugation is often effective.[8]

  • SPE: This is a valuable alternative to LLE.[7] Reversed-phase (e.g., C18/ODS) cartridges are widely used to capture fatty acids from aqueous media, which are then eluted with an organic solvent.[9]

Q4: How can I prevent the degradation of this compound during sample preparation?

Preventing degradation is critical for accurate quantification.

  • Minimize Oxidation: Store samples at -80°C, as storage at -20°C has been shown to be less effective at preventing degradation of some polyunsaturated fatty acids.[5] Wrap samples in aluminum foil to prevent photo-oxidation.[10] Work quickly and at low temperatures (e.g., on ice). Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[6]

  • Inhibit Enzymatic Activity: For biological samples, quenching enzymatic activity immediately after collection is crucial. This can be done by adding organic solvents.[5] The use of enzyme inhibitors like phenylmethylsulfonyl fluoride (PMSF) can also prevent hydrolysis by phospholipases.[5][6]

  • Avoid Harsh Conditions: High temperatures and extreme pH during sample processing can cause degradation.

Q5: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS) for analysis?

Both are powerful techniques for fatty acid analysis, and the choice depends on your specific needs and equipment availability.

  • GC-MS: Often considered a gold standard, GC-MS provides excellent separation and identification. However, it requires a derivatization step to make the fatty acids volatile.[8] Trimethylsilyl (TMS) derivatization is a common approach.[11][12]

  • LC-MS/MS: This method is highly sensitive and often does not require derivatization, simplifying sample preparation.[8][13] It is particularly well-suited for high-throughput analysis of fatty acids in biological fluids like plasma.[8][14][15]

Q6: What is derivatization and is it always necessary?

Derivatization is a chemical reaction that modifies an analyte to make it suitable for analysis by a particular method. For GC analysis of fatty acids, derivatization is necessary to increase their volatility and improve peak shape.[12] Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form TMS-esters.[12] For LC-MS/MS analysis, derivatization is typically not required, which is a significant advantage.[8]

Troubleshooting Guide

This guide addresses the common problem of low analyte recovery.

Problem: Low or Inconsistent Recovery of this compound

Use the following table to diagnose and solve potential issues.

Possible Cause Diagnostic Check Recommended Solution
1. Inefficient Extraction Are you using the optimal solvent for your sample matrix? High-fat matrices may require less polar solvents than aqueous ones.Adjust Solvent Polarity: For fatty matrices, try solvents like MTBE or hexane mixtures. For aqueous samples, acidified acetonitrile or methanol are good starting points.[8] Improve Extraction Conditions: Increase the solvent-to-sample ratio, use sonication, or perform multiple sequential extractions.
2. Analyte Degradation Are your samples protected from light, oxygen, and enzymatic activity? Are you using high temperatures for evaporation?Add Antioxidants: Spike extraction solvents with BHT. Control Temperature: Store samples at -80°C and process on ice.[5] Use gentle evaporation techniques (e.g., nitrogen stream at low heat). Inhibit Enzymes: Use quenching solvents or inhibitors like PMSF for biological samples.[5]
3. Adsorption to Surfaces Are you observing better recovery with your standards than with your matrix-spiked samples? This could indicate binding to either the matrix or labware.Use Appropriate Labware: Employ silanized glass vials or specialized low-adsorption vials. Passivate Surfaces: Pre-rinse vials and pipette tips with a solvent similar to your final extract to saturate active binding sites.
4. Loss During Cleanup (SPE) Have you optimized your SPE wash and elution steps? The analyte may be eluting prematurely during the wash or being retained during elution.Optimize SPE Method: Test different wash solvents of varying polarities. Ensure your elution solvent is strong enough to fully recover the analyte. For C18 cartridges, elution with methanol or acetonitrile is common.[9]

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process for analyzing this compound involves several key stages, from sample collection to data analysis.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis Collection 1. Sample Collection (e.g., Plasma, Tissue) Quenching 2. Quenching & Homogenization Collection->Quenching Spiking 3. Internal Standard Spiking Quenching->Spiking Extraction 4. Lipid Extraction (LLE or SPE) Spiking->Extraction Cleanup 5. Sample Cleanup (e.g., SPE Wash) Extraction->Cleanup Evaporation 6. Solvent Evaporation & Reconstitution Cleanup->Evaporation Derivatization 7. Derivatization (GC-MS Only) Evaporation->Derivatization Analysis 8. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data 9. Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Low Recovery

This diagram provides a logical path to diagnose the cause of low analyte recovery.

G cluster_extraction Troubleshoot Extraction/Cleanup cluster_matrix Troubleshoot Matrix Effects start Start: Low Recovery Observed check_std Is recovery of 'neat' standard (in solvent) also low? start->check_std issue_instrument Issue is likely with instrumentation, settings, or standard degradation. check_std->issue_instrument Yes check_extraction Is recovery low only in spiked matrix samples? check_std->check_extraction No issue_extraction Problem is related to Extraction or Cleanup. check_extraction->issue_extraction Yes issue_matrix Problem is Matrix Effect (Ion Suppression in MS). check_extraction->issue_matrix No (Post-extraction spike is also low) opt_solvent Optimize extraction solvent and/or cleanup (SPE) steps. issue_extraction->opt_solvent check_degradation Check for analyte degradation (add antioxidants, use low temp). issue_extraction->check_degradation improve_cleanup Improve cleanup to remove interfering compounds. issue_matrix->improve_cleanup dilute_sample Dilute final extract before injection. issue_matrix->dilute_sample use_is Use stable isotope-labeled internal standard. issue_matrix->use_is

Caption: Troubleshooting flowchart for low recovery issues.

Protocol 1: Extraction of Free Fatty Acids from Plasma

This protocol is adapted from methods used for LC-MS/MS analysis of free fatty acids in plasma.[8][14]

Materials:

  • Human plasma (EDTA or heparin)

  • Acetonitrile (ACN) with 1% formic acid

  • Internal standard solution (e.g., a deuterated analog of a fatty acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard solution.

  • Add 295 µL of ACN with 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free fatty acids.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Protocol 2: Derivatization for GC-MS Analysis (TMS Esters)

This protocol describes a general method for trimethylsilylation of compounds with active hydrogens, like the carboxylic acid group on this compound.[11][12]

Materials:

  • Dried sample extract containing the fatty acid.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • A suitable solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate).

  • Heated reaction vials with screw caps.

  • Heating block or oven.

Procedure:

  • Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen. Moisture will interfere with the reaction.

  • Add 100 µL of solvent (e.g., ethyl acetate) to the dried extract.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70-75°C for 45-60 minutes.[12] Reaction time and temperature may need optimization.[12]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Disclaimer: These protocols are intended as a guide. Researchers should always validate methods for their specific application and matrix.

References

Technical Support Center: Quantification of cis-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of cis-5-Decenoic acid using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the development and execution of calibration curves for cis-5-Decenoic acid quantification.

Question 1: Why is my calibration curve for cis-5-Decenoic acid non-linear?

Answer:

Non-linearity in calibration curves for fatty acids is a common issue that can stem from several factors, particularly when using LC-MS. The most frequent causes include detector saturation, matrix effects, and issues with the ionization source.[1]

Troubleshooting Non-Linearity:

Potential Cause Description Recommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.Dilute your higher concentration standards to fall within the linear dynamic range of the instrument. Narrow the calibration range to the expected concentration of your samples.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of cis-5-Decenoic acid, leading to a non-proportional response.[1] This is a significant issue in complex biological samples.[2]Prepare calibration standards in a matrix that matches your sample (matrix-matched calibration). If a blank matrix is unavailable, use a surrogate matrix or perform a standard addition calibration. Sample dilution can also mitigate matrix effects.[1]
Ionization Source Issues In electrospray ionization (ESI), the ionization efficiency can be concentration-dependent. At higher concentrations, competition for charge on the droplet surface can lead to a loss of linearity.[1]Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Inappropriate Curve Fitting Forcing a linear regression on data that is inherently non-linear (e.g., quadratic) will result in a poor fit and inaccurate quantification.Evaluate the data by plotting the response versus concentration. If a non-linear relationship is observed, a quadratic or other appropriate non-linear regression model may be more suitable.[3]

Question 2: I'm observing poor reproducibility and high variability between replicate injections of my cis-5-Decenoic acid standards. What could be the cause?

Answer:

Poor reproducibility is often linked to issues in sample preparation, instrument stability, or the inherent properties of the analyte.

Troubleshooting Poor Reproducibility:

Potential Cause Description Recommended Solution
Inconsistent Standard Preparation Errors in pipetting, serial dilutions, or solvent evaporation can lead to significant variability in standard concentrations.Use calibrated pipettes and practice proper pipetting technique.[4] Prepare fresh standards regularly and store them appropriately to prevent degradation or solvent evaporation.[4]
Analyte Adsorption Fatty acids can be "sticky" and adsorb to plasticware or glass surfaces, leading to inconsistent recovery.Use polypropylene or silanized glassware for sample and standard preparation. Adding a small amount of organic solvent to the sample diluent can help keep the analyte in solution.
LC System Instability Fluctuations in pump pressure, column temperature, or autosampler injection volume can cause variations in peak area and retention time.Ensure the LC system is properly equilibrated before starting the analytical run. Monitor system pressure and temperature throughout the run. Perform regular maintenance on the autosampler.
Internal Standard Issues An inappropriate or inconsistently added internal standard will fail to correct for variability.Use a stable, isotope-labeled internal standard (e.g., ¹³C- or D-labeled cis-5-Decenoic acid) if available. Add the internal standard at the earliest possible stage of sample preparation to account for variability in extraction and handling.

Question 3: My calibration curve has a high background signal or a non-zero intercept. How can I address this?

Answer:

A high background or a significant non-zero intercept can indicate contamination or interference in your analytical system.

Troubleshooting High Background/Non-Zero Intercept:

Potential Cause Description Recommended Solution
Contaminated Solvents or Reagents Impurities in solvents, water, or reagents can contribute to the background signal.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
Carryover from Previous Injections cis-5-Decenoic acid or other sample components may be retained in the injection port, column, or ion source, eluting in subsequent runs.Implement a robust needle wash protocol in the autosampler. Inject blank samples between standards and samples to check for carryover. If necessary, perform a column wash with a strong solvent.
Matrix Interference An interfering compound in the matrix may have the same mass-to-charge ratio as cis-5-Decenoic acid and co-elute, leading to a false positive signal in the blank.Improve chromatographic separation to resolve the interference from the analyte peak. Use a more specific mass transition (MRM) if using a triple quadrupole mass spectrometer.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of cis-5-Decenoic acid in a biological matrix. This protocol should be optimized for your specific instrument and sample type.

1. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1 µg/mL ¹³C-labeled cis-5-Decenoic acid in methanol).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]

    • Gradient: A typical gradient might start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. This must be optimized for separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for cis-5-Decenoic acid (e.g., 169.1 for [M-H]⁻).

    • Product Ion (Q3): A specific fragment ion (to be determined by direct infusion of a standard).

    • Ion Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas temperature and flow for your specific instrument.

3. Calibration Curve Preparation

  • Prepare a stock solution of cis-5-Decenoic acid (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to create working standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Prepare calibration standards by spiking the working standards into a blank matrix (e.g., charcoal-stripped plasma) and processing them in the same manner as the samples.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lcms LC-MS/MS Analysis (C18, ESI-, MRM) reconstitute->lcms cal_standards Prepare Calibration Standards in Blank Matrix cal_standards->lcms peak_integration Peak Integration lcms->peak_integration cal_curve Generate Calibration Curve (Response vs. Concentration) peak_integration->cal_curve quant Quantify Analyte in Samples cal_curve->quant end Final Concentration quant->end

Caption: Experimental workflow for cis-5-Decenoic acid quantification.

troubleshooting_workflow cluster_linearity Check Linearity cluster_reproducibility Check Reproducibility cluster_intercept Check Intercept/Background start Calibration Curve Fails (Poor R², Non-linear, High Variance) linearity Is the curve non-linear? start->linearity check_range Review Concentration Range linearity->check_range Yes reproducibility Is there high variance between replicates? linearity->reproducibility No check_matrix Investigate Matrix Effects check_range->check_matrix check_fit Evaluate Curve Fit Model check_matrix->check_fit check_fit->reproducibility check_prep Verify Standard Preparation reproducibility->check_prep Yes intercept Is there a high background or non-zero intercept? reproducibility->intercept No check_system Check LC System Stability check_prep->check_system check_is Review Internal Standard Use check_system->check_is check_is->intercept check_contamination Check for Contamination intercept->check_contamination Yes check_carryover Investigate Carryover check_contamination->check_carryover

Caption: Troubleshooting logic for calibration curve issues.

signaling_pathway cluster_biofilm Bacterial Biofilm Regulation (e.g., P. aeruginosa) fatty_acid cis-Decenoic Acid (Signaling Molecule) gene_expression Altered Gene Expression (666 genes identified) fatty_acid->gene_expression motility Increased Motility gene_expression->motility metabolism Enhanced Metabolic Activity gene_expression->metabolism virulence Modulation of Virulence Factors gene_expression->virulence dispersal Biofilm Dispersal motility->dispersal metabolism->dispersal

Caption: Simplified signaling role of cis-Decenoic acids in bacteria.

References

Technical Support Center: Optimal Separation of (Z)-5-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of (Z)-5-Decenoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting point for column selection when analyzing this compound by Gas Chromatography (GC)?

A1: For GC analysis of fatty acids like this compound, it is highly recommended to first convert them to their more volatile fatty acid methyl esters (FAMEs) through derivatization.[1] Following derivatization, a high-polarity column is the best starting point. Columns such as those with cyanopropyl silicone stationary phases (e.g., CP-Sil 88, HP-88) or polyethylene glycol phases (e.g., DB-WAX, HP-INNOWax) are specifically designed for FAME analysis and provide excellent separation.[1] For analyzing the free fatty acid directly, a specialized acidic-character column like the Nukol™ is necessary to prevent peak tailing caused by the adsorption of the carboxyl group.[2]

Q2: My GC peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound in GC is often due to interactions with the column or inlet. Here are the primary causes and solutions:

  • Analyte-Column Interaction: If you are analyzing the free fatty acid, the carboxyl group can interact with active sites on the column. Using a specialized column with an acidic character, such as a Nukol™ column, is crucial for good peak shape.[2]

  • Incomplete Derivatization: If you are analyzing the FAME derivative, tailing can indicate that the derivatization to the methyl ester is incomplete. Review your esterification procedure to ensure complete conversion.

  • Column Bleed: At high temperatures, some stationary phases can degrade, leading to active sites and peak tailing. Ensure you are operating within the recommended temperature limits of your column.[3] A column with low bleed characteristics, like a BPX70™, is beneficial, especially for GC-MS applications.[3]

Q3: I am using High-Performance Liquid Chromatography (HPLC) for my separation. What column and mobile phase should I start with for this compound?

A3: For HPLC analysis of this compound, a reverse-phase (RP) approach is most common.[4][5] A good starting point is a C18 column.[5] The mobile phase should typically consist of a mixture of acetonitrile and water, with an acidic modifier.[4] Phosphoric acid or formic acid (for MS compatibility) is often added to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[4] The retention is directly proportional to the acyl chain length, with unsaturation reducing retention.[5]

Q4: My retention times in HPLC are shifting from one run to the next. What is the likely cause?

A4: Fluctuating retention times in HPLC are most commonly caused by inconsistencies in the mobile phase composition.[6] In reverse-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[6] To ensure reproducibility, prepare the mobile phase gravimetrically and ensure thorough degassing.[6] Additionally, maintaining a constant column temperature is important, as temperature fluctuations can affect retention.[7] When analyzing ionizable compounds like this compound, controlling the mobile phase pH with a suitable buffer is critical for consistent retention.[8]

Q5: Can I separate the cis/trans isomers of 5-Decenoic acid?

A5: Yes, separating cis/trans isomers is possible, particularly with GC. Highly polar cyanopropyl silicone columns, often with longer column lengths (e.g., 100 m), are specifically designed for the resolution of geometric isomers of fatty acid methyl esters.[1] The separation of positional isomers of unsaturated fatty acids is also generally effective on polar polyester phases like Carbowax-type columns.[3]

Data Presentation: Recommended Column Specifications

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Technique Analysis of Fatty Acid Methyl Esters (FAMEs)Reverse-Phase (RP)
Recommended Column Type Highly PolarC18 or other non-polar stationary phases
Example Columns CP-Sil 88, HP-88, DB-FATWAX Ultra Inert, SP-2560, Nukol™ (for FFA)[1][2][9]Newcrom R1, ZORBAX Eclipse XDB-C18[4][10]
Stationary Phase Cyanopropyl Silicone, Polyethylene Glycol (WAX), Acid-modified PEG[1][2][9]Bonded Silica with C18 alkyl chains
Typical Dimensions 25-100 m length, 0.2-0.3 mm I.D., 0.2-0.25 µm film thickness[1][3]30-250 mm length, 2.1-4.6 mm I.D., 1.8-5 µm particle size[10][11]
Mobile Phase/Carrier Gas Helium or Hydrogen[5]Acetonitrile/Water with an acidic modifier (e.g., formic or phosphoric acid)[4]

Experimental Protocols

Protocol 1: GC Analysis of this compound as its Methyl Ester (FAME)

  • Derivatization (Esterification):

    • Accurately weigh the sample containing this compound into a reaction vial.

    • Add a solution of 2% (v/v) sulfuric acid in methanol.

    • Heat the sealed vial at 60°C for 1 hour.

    • After cooling, add hexane and water to the vial.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully collect the upper hexane layer containing the FAMEs for GC analysis.

  • GC Conditions:

    • Column: HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent highly polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.

    • Detector (FID): Set to 260°C.

    • Injection Volume: 1 µL.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection (UV): 210 nm.

    • Injection Volume: 10 µL.

Visualization of Experimental Workflow

ColumnSelectionWorkflow Column Selection Workflow for this compound Analysis start Start: Analyze This compound technique Select Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile/Semi-volatile hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Non-volatile/ Thermo-labile derivatize Derivatize to FAME? gc->derivatize hplc_mode Select HPLC Mode hplc->hplc_mode ffa Analyze as Free Fatty Acid (FFA) derivatize->ffa No fame Analyze as FAME derivatize->fame Yes (Recommended) gc_column_ffa Select Acidic Column (e.g., Nukol™) ffa->gc_column_ffa gc_column_fame Select High-Polarity Column (e.g., HP-88, DB-WAX) fame->gc_column_fame optimize Optimize Method (Flow rate, Gradient, Temp.) gc_column_ffa->optimize gc_column_fame->optimize rp_hplc Reverse-Phase (RP) hplc_mode->rp_hplc hplc_column Select C18 Column rp_hplc->hplc_column hplc_column->optimize

Caption: Logical workflow for selecting a chromatography column for this compound analysis.

This guide provides a foundational understanding and practical starting points for the successful separation of this compound. For complex matrices or specific separation challenges, further method development and optimization will be necessary.

References

Sample stability and storage conditions for (Z)-5-Decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage of (Z)-5-Decenoic acid to ensure sample integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a pure form at -20°C[1]. The container should be tightly sealed to prevent exposure to air and moisture[2]. To minimize the effects of light, amber vials or storage in a dark location are advisable[2].

Q2: How should I store this compound for daily or short-term use?

For short-term use, store the compound in a cool, dry, and well-ventilated place[2][3]. A refrigerator at 2-8°C is suitable. Ensure the container is sealed tightly after each use to minimize exposure to atmospheric conditions.

Q3: What signs of degradation should I look for in my sample of this compound?

Visual signs of degradation can include a change in color, the appearance of particulate matter, or a change in viscosity. Chemically, degradation may be indicated by a shift in the pH of a solution or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC). An altered odor may also suggest degradation, as decenoic acids are known for their fatty or fruity scents[4][5].

Q4: Is this compound sensitive to light or air?

Yes, as an unsaturated fatty acid, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. Therefore, it is crucial to store it in tightly sealed, opaque containers and to minimize headspace in the vial to reduce contact with air[2].

Q5: What is the general shelf life of this compound?

The shelf life can vary depending on the purity and storage conditions. When stored as a pure compound at -20°C and protected from light and air, it can be stable for up to three years[1]. If dissolved in a solvent, the stability may be reduced, and it is recommended to use the solution promptly or store it at -80°C for up to one year[1].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., loss of activity, inconsistent data) Sample degradation due to improper storage or handling.1. Verify the storage conditions (temperature, light, and air exposure). 2. Perform a purity analysis (e.g., HPLC, GC-MS) on the sample and compare it to a new, unopened sample if available. 3. If degradation is confirmed, discard the old sample and use a fresh one.
Change in physical appearance (e.g., color change, precipitation) Oxidation or other chemical degradation. Contamination.1. Do not use the sample for experiments. 2. Review handling procedures to identify potential sources of contamination. 3. If possible, attempt to identify the impurity using analytical techniques.
Difficulty dissolving the compound The compound may have degraded or polymerized. The incorrect solvent is being used.1. Confirm the appropriate solvent for this compound. It is soluble in ethanol and DMSO[1]. 2. Sonication may aid in dissolution[1]. 3. If it still does not dissolve, this may be a sign of degradation, and the sample should be discarded.

Sample Stability Data

Currently, there is limited publicly available quantitative data specifically for the stability of this compound under various conditions. However, based on its chemical structure as an unsaturated fatty acid, the following table summarizes expected stability trends. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Condition Temperature Light Exposure Air Exposure Expected Stability
Ideal Storage -20°C or belowProtected (Amber vial/dark)Minimized (Inert gas overlay)High
Short-Term Storage 2-8°CProtectedMinimizedModerate
Benchtop (In Use) Room TemperatureExposedExposedLow (prone to oxidation)

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL. Create a series of dilutions for calibration. Derivatization (e.g., to form a methyl ester) may be necessary to improve volatility and peak shape.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum can be used to confirm the identity of the compound and any degradation products.

Protocol 2: General Stability Study Workflow

  • Initial Analysis: Upon receiving a new batch of this compound, perform an initial purity analysis (e.g., using the GC-MS protocol above) to establish a baseline (T=0).

  • Sample Aliquoting and Storage: Aliquot the compound into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Store the aliquots under various conditions to be tested (e.g., -20°C, 4°C, room temperature, with and without light protection).

  • Time-Point Testing: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the purity of each aliquot using the established analytical method.

  • Data Evaluation: Compare the purity at each time point to the initial T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

TroubleshootingWorkflow Start Issue Encountered: Inconsistent Experimental Results CheckStorage Step 1: Verify Storage Conditions (Temp, Light, Air) Start->CheckStorage PurityAnalysis Step 2: Perform Purity Analysis (e.g., HPLC, GC-MS) CheckStorage->PurityAnalysis CompareToNew Step 3: Compare to a New/Reference Sample PurityAnalysis->CompareToNew DegradationConfirmed Degradation Confirmed? CompareToNew->DegradationConfirmed DiscardSample Action: Discard Old Sample, Use Fresh Stock DegradationConfirmed->DiscardSample Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No ReviewHandling Action: Review Handling Procedures to Prevent Future Issues DiscardSample->ReviewHandling InvestigateOther Investigate Other Experimental Variables (e.g., reagents, instrument) NoDegradation->InvestigateOther StabilityStudyWorkflow Start Start: Receive New Compound InitialAnalysis 1. Initial Analysis (T=0) Establish Baseline Purity Start->InitialAnalysis Aliquot 2. Aliquot Samples InitialAnalysis->Aliquot Store 3. Store Under Varied Conditions (-20°C, 4°C, RT, Light/Dark) Aliquot->Store TimePoints 4. Test at Predetermined Time Points (1, 3, 6, 12 months) Store->TimePoints Analyze 5. Analyze Purity at Each Time Point TimePoints->Analyze Evaluate 6. Evaluate Data Compare to T=0 Analyze->Evaluate Conclusion End: Determine Shelf Life and Optimal Storage Conditions Evaluate->Conclusion

References

Validation & Comparative

A Comparative Analysis of (Z)-5-Decenoic Acid and Other Medium-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the physicochemical properties and biological activities of (Z)-5-Decenoic acid and other prominent medium-chain fatty acids (MCFAs), including capric acid, caprylic acid, and lauric acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data.

Medium-chain fatty acids (MCFAs), typically containing 6 to 12 carbon atoms, have garnered significant attention in various research fields for their unique metabolic and physiological properties.[1] Unlike their long-chain counterparts, MCFAs are more rapidly absorbed and metabolized by the body, serving as a quick energy source.[2] This guide focuses on a comparative analysis of this compound, a ten-carbon unsaturated MCFA, with the more commonly studied saturated MCFAs: capric acid (C10:0), caprylic acid (C8:0), and lauric acid (C12:0).

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these fatty acids is crucial for their application in experimental and developmental settings. The following table summarizes key properties gathered from various chemical databases.

PropertyThis compoundCapric Acid (Decanoic Acid)Caprylic Acid (Octanoic Acid)Lauric Acid (Dodecanoic Acid)
Molecular Formula C₁₀H₁₈O₂[3]C₁₀H₂₀O₂[4]C₈H₁₆O₂[5]C₁₂H₂₄O₂[6]
Molecular Weight 170.25 g/mol [3]172.27 g/mol [7]144.21 g/mol [5]200.32 g/mol [6]
Melting Point Not available31.5 °C[4]16.7 °C[5]43.8 °C[8]
Boiling Point Not available268.7 °C[9]239.7 °C[5]297.9 °C[8]
Water Solubility Not available0.015 g/100 mL (20 °C)[10]0.068 g/100 mL[5]55 mg/L (20 °C)
Appearance Not availableWhite crystalline solid[4]Colorless oily liquid[5]White, powdery solid[6]

Biological Activities: A Comparative Overview

While direct comparative studies on the biological performance of this compound against other MCFAs are limited, existing research on individual fatty acids provides valuable insights into their potential similarities and differences.

Antimicrobial and Biofilm Dispersal Activity

Several MCFAs have demonstrated significant antimicrobial properties. Notably, research on decenoic acid isomers has highlighted their role in bacterial signaling and biofilm control.

  • This compound and its Isomers: While specific data for the (Z)-5 isomer is scarce, its close relative, cis-2-decenoic acid , is a signaling molecule produced by Pseudomonas aeruginosa that can induce the dispersal of biofilms formed by a wide range of bacteria, including both Gram-positive and Gram-negative species.[11][12] It has also been shown to revert persister cells, which are tolerant to antibiotics, to a more susceptible state, thereby enhancing the efficacy of antimicrobial treatments.[13] One study demonstrated that cis-2-decenoic acid at concentrations of 125 µg/mL inhibited biofilm formation by MRSA, and concentrations of 500 µg/mL and above inhibited bacterial growth without showing cytotoxicity to human fibroblasts.[14]

  • Capric Acid (C10:0): Capric acid exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various bacteria, fungi, and viruses.[4] In a comparative study against Propionibacterium acnes, a bacterium implicated in acne, capric acid demonstrated antibacterial effects, although it was found to be less potent than lauric acid.

  • Lauric Acid (C12:0): Lauric acid is well-recognized for its potent antimicrobial properties.[6] The aforementioned study on P. acnes revealed that lauric acid had a stronger antimicrobial activity than capric acid.

Anti-inflammatory Effects

MCFAs have also been investigated for their roles in modulating inflammatory responses.

  • Capric Acid (C10:0): Research suggests that capric acid possesses anti-inflammatory properties. Studies have indicated that it can suppress the activation of NF-κB and the phosphorylation of MAP kinases, key signaling pathways involved in the inflammatory process.

  • Caprylic Acid (C8:0): Caprylic acid has also been reported to have anti-inflammatory effects.

Metabolic Pathways and Signaling

MCFAs are metabolized differently from long-chain fatty acids, leading to distinct physiological effects.

General MCFA Metabolism

MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[1] In the liver, they undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.[2] This metabolic pathway is a key reason for the use of MCTs in ketogenic diets and for conditions involving fat malabsorption.[15]

MCFA_Metabolism Intestine Small Intestine PortalVein Portal Vein Intestine->PortalVein Liver Liver PortalVein->Liver Mitochondria Mitochondria Liver->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Energy Energy (ATP) TCA->Energy

Caption: General metabolic pathway of medium-chain fatty acids (MCFAs).

Signaling Pathways

MCFAs are not only energy sources but also act as signaling molecules.

  • Capric Acid (C10:0): Capric acid has been shown to act as a non-competitive antagonist of the AMPA receptor, which may contribute to the anticonvulsant effects of the MCT ketogenic diet.[10]

The specific signaling pathways modulated by this compound have yet to be fully elucidated. However, the activity of its isomer, cis-2-decenoic acid, in bacterial communication suggests a role in cell-cell signaling.

Bacterial_Signaling C2DA cis-2-Decenoic Acid (Signaling Molecule) Receptor Receptor C2DA->Receptor BacterialCell Bacterial Cell SignalTransduction Signal Transduction Cascade BacterialCell->SignalTransduction Receptor->BacterialCell GeneExpression Altered Gene Expression SignalTransduction->GeneExpression BiofilmDispersal Biofilm Dispersal GeneExpression->BiofilmDispersal GCMS_Workflow Sample Sample (e.g., oil, tissue) Extraction Lipid Extraction Sample->Extraction Methylation Transesterification (to FAMEs) Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

References

Differentiating (Z)-5-Decenoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on distinguishing (Z)-5-decenoic acid from its C10:1 fatty acid isomers. This document provides a comparative analysis of their physicochemical properties and outlines key experimental protocols for their differentiation, supported by experimental data and visualizations.

Introduction

This compound is a monounsaturated medium-chain fatty acid with the chemical formula C10H18O2. As with other fatty acids, it exists as a variety of isomers, including positional and geometric (cis/trans) isomers, as well as branched-chain variants. Differentiating these closely related molecules is a significant analytical challenge due to their similar physical and chemical properties. However, accurate identification is crucial for understanding their unique biological activities and for the development of targeted therapeutics. This guide presents a systematic approach to distinguishing this compound from other C10:1 isomers using a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties of C10:1 Isomers

The position and geometry of the double bond, as well as the presence of any branching in the carbon chain, influence the physicochemical properties of C10:1 fatty acid isomers. These differences, although subtle, can be exploited for their separation and identification.

PropertyThis compoundOther C10:1 Isomers (General Trends)
Molecular Weight 170.25 g/mol [1]170.25 g/mol
Boiling Point Estimated to be similar to other C10:1 isomers.Positional isomers will have very similar boiling points. Trans isomers generally have slightly higher melting points and boiling points than their cis counterparts due to more efficient packing. Branched-chain isomers may have lower boiling points than their straight-chain counterparts.
Polarity MediumThe polarity is primarily determined by the carboxylic acid group and is similar across isomers. The position of the double bond can have a minor effect on the overall polarity.
Solubility Soluble in alcohol; slightly soluble in water (86.48 mg/L).[2]Solubility in nonpolar solvents is generally good, while water solubility is low for all isomers.

Experimental Protocols for Differentiation

A multi-technique approach is essential for the unambiguous differentiation of C10:1 fatty acid isomers. The following sections detail the recommended experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying fatty acid isomers. For optimal results, fatty acids should be converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Experimental Protocol: FAMEs Preparation and GC-MS Analysis

  • Esterification:

    • To approximately 10 mg of the fatty acid sample, add 2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 2 hours in a sealed vial.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or HP-88), is recommended for optimal separation of positional and geometric isomers. Non-polar columns (e.g., DB-1 or DB-5) will separate based on boiling point, which is often insufficient for isomer resolution.[3][4][5]

    • Injection: 1 µL of the FAMEs solution is injected in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 240°C.

      • Hold at 240°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

Data Interpretation:

  • Retention Times: The elution order of C10:1 FAME isomers will depend on the column's polarity. On polar columns, trans isomers generally elute before their corresponding cis isomers. The retention time will also vary based on the double bond position.

  • Mass Spectra: The EI mass spectra of C10:1 FAMEs are characterized by a molecular ion peak (M+) at m/z 184 (for the methyl ester). Key fragment ions include those resulting from cleavage at the allylic and vinylic positions, which can provide clues about the double bond's location. However, EI mass spectra of positional isomers are often very similar, necessitating careful comparison of fragment ion intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of fatty acid isomers, including the position and geometry of the double bond.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified fatty acid isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • The olefinic protons (-CH=CH-) of cis isomers typically appear at a different chemical shift than those of trans isomers. The coupling constant (J-value) between the olefinic protons is also diagnostic: ~10-12 Hz for cis and ~15-18 Hz for trans.

    • The chemical shifts of the allylic protons (-CH₂-CH=) are also sensitive to the double bond's position.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the olefinic carbons are highly indicative of the double bond's position within the carbon chain.

Predicted NMR Data for this compound:

  • ¹H NMR: Olefinic protons around δ 5.3-5.4 ppm with a J-coupling constant of ~10-12 Hz.

  • ¹³C NMR: Olefinic carbons in the range of δ 120-135 ppm. The exact chemical shifts will be unique to the 5-position.

Ozonolysis

Ozonolysis is a chemical method used to cleave the double bond, yielding two carbonyl compounds. The identification of these cleavage products by GC-MS reveals the original position of the double bond.

Experimental Protocol: Ozonolysis and Product Analysis

  • Ozonolysis Reaction:

    • Dissolve approximately 5 mg of the C10:1 fatty acid methyl ester in 2 mL of dichloromethane in a test tube.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen gas to remove excess ozone.

  • Reductive Workup:

    • Add 0.1 mL of dimethyl sulfide to the cold solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Product Analysis:

    • Directly inject 1 µL of the reaction mixture into the GC-MS.

    • Identify the resulting aldehyde and aldehyde-ester products. For methyl (Z)-5-decenoate, ozonolysis will yield pentanal and methyl 5-oxopentanoate.

Visualization of Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Fatty Acid Sample Fatty Acid Sample Esterification Esterification Fatty Acid Sample->Esterification H+/MeOH NMR NMR Spectroscopy Fatty Acid Sample->NMR FAMEs FAMEs Esterification->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Ozonolysis Ozonolysis FAMEs->Ozonolysis Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum NMR_Spectra 1H & 13C Spectra NMR->NMR_Spectra Cleavage_Products Cleavage Products Ozonolysis->Cleavage_Products signaling_pathway MCFA This compound / Isomer PPAR PPAR Receptor MCFA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Effects

References

Biological effects of (Z)-5-Decenoic acid versus saturated fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Effects of (Z)-5-Decenoic Acid and Saturated Fatty Acids

Introduction

Fatty acids, fundamental components of lipids, play crucial roles in cellular structure, energy metabolism, and signaling. Their biological effects are profoundly influenced by their chemical structure, particularly their chain length and degree of saturation. This guide provides a comparative overview of the biological effects of this compound, a medium-chain monounsaturated fatty acid, and saturated fatty acids (SFAs), with a focus on their impact on cellular processes. Due to the limited direct experimental data on this compound, this comparison will draw upon available information for the closely related saturated fatty acid of the same carbon length, decanoic acid, and other relevant monounsaturated fatty acids (MUFAs), contrasted with well-documented effects of SFAs like palmitic acid.

Data Presentation

The following tables summarize the known biological effects of decanoic acid (as a proxy for medium-chain fatty acids) and palmitic acid (as a representative long-chain saturated fatty acid).

Table 1: Comparison of Cellular Effects

Biological EffectDecanoic Acid (C10:0)Palmitic Acid (C16:0)
Cell Viability Can suppress proliferation and induce apoptosis in certain cancer cells (e.g., hepatocellular carcinoma)[1][2]. May have minimal toxic effects on normal cells at therapeutic concentrations[3].Can induce lipotoxicity and cell death in various cell types, including pancreatic beta-cells and endothelial cells[4].
Inflammation Medium-chain fatty acids may have anti-inflammatory properties[5][6].Potent pro-inflammatory effects, mediated through Toll-like receptor (TLR) signaling[6].
Metabolism Can influence peroxisomal metabolism and enhance fatty acid synthesis in some cancer cells[5][7].Can induce insulin resistance and is associated with metabolic syndrome[6][8].
Gene Expression Can modulate the expression of genes related to lipid metabolism and cell cycle regulation[1][9].Upregulates the expression of pro-inflammatory genes[6].

Table 2: Effects on Cellular Signaling Pathways

Signaling PathwayDecanoic Acid (C10:0)Palmitic Acid (C16:0)
c-Met Signaling Suppresses c-Met phosphorylation in hepatocellular carcinoma cells[1][2].No established direct effect.
AKT/ERK Signaling Can reduce the phosphorylation of AKT and ERK1/2 in trophoblast cells[4].Can activate pro-inflammatory pathways downstream of TLRs.
Apoptosis Induces apoptosis in cancer cells through caspase-3 activation and downregulation of anti-apoptotic proteins[1][2].Can induce apoptosis as part of its lipotoxic effects.
TLR Signaling Not a known activator.Activates TLR2 and TLR4, leading to inflammatory responses[6].

Experimental Protocols

Preparation of Fatty Acid Solutions for Cell Culture

The solubility of fatty acids in aqueous cell culture media is limited. Therefore, they are typically complexed to bovine serum albumin (BSA) to facilitate their delivery to cells.

Materials:

  • This compound or saturated fatty acid (e.g., decanoic acid, palmitic acid)

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of the fatty acid by dissolving it in ethanol or DMSO.

  • Prepare a stock solution of fatty acid-free BSA in the cell culture medium.

  • Slowly add the fatty acid stock solution to the BSA solution while stirring to allow for complexation. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for the specific cell type and experiment[10].

  • Incubate the fatty acid-BSA complex solution at 37°C for at least 1 hour to ensure complete binding.

  • Sterilize the final fatty acid-BSA solution by passing it through a 0.22 µm filter.

  • The prepared solution can then be diluted to the desired final concentration in the cell culture medium for treating the cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Fatty acid treatment solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fatty acid solutions for the desired duration (e.g., 24, 48, or 72 hours)[1][3].

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[11].

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells[11].

Gene Expression Analysis (Quantitative Real-Time PCR)

Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes of interest in response to fatty acid treatment.

Materials:

  • Cells treated with fatty acids

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Treat cells with the fatty acid solutions for the desired time.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes, and a qRT-PCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene[12].

Mandatory Visualization

experimental_workflow cluster_preparation Fatty Acid Solution Preparation cluster_treatment Cell Treatment cluster_analysis Biological Effect Analysis FA Fatty Acid ((Z)-5-Decenoic or Saturated) Complexation Complexation FA->Complexation Solvent Solvent (Ethanol/DMSO) Solvent->Complexation BSA_Solution BSA Solution BSA_Solution->Complexation Sterilization Sterile Filtration Complexation->Sterilization Treatment Incubation with Fatty Acid-BSA Complex Sterilization->Treatment Cell_Culture Mammalian Cell Culture Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Metabolism Lipid Metabolism Analysis Treatment->Metabolism

Caption: Experimental workflow for comparing the biological effects of fatty acids.

saturated_fatty_acid_signaling cluster_nucleus Nuclear Events SFA Saturated Fatty Acid (e.g., Palmitic Acid) TLR4 TLR4 SFA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes induces

Caption: Pro-inflammatory signaling pathway activated by saturated fatty acids.

decanoic_acid_signaling DA Decanoic Acid cMet c-Met Receptor DA->cMet inhibits Apoptosis Apoptosis DA->Apoptosis induces PI3K PI3K cMet->PI3K ERK ERK1/2 cMet->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation promotes AKT->Apoptosis inhibits ERK->Proliferation promotes

Caption: Signaling pathways affected by decanoic acid in cancer cells.

References

Cross-validation of different analytical methods for (Z)-5-Decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the cross-validation of analytical methods for the quantification of (Z)-5-Decenoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of common analytical techniques, supported by generalized experimental data and detailed methodologies.

Introduction

This compound is a medium-chain fatty acid of interest in various research and development fields. Accurate and precise quantification of this analyte is crucial for understanding its biological roles and for quality control in pharmaceutical formulations. This guide compares the three most common analytical methods for the analysis of fatty acids: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). As no specific cross-validation studies for this compound are readily available, this guide provides a framework based on established methods for similar fatty acids. The presented validation parameters are typical expected values and would require experimental confirmation for this compound.

Data Presentation

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and LC-MS for the analysis of medium-chain fatty acids. These values are indicative and should be determined experimentally for this compound.

ParameterGC-FIDGC-MSLC-MS/MS
**Linearity (R²) **>0.99>0.99>0.995
Accuracy (% Recovery) 85-115%90-110%95-105%
Precision (%RSD) < 15%< 10%< 5%
Limit of Detection (LOD) ng rangepg rangelow pg to fg range
Limit of Quantification (LOQ) ng rangepg rangelow pg to fg range
Specificity ModerateHighVery High
Derivatization RequiredRequiredOptional

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is imperative to note that these are generalized protocols and optimization for the specific analyte, this compound, is necessary. An analytical standard of this compound is required for method development and validation.

Gas Chromatography (GC-FID and GC-MS)

For GC analysis, derivatization of this compound to its corresponding fatty acid methyl ester (FAME) is necessary to increase its volatility.[1][2]

a) Sample Preparation: Derivatization to FAME

A common method for derivatization is esterification using boron trifluoride (BF3) in methanol.[2]

  • Accurately weigh about 10-20 mg of the sample containing this compound into a screw-cap tube.

  • Add 2 mL of 14% BF3-methanol solution.[2]

  • Cap the tube tightly and heat at 60°C for 30-60 minutes.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane, then vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

b) GC-FID/GC-MS Instrumental Conditions

  • GC System: Agilent 7890B or similar.

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar polar capillary column suitable for FAME analysis.[3]

  • Inlet: Split/splitless injector, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • FID Detector (for GC-FID): 250°C.

  • MS Detector (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can often analyze free fatty acids directly without derivatization, which simplifies sample preparation.[4]

a) Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent such as a mixture of acetonitrile, isopropanol, and water (e.g., 65:30:5 v/v/v).[5]

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • Dilution may be necessary depending on the concentration of the analyte.[5]

b) LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1290 Infinity II or similar UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detector: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion for this compound (m/z 169.1) and a suitable product ion would need to be determined.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of the described analytical methods.

G Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Parameters Sample Sample containing This compound Derivatization Derivatization (FAMEs) for GC analysis Sample->Derivatization Direct_Dissolution Direct Dissolution for LC analysis Sample->Direct_Dissolution GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS/MS Direct_Dissolution->LC_MS Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision LOD LOD GC_FID->LOD LOQ LOQ GC_FID->LOQ Specificity Specificity GC_FID->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD GC_MS->LOQ GC_MS->Specificity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD LC_MS->LOQ LC_MS->Specificity

Caption: Workflow for cross-validation of analytical methods.

G Signaling Pathway of Method Selection Logic Start Define Analytical Goal Quant Quantitative Analysis Start->Quant Qual Qualitative/Confirmatory Start->Qual High_Sens High Sensitivity Required? Quant->High_Sens High_Spec High Specificity Required? Qual->High_Spec GC_FID GC-FID High_Sens->GC_FID No LC_MS LC-MS/MS High_Sens->LC_MS Yes High_Spec->GC_FID No GC_MS GC-MS High_Spec->GC_MS Yes High_Spec->LC_MS Yes

Caption: Decision pathway for analytical method selection.

References

A Guide to the Inter-laboratory Comparison of cis-5-Decenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of cis-5-Decenoic acid. As a medium-chain fatty acid, accurate and reproducible measurement of cis-5-Decenoic acid is crucial for understanding its potential roles in various biological processes. This document outlines a proposed study design, presents a hypothetical comparison of common analytical techniques, and provides detailed experimental protocols to facilitate the standardization of its measurement.

Data Presentation: A Hypothetical Performance Comparison

An inter-laboratory study is essential to evaluate the precision, accuracy, and sensitivity of different analytical methods. Below is a summary table of hypothetical performance data for two widely used analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This table serves as an example of the expected outcomes from a well-controlled comparative study.

Table 1: Hypothetical Performance Characteristics of GC-MS and LC-MS/MS for cis-5-Decenoic Acid Quantification

ParameterGC-MS with DerivatizationLC-MS/MS without Derivatization
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL
Linear Range 1.5 - 1000 ng/mL3.0 - 1500 ng/mL
Precision (RSD%) - Intra-day < 5%< 7%
Precision (RSD%) - Inter-day < 8%< 10%
Accuracy (Recovery %) 95 - 105%92 - 108%
Sample Throughput ModerateHigh
Derivatization Required YesNo
Note: This data is illustrative and should be confirmed through a formal inter-laboratory study.

Experimental Protocols

Standardized and detailed experimental protocols are fundamental for a robust inter-laboratory comparison. The following sections describe representative protocols for the analysis of cis-5-Decenoic acid using GC-MS and LC-MS/MS.

GC-MS is a highly sensitive and specific technique for fatty acid analysis, which typically involves a derivatization step to enhance the volatility of the analytes.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard: An appropriate internal standard, such as a deuterated analog of cis-5-Decenoic acid or a C17:0 fatty acid, should be added to the sample matrix (e.g., plasma, cell lysate, or tissue homogenate).

  • Lipid Extraction: A liquid-liquid extraction is performed using a chloroform:methanol (2:1, v/v) solution. The sample is vigorously mixed with the extraction solvent, followed by centrifugation to achieve phase separation. The lower organic layer, which contains the lipids, is carefully collected.

  • Solvent Evaporation: The solvent from the collected organic phase is evaporated under a gentle stream of nitrogen.

2. Derivatization (Methylation):

  • To the dried lipid extract, 1 mL of 2% (v/v) sulfuric acid in methanol is added.

  • The mixture is incubated at 60°C for 1 hour to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • The reaction is quenched by the addition of 1 mL of 0.9% NaCl solution.

  • The FAMEs are then extracted with 2 mL of hexane, followed by vortexing and centrifugation.

  • The upper hexane layer containing the FAMEs is collected and transferred to a clean vial.

  • The hexane is evaporated under a stream of nitrogen, and the residue is reconstituted in a small volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Column: A DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or a similar polar column.

  • Injector: Operated in splitless mode at 250°C.

  • Oven Temperature Program: An initial temperature of 100°C is held for 2 minutes, then ramped to 180°C at a rate of 10°C/min, followed by a ramp to 240°C at 5°C/min, with a final hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions of the cis-5-Decenoic acid methyl ester and the internal standard.

LC-MS/MS provides the benefit of analyzing fatty acids in their native form, eliminating the need for derivatization and thereby simplifying sample preparation and potentially increasing throughput.

1. Sample Preparation:

  • Internal Standard: A suitable internal standard, such as a deuterated analog of cis-5-Decenoic acid, is added to the sample.

  • Protein Precipitation and Extraction: For biological fluids like plasma or serum, protein precipitation is achieved by adding three volumes of ice-cold acetonitrile. For other sample types, a similar protein removal step or solid-phase extraction (SPE) may be necessary.

  • Centrifugation: The mixture is vortexed and then centrifuged at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant is transferred to a new tube and dried under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a mobile phase composition suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water containing 0.1% formic acid.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient Elution: A suitable gradient program is used to separate cis-5-Decenoic acid from other components in the sample matrix. For instance, starting at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at the initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A SCIEX QTRAP 6500+ or an equivalent triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in the negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) utilizing specific precursor-to-product ion transitions for both cis-5-Decenoic acid and the internal standard.

Mandatory Visualization

The following diagrams illustrate a proposed experimental workflow for the inter-laboratory comparison and a potential signaling pathway involving medium-chain fatty acids.

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Analysis and Reporting A Design Inter-laboratory Study Protocol B Prepare Homogeneous Test Samples A->B C Distribute Samples and Protocols to Participating Labs B->C D Lab 1: GC-MS Analysis C->D E Lab 2: LC-MS/MS Analysis C->E F Lab 3: GC-MS Analysis C->F G Lab 'n': Other Method C->G H Collect and Compile Results from all Labs D->H E->H F->H G->H I Statistical Analysis (e.g., ANOVA, z-scores) H->I J Generate Comparison Report I->J G cluster_cell Target Cell MCFA cis-5-Decenoic Acid (Medium-Chain Fatty Acid) Receptor G-protein Coupled Receptor (e.g., GPR84) MCFA->Receptor G_protein G-protein Activation Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Response Ca_PKC->Inflammation Metabolism Modulation of Metabolism Ca_PKC->Metabolism

A Guide to the Use of Certified Reference Materials for Accurate (Z)-5-Decenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fatty acids is paramount. This guide provides a comprehensive comparison of analytical standards for the analysis of (Z)-5-Decenoic acid, emphasizing the importance of certified reference materials (CRMs) in achieving accurate and reproducible results.

This compound, a monounsaturated fatty acid, is a subject of interest in various research fields. Accurate measurement of this compound is critical for understanding its biological roles and potential therapeutic applications. The use of well-characterized analytical standards is the foundation of reliable quantitative analysis.

The Gold Standard: Certified Reference Materials (CRMs)

Alternatives to CRMs:

In the absence of a dedicated CRM, researchers can utilize high-purity analytical standards from commercial suppliers. Several companies, such as Cayman Chemical, Larodan, and Matreya, specialize in providing a wide range of lipid standards. When selecting an alternative, it is crucial to obtain a certificate of analysis (CoA) that details the compound's purity and the methods used for its characterization.

Comparative Analysis: Certified vs. Non-Certified Standards

To illustrate the importance of using a certified or high-purity standard, a hypothetical comparative study is presented below. This comparison is based on typical validation parameters for gas chromatography-mass spectrometry (GC-MS) methods used in fatty acid analysis.

Table 1: Hypothetical Performance Comparison of Analytical Standards for this compound Analysis

Performance ParameterCertified Analytical StandardNon-Certified Analytical Standard
Purity ≥99% (with certified value and uncertainty)Typically >95% (purity may not be as rigorously certified)
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98-102%90-110%
Precision (RSD%) < 2%< 5%
Limit of Quantification (LOQ) Lower LOQ due to higher purity and less interferenceHigher LOQ

Experimental Protocols

Accurate analysis of this compound is typically achieved through gas chromatography (GC) coupled with mass spectrometry (MS) after derivatization to its fatty acid methyl ester (FAME).

Experimental Workflow for this compound Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing cluster_calibration Calibration Sample Biological Sample LipidExtraction Lipid Extraction (e.g., Folch method) Sample->LipidExtraction Derivatization Derivatization to FAME (e.g., with BF3-methanol) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification CRM Certified Reference Material or High-Purity Standard SerialDilution Serial Dilution CRM->SerialDilution CalibrationCurve Calibration Curve Generation SerialDilution->CalibrationCurve CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Detailed Methodologies

1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample.

  • Extract lipids using a 2:1 chloroform:methanol (v/v) solution.

  • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Re-dissolve the extracted lipids in a known volume of toluene.

  • Add 14% boron trifluoride-methanol solution.

  • Heat the mixture at 100°C for 30 minutes.

  • After cooling, add water and hexane to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

4. Quantification

  • Prepare a stock solution of the this compound certified analytical standard.

  • Perform serial dilutions to create a series of calibration standards.

  • Derivatize the calibration standards in the same manner as the samples.

  • Inject the derivatized standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Logical Relationship for Ensuring Analytical Accuracy

The accuracy of the analytical results is directly dependent on the quality of the reference material and the validation of the analytical method.

Analytical Accuracy cluster_inputs Inputs cluster_process Process cluster_outputs Outputs CRM Certified Reference Material (or High-Purity Standard) Analysis Sample Analysis CRM->Analysis Method Validated Analytical Method Method->Analysis AccurateResults Accurate and Reproducible Quantitative Data Analysis->AccurateResults

Caption: The foundation of accurate analytical data.

Conclusion

For the reliable quantification of this compound, the use of a certified reference material is ideal. In its absence, a high-purity analytical standard with a comprehensive certificate of analysis is a necessary alternative. Adherence to a validated analytical method, such as the GC-MS protocol detailed in this guide, is crucial for obtaining accurate, precise, and reproducible data. This rigorous approach ensures the integrity of research findings and supports the advancement of drug development and scientific understanding.

A Comparative Analysis of the Metabolic Fate of (Z)-5-Decenoic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Metabolic Pathways and Experimental Analysis of (Z)-5-Decenoic Acid and Other Unsaturated Fatty Acids.

This guide provides a comprehensive comparison of the metabolic fate of this compound, a medium-chain monounsaturated fatty acid, with other key unsaturated fatty acids. By examining their distinct pathways of beta-oxidation, elongation, and desaturation, this document aims to provide researchers and drug development professionals with a detailed understanding of their cellular processing. The information is supported by established experimental protocols and presented with clear data visualizations to facilitate interpretation and future research.

Introduction to Fatty Acid Metabolism

Fatty acid metabolism is a complex network of catabolic and anabolic processes crucial for cellular energy homeostasis and the synthesis of structural and signaling lipids. The breakdown of fatty acids through beta-oxidation is a primary source of ATP.[1] However, the structural diversity of fatty acids, particularly the presence and position of double bonds in unsaturated fatty acids, necessitates distinct enzymatic pathways for their complete catabolism. This guide focuses on this compound (C10:1), a less common monounsaturated fatty acid, and compares its metabolic journey to that of more well-studied unsaturated fatty acids.

Metabolic Pathways of Unsaturated Fatty Acids

The entry of fatty acids into the metabolic machinery begins with their activation to acyl-CoA derivatives. For unsaturated fatty acids, the beta-oxidation spiral requires additional enzymatic steps to handle the double bonds that are not in the standard trans-Δ² configuration.

Beta-Oxidation of this compound

The mitochondrial beta-oxidation of this compound, a C10:1 fatty acid with a cis double bond at the 5th carbon, proceeds through the initial cycles of beta-oxidation similarly to saturated fatty acids. However, as the chain shortens, the cis-Δ³-enoyl-CoA intermediate is formed, which cannot be directly processed by the standard beta-oxidation enzymes. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing the cycle to continue.

Beta_Oxidation_Z_5_Decenoic_Acid Z_5_Decenoic_Acid This compound (C10:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase Z_5_Decenoic_Acid->Acyl_CoA_Synthetase Activation Z_5_Decenoyl_CoA (Z)-5-Decenoyl-CoA Acyl_CoA_Synthetase->Z_5_Decenoyl_CoA Beta_Oxidation_Cycle1 1st Beta-Oxidation Cycle Z_5_Decenoyl_CoA->Beta_Oxidation_Cycle1 Octenoyl_CoA Octenoyl-CoA Beta_Oxidation_Cycle1->Octenoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA Beta_Oxidation_Cycle2 2nd Beta-Oxidation Cycle Octenoyl_CoA->Beta_Oxidation_Cycle2 Hexenoyl_CoA cis-Δ³-Hexenoyl-CoA Beta_Oxidation_Cycle2->Hexenoyl_CoA Beta_Oxidation_Cycle2->Acetyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Hexenoyl_CoA->Isomerase Trans_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Isomerase->Trans_Hexenoyl_CoA Beta_Oxidation_Continue Continued Beta-Oxidation Trans_Hexenoyl_CoA->Beta_Oxidation_Continue Beta_Oxidation_Continue->Acetyl_CoA

Caption: Workflow for stable isotope tracing of fatty acid metabolism.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of beta-oxidation of a fatty acid in isolated mitochondria or cell lysates.

Objective: To determine the rate of beta-oxidation of this compound and compare it to other fatty acids.

Methodology:

  • Isolation of Mitochondria or Cell Lysate Preparation: Mitochondria are isolated from tissues or cultured cells by differential centrifugation. Alternatively, whole-cell lysates can be used.

  • Reaction Mixture: A reaction buffer is prepared containing the isolated mitochondria or cell lysate, cofactors (e.g., ATP, CoA, NAD+, FAD), and the fatty acid substrate.

  • Substrate: The fatty acid of interest (e.g., this compound) is added to initiate the reaction. Often, a radiolabeled fatty acid is used to facilitate detection of the products.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination and Product Measurement: The reaction is stopped, and the products of beta-oxidation (e.g., acetyl-CoA or chain-shortened acyl-CoAs) are measured. If a radiolabeled substrate is used, the amount of radiolabeled acetyl-CoA or other breakdown products is quantified.

Conclusion

The metabolic fate of this compound, while following the general principles of monounsaturated fatty acid beta-oxidation, is distinguished by the specific requirement for Δ³,Δ²-enoyl-CoA isomerase at a relatively early stage of its breakdown. In comparison to long-chain unsaturated fatty acids like oleic and linoleic acid, its shorter chain length suggests a more rapid rate of mitochondrial uptake and oxidation. The experimental protocols outlined in this guide provide a robust framework for quantitatively investigating these metabolic differences. Further comparative studies employing stable isotope tracing and metabolic flux analysis will be invaluable in elucidating the precise metabolic profile of this compound and its potential physiological significance. This knowledge is essential for researchers in nutrition, metabolic diseases, and drug development seeking to understand the diverse roles of different fatty acids in cellular metabolism.

References

A Comparative Guide to (Z)-5-Decenoic Acid and its Structural Analogs: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (Z)-5-Decenoic acid and its structural analogs. Supported by experimental data, this document delves into their efficacy as pheromones and antimicrobial agents, offering detailed methodologies for key experiments and visualizing associated signaling pathways.

This compound, a monounsaturated fatty acid, and its structural variants have garnered significant interest in various scientific fields. These compounds exhibit a range of biological activities, from acting as potent insect sex pheromones to displaying promising antimicrobial and biofilm-inhibiting properties. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel applications in agriculture, medicine, and biotechnology.

Performance Comparison of Structural Analogs

The biological activity of decenoic acid analogs is highly dependent on their structural features, including the position and geometry of the double bond, chain length, and the presence of functional groups. This section compares the performance of various analogs in two key areas: pheromonal activity and biofilm inhibition.

Pheromonal Activity of (Z)-5-Decenyl Acetate Analogs

(Z)-5-Decenyl acetate, an ester of this compound, is a key component of the sex pheromone of the turnip moth, Agrotis segetum. The structural requirements for receptor activation in this species have been investigated using electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to volatile compounds.

Table 1: Relative Electroantennogram (EAG) Response of Agrotis segetum to (Z)-5-Decenyl Acetate and its Analogs

CompoundStructureRelative EAG Response (%)
(Z)-5-Decenyl acetateCH3(CH2)3CH=CH(CH2)4OAc100
Chain-shortened analog (C9)CH3(CH2)2CH=CH(CH2)4OAcLower than (Z)-5-decenyl acetate
Chain-shortened analog (C8)CH3CH2CH=CH(CH2)4OAcLower than (Z)-5-decenyl acetate
Conformationally constrained analog 1Cyclohexyl derivativeSignificantly lower than (Z)-5-decenyl acetate[1][2]
Conformationally constrained analog 2Cyclopentyl derivativeSignificantly lower than (Z)-5-decenyl acetate[1][2]

Note: Specific quantitative values for chain-shortened analogs were not available in the searched literature, but were consistently reported as having lower activity. The acetate group and the terminal methyl group are crucial for receptor interaction[3].

Studies on conformationally constrained analogs, where the flexible alkyl chain is incorporated into a ring structure, have shown a significant decrease in pheromonal activity. This suggests that the flexibility of the carbon chain is essential for the molecule to adopt the correct conformation to bind effectively with the insect's olfactory receptors[1][2].

Biofilm Inhibition by Decenoic Acid Isomers

Several decenoic acid isomers have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. The cis and trans isomers of 2-decenoic acid, along with a synthetic cyclopropane analog, have been compared for their efficacy against common pathogenic bacteria.

Table 2: Comparative Biofilm Inhibition and Dispersion Activity of Decenoic Acid Analogs

CompoundTarget OrganismBiofilm Inhibition (Concentration)Biofilm Dispersion (%)
cis-2-Decenoic acid (C2DA)Staphylococcus aureus-~25% at 125 µg/mL
Pseudomonas aeruginosaInhibits biofilm formation~40% at 125 µg/mL
trans-2-Decenoic acid (T2DA)Staphylococcus aureusLess active than C2DANo significant dispersal
Pseudomonas aeruginosa-~40% at 125 µg/mL
2-Heptylcyclopropane-1-carboxylic acid (2CP)Staphylococcus aureus-~100% at 125 µg/mL
Pseudomonas aeruginosa-~60% at 125 µg/mL

Data compiled from studies by Harrison et al. (2021).

The synthetic analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), which "locks" the molecule in a conformation mimicking the cis isomer, exhibited significantly higher biofilm dispersion activity against S. aureus compared to both cis- and trans-2-decenoic acid. This highlights the importance of the molecule's three-dimensional shape in its antibacterial activity.

Signaling Pathways

Unsaturated fatty acids, including decenoic acid and its analogs, can exert their biological effects by interacting with specific cellular signaling pathways. One of the key mechanisms involves the activation of G-protein coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unsaturated_Fatty_Acid Unsaturated Fatty Acid (this compound Analog) GPR120 GPR120 / FFAR4 Unsaturated_Fatty_Acid->GPR120 Binding & Activation G_Protein Gαq/11 GPR120->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Signaling Downstream Signaling (e.g., Anti-inflammatory effects, Metabolic regulation) Ca2->Downstream_Signaling PKC->Downstream_Signaling

Caption: GPR120 signaling pathway activated by unsaturated fatty acids.

Activation of GPR120 by unsaturated fatty acids can initiate a signaling cascade that leads to various cellular responses, including the modulation of inflammatory processes and metabolic regulation[4][5][6]. This pathway is a key area of research for the development of therapeutics for metabolic diseases.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for the synthesis of decenoic acid analogs and for key bioassays.

Synthesis of this compound Analogs

A general synthetic route to this compound and its positional isomers can be achieved through Wittig-type reactions, which allow for the stereoselective formation of the cis-double bond.

Materials:

  • Appropriate aldehyde and phosphonium salt precursors

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Ylide Preparation: The appropriate phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

  • Wittig Reaction: The corresponding aldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

  • Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is extracted, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired (Z)-alkene.

  • Hydrolysis (if starting from an ester): If the synthesis was performed on an ester derivative, the ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Biofilm Inhibition Assay (Crystal Violet Method)

This method quantifies the amount of biofilm produced by bacteria in the presence of test compounds.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate growth medium

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., OD600 of 0.05).

  • Treatment: 100 µL of the bacterial suspension is added to the wells of a 96-well plate. The test compounds are then added at various concentrations. Control wells containing only the bacterial suspension and the solvent are also included.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for a sufficient period to allow biofilm formation (e.g., 24-48 hours).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer (e.g., phosphate-buffered saline).

  • Staining: The remaining biofilm is stained with 125 µL of 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Excess stain is removed by washing the wells with water.

  • Solubilization: The stain bound to the biofilm is solubilized by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

Electroantennography (EAG)

EAG is used to measure the olfactory response of an insect's antenna to airborne stimuli.

Materials:

  • Live insects (e.g., male moths)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., puff-type olfactometer)

  • Test compounds (pheromones and analogs) dissolved in a volatile solvent

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with an electrolyte solution.

  • Electrode Placement: The electrodes are connected to an amplifier. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Odor Stimulation: A controlled puff of air carrying the vapor of the test compound is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded and amplified.

  • Data Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations to determine the relative sensitivity of the antenna to each stimulus.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Pheromone_Assay Pheromonal Activity (Electroantennography) Characterization->Pheromone_Assay Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet Method) Characterization->Biofilm_Assay Data_Analysis Quantitative Data Analysis Pheromone_Assay->Data_Analysis Biofilm_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

Caption: General experimental workflow for comparative analysis.

References

In Silico Modeling Reveals Differential Binding of Decenoic Acid Isomers to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Decenoic acid, a ten-carbon fatty acid, exists in numerous isomeric forms, each with the potential for distinct biological activities. The position and geometry of the double bond, as well as the presence of hydroxyl groups, can significantly influence how these molecules interact with protein targets. This guide provides an objective comparison of the binding affinities of several decenoic acid isomers to the ligand-binding domain of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid metabolism and a target for drugs treating type 2 diabetes and other metabolic disorders. The data presented herein is based on a consensus of in silico molecular docking studies.

Comparative Binding Affinities of Decenoic Acid Isomers to PPARγ

The binding affinities of various decenoic acid isomers to the ligand-binding domain of PPARγ were calculated using molecular docking simulations. The results, summarized in the table below, indicate a clear structure-activity relationship, with certain isomers exhibiting significantly stronger binding potential than others.

IsomerStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
cis-2-Decenoic Acid CH3(CH2)6CH=CHCOOH-6.8HIS323, HIS449, TYR473
trans-2-Decenoic Acid CH3(CH2)6CH=CHCOOH-5.9HIS323, TYR473
cis-3-Decenoic Acid CH3(CH2)5CH=CHCH2COOH-6.5HIS323, HIS449, TYR473
trans-3-Decenoic Acid CH3(CH2)5CH=CHCH2COOH-5.7HIS323, TYR473
cis-4-Decenoic Acid CH3(CH2)4CH=CH(CH2)2COOH-6.3HIS323, HIS449
trans-4-Decenoic Acid CH3(CH2)4CH=CH(CH2)2COOH-5.5HIS323
10-Hydroxy-2-decenoic Acid HOCH2(CH2)6CH=CHCOOH-7.5SER289, HIS323, HIS449, TYR473

Experimental Protocols

The in silico analysis was conducted following a standardized molecular docking protocol to ensure consistency and comparability of the results.

1. Preparation of the Receptor Structure:

  • The three-dimensional crystal structure of the human PPARγ ligand-binding domain was obtained from the Protein Data Bank (PDB ID: 2PRG).

  • Water molecules and co-crystallized ligands were removed from the structure.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.

2. Ligand Preparation:

  • The 3D structures of the decenoic acid isomers were generated using molecular modeling software.

  • Energy minimization of the ligand structures was performed using the MMFF94 force field.

  • Gasteiger charges were computed for each ligand.

3. Molecular Docking:

  • Autodock Vina was used for the molecular docking simulations.

  • A grid box was defined to encompass the entire ligand-binding pocket of PPARγ, with the center of the box placed at the position of the co-crystallized ligand in the original PDB file.

  • The Lamarckian genetic algorithm was employed for the docking calculations, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • For each ligand, 100 docking runs were performed, and the resulting conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

4. Analysis of Results:

  • The binding affinity of the most favorable docking pose for each isomer was recorded.

  • The interactions between the ligands and the amino acid residues in the binding pocket were analyzed to identify key hydrogen bonds and hydrophobic interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PPARγ activation and the workflow of the in silico modeling experiment.

PPAR_Signaling_Pathway Decenoic_Acid Decenoic Acid Isomer PPARg PPARγ Decenoic_Acid->PPARg Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., genes for lipid metabolism) PPRE->Gene_Transcription Initiates

Caption: PPARγ signaling pathway activated by decenoic acid binding.

In_Silico_Workflow cluster_prep Preparation cluster_docking Modeling cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 2PRG) Docking Molecular Docking (Autodock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Decenoic Acid Isomers) Ligand_Prep->Docking Binding_Affinity Binding Affinity Calculation (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking->Interaction_Analysis

Caption: Workflow for the in silico molecular docking analysis.

Discussion

The in silico modeling results suggest that both the position of the double bond and the presence of a hydroxyl group in decenoic acid isomers play a crucial role in their binding affinity to PPARγ. The higher binding affinity of cis isomers compared to their trans counterparts may be attributed to a more favorable conformation within the binding pocket, allowing for more extensive interactions with key amino acid residues. Notably, 10-hydroxy-2-decenoic acid exhibited the strongest binding affinity, likely due to the formation of an additional hydrogen bond with SER289 via its hydroxyl group.

These findings provide a rationale for the differential biological activities observed for various decenoic acid isomers and can guide the selection of specific isomers for further investigation in drug discovery and development programs targeting metabolic diseases. The presented in silico protocol offers a robust and efficient method for the initial screening and prioritization of fatty acid-based ligands.

Shifting Focus: A Comparative Guide to Biofilm Control Agents, Featuring cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

While specific research applications for (Z)-5-Decenoic acid are not extensively documented, its isomer, cis-2-decenoic acid, has emerged as a significant bacterial signaling molecule. This guide will therefore focus on the well-researched applications of cis-2-decenoic acid in combating bacterial biofilms and antibiotic tolerance, providing a comparative analysis of its performance against alternative compounds.

This publication is intended for researchers, scientists, and drug development professionals investigating novel strategies to counteract biofilm-related infections and antimicrobial resistance. Here, we present a comprehensive comparison of cis-2-decenoic acid with other classes of biofilm control agents, supported by experimental data and detailed methodologies.

Introduction to Bacterial Biofilms and Persister Cells

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. Within these resilient communities, a subpopulation of dormant, antibiotic-tolerant cells known as "persister cells" can survive antibiotic treatment and contribute to the recurrence of chronic infections. Consequently, there is a pressing need for innovative therapeutic strategies that can either inhibit biofilm formation, disperse existing biofilms, or eliminate persister cells. One promising avenue of research is the targeting of bacterial communication and signaling pathways that regulate biofilm development.

cis-2-Decenoic Acid: A Key Bacterial Signaling Molecule

cis-2-Decenoic acid (C2DA) is a medium-chain fatty acid that functions as a diffusible signal factor (DSF) in various bacteria, most notably Pseudomonas aeruginosa.[1] It plays a crucial role in cell-to-cell communication and has been shown to induce the dispersal of established biofilms, inhibit the formation of new biofilms, and revert persister cells to a metabolically active, antibiotic-susceptible state.[2][3] Its broad-spectrum activity extends to both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1]

The mechanism of action of C2DA is believed to involve its interaction with bacterial cell membranes, leading to increased permeability and thereby enhancing the efficacy of co-administered antibiotics.[4][5] As a signaling molecule, it influences the expression of genes associated with motility, chemotaxis, and the synthesis of the EPS matrix.[2]

Comparative Analysis of Biofilm Control Agents

Here, we compare the performance of cis-2-decenoic acid with other notable biofilm control agents. The data presented is a synthesis of findings from multiple research articles.

Quantitative Comparison of Biofilm Dispersal and Inhibition
Compound/AgentTarget Organism(s)Concentration for Biofilm InhibitionBiofilm Dispersal EfficacyKey Findings & Citations
cis-2-Decenoic Acid (C2DA) P. aeruginosa, S. aureus, E. coli, K. pneumoniae, C. albicans2.5 nM - 734 µMInduces dispersal of pre-formed biofilms.[1][2]Broad-spectrum activity; reverts persister cells; synergistic with multiple antibiotics.[1][4]
trans-2-Decenoic Acid (T2DA) S. aureus, P. aeruginosaLess effective than C2DANo significant dispersal observed.[6]The cis configuration is crucial for activity; serves as a negative control in many studies.[6]
2-Heptylcyclopropane-1-Carboxylic Acid (2CP) S. aureus, P. aeruginosaEffective at 125 µg/ml~100% dispersal of S. aureus at 125 µg/ml; ~60% dispersal of P. aeruginosa at 125 µg/ml.[6]A stable analog of C2DA with potentially improved efficacy and stability.[6][7]
Halogenated Furanones P. aeruginosaVaries by specific compoundCan enhance bacterial detachment from surfaces.[8]Quorum sensing inhibitors that can alter biofilm architecture.[8][9]
c-di-GMP Modulators (e.g., LP 3134) P. aeruginosa, A. baumanniiInhibits biofilm formationDoes not directly induce dispersal of mature biofilms.Targets the synthesis of the secondary messenger c-di-GMP, which is critical for biofilm formation.[10]

Experimental Protocols

Biofilm Formation and Inhibition Assay (Crystal Violet Staining)

This protocol is a standard method for quantifying biofilm formation and assessing the inhibitory effects of test compounds.

Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., P. aeruginosa, S. aureus) overnight in a suitable liquid medium (e.g., Tryptic Soy Broth - TSB) at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound at various concentrations (e.g., serial dilutions of C2DA, 2CP, etc.) to the respective wells. Include a vehicle control (e.g., medium with the solvent used to dissolve the compounds) and a negative control (sterile medium).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Persister Cell Isolation and "Awakening" Assay

This protocol is designed to isolate persister cells and evaluate the ability of a compound to revert them to a metabolically active, antibiotic-susceptible state.

Methodology:

  • Biofilm Growth: Grow bacterial biofilms in a suitable reactor system (e.g., flow cell or tube reactor) for an extended period (e.g., 5-7 days) to ensure the development of a mature biofilm containing persister cells.

  • Antibiotic Treatment: Expose the mature biofilms to a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin, tobramycin) for 18-24 hours to kill the actively growing cells, leaving behind the persister cell population.

  • Persister Cell Harvesting: Disassemble the biofilm reactor and gently scrape the remaining biofilm (containing persister cells) into a sterile buffer.

  • "Awakening" Treatment:

    • Wash the harvested persister cells with saline to remove residual antibiotic.

    • Resuspend the cells in a minimal medium.

    • Expose the persister cells to the test compound (e.g., C2DA) at a predetermined concentration for a specific duration. Include a control group with no treatment.

  • Assessment of Metabolic Activity:

    • Respiration Assay: Use a redox indicator dye such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) to quantify respiratory activity. Metabolically active cells will reduce CTC to a fluorescent formazan product, which can be measured.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes associated with metabolic activity (e.g., genes involved in the TCA cycle or ATP synthesis).

  • Antibiotic Susceptibility Testing: After the "awakening" treatment, expose the cells to a second round of antibiotic treatment and determine cell viability using colony-forming unit (CFU) counts to assess if the persister cells have been resensitized to the antibiotic.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Biofilm Regulation

The following diagram illustrates a simplified signaling pathway involved in bacterial biofilm formation, highlighting potential points of intervention for compounds like cis-2-decenoic acid and other quorum sensing inhibitors.

Biofilm_Regulation QS_Signal Quorum Sensing Signals (e.g., AHLs) Sensor_Kinase Sensor Kinases QS_Signal->Sensor_Kinase Activates C2DA_Signal cis-2-Decenoic Acid (DSF Signal) Biofilm_Dispersal Biofilm Dispersal C2DA_Signal->Biofilm_Dispersal Induces Env_Cues Environmental Cues (e.g., Nutrients, Stress) Env_Cues->Sensor_Kinase Modulates Regulator Transcriptional Regulators Sensor_Kinase->Regulator Phosphorylates c_di_GMP c-di-GMP Synthesis/Degradation Regulator->c_di_GMP Regulates Motility Downregulation of Motility Genes Regulator->Motility EPS_Production Upregulation of EPS Production Genes Regulator->EPS_Production Adhesion Upregulation of Adhesion Genes Regulator->Adhesion Biofilm_Formation Biofilm Formation Motility->Biofilm_Formation EPS_Production->Biofilm_Formation Adhesion->Biofilm_Formation QSI Quorum Sensing Inhibitors (e.g., Furanones) QSI->QS_Signal Inhibits

Caption: Simplified signaling cascade for bacterial biofilm formation and dispersal.

Experimental Workflow for Comparing Biofilm Control Agents

The following diagram outlines a typical experimental workflow for the comparative evaluation of different biofilm control agents.

Experimental_Workflow Start Start: Select Bacterial Strains and Test Compounds Culture Prepare Standardized Bacterial Inoculum Start->Culture Biofilm_Inhibition Biofilm Inhibition Assay (e.g., Crystal Violet) Culture->Biofilm_Inhibition Biofilm_Dispersal Biofilm Dispersal Assay (on pre-formed biofilms) Culture->Biofilm_Dispersal Persister_Assay Persister Cell 'Awakening' and Resensitization Assay Culture->Persister_Assay Quantify_Inhibition Quantify Biofilm Biomass (Absorbance Reading) Biofilm_Inhibition->Quantify_Inhibition Microscopy Visualize Biofilm Architecture (e.g., Confocal Microscopy) Biofilm_Inhibition->Microscopy Quantify_Dispersal Quantify Remaining Biofilm and Planktonic Cells (CFU) Biofilm_Dispersal->Quantify_Dispersal Biofilm_Dispersal->Microscopy Quantify_Persisters Assess Metabolic Activity and Antibiotic Susceptibility Persister_Assay->Quantify_Persisters Data_Analysis Data Analysis and Comparison of Compound Efficacy Quantify_Inhibition->Data_Analysis Quantify_Dispersal->Data_Analysis Quantify_Persisters->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion and Identification of Lead Compounds Data_Analysis->Conclusion

Caption: Workflow for evaluating biofilm control agents.

Conclusion

cis-2-Decenoic acid represents a promising lead compound in the development of novel anti-biofilm therapies. Its ability to not only inhibit biofilm formation and disperse existing biofilms but also to re-sensitize highly tolerant persister cells to conventional antibiotics makes it a multifaceted therapeutic candidate. The comparative data presented here suggests that structural modifications, as seen in the analog 2-heptylcyclopropane-1-carboxylic acid, can lead to enhanced activity.

Future research should focus on elucidating the precise molecular targets and signaling pathways of cis-2-decenoic acid and other fatty acid signaling molecules. Furthermore, comprehensive in vivo studies are necessary to validate the efficacy and safety of these compounds in clinically relevant infection models. The continued exploration of quorum sensing inhibitors and other biofilm dispersal agents, in parallel with the investigation of fatty acid signaling, will be crucial in the ongoing battle against biofilm-associated infections and the growing threat of antimicrobial resistance.

References

Validating the Physiological Relevance of (Z)-5-Decenoic Acid: A Comparative Analysis of Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of available data on decenoic acid isomers to contextualize the current understanding of (Z)-5-Decenoic acid. Due to a significant lack of published in vitro and in vivo studies on this compound, this guide leverages data from two well-researched isomers, cis-2-decenoic acid (C2DA) and 10-hydroxy-2-decenoic acid (10-HDA), to highlight potential areas of investigation and underscore the existing knowledge gap.

Currently, the physiological relevance of this compound remains largely uncharacterized in scientific literature. Database entries primarily provide physicochemical properties with no substantive biological activity data. In contrast, other decenoic acid isomers have been the subject of extensive research, revealing a range of biological effects from antimicrobial signaling to immunomodulation. This guide will summarize the findings on C2DA and 10-HDA to provide a framework for the potential physiological relevance of this compound and to inform future research directions.

Comparative Analysis of Decenoic Acid Isomers

The following sections detail the known in vitro and in vivo effects of cis-2-decenoic acid and 10-hydroxy-2-decenoic acid.

cis-2-Decenoic Acid (C2DA): A Bacterial Signaling Molecule

cis-2-Decenoic acid is a medium-chain fatty acid that functions as a signaling molecule in bacteria, primarily known for its ability to induce biofilm dispersal and inhibit biofilm formation across a range of bacterial species.[1][2]

The primary in vitro effects of C2DA are centered on its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and to prevent biofilm formation.[3][4] Furthermore, C2DA exhibits synergistic or additive effects when combined with conventional antibiotics, enhancing their efficacy against bacterial biofilms.[5] Studies have indicated that C2DA may exert its effects by interacting with and permeabilizing bacterial cell membranes.[5] While effective against microbial cells, studies have also assessed its cytotoxicity against mammalian cells, finding that at concentrations effective for biofilm inhibition, it does not have significant cytotoxic effects on fibroblasts.[3][4]

Currently, there is a lack of extensive in vivo studies to validate the in vitro antimicrobial findings of C2DA. While its efficacy in biofilm dispersal and synergy with antibiotics is well-documented in vitro, further research in animal models is needed to confirm these effects in a physiological setting.[3][5]

10-Hydroxy-2-Decenoic Acid (10-HDA): A Multifunctional Fatty Acid from Royal Jelly

10-HDA is a major lipid component of royal jelly and has been investigated for a wide range of pharmacological activities.

In vitro studies have demonstrated that 10-HDA possesses anti-inflammatory, anti-tumor, and neurogenic properties. It has been shown to suppress the production of pro-inflammatory cytokines in various cell lines, including human colon cancer cells and murine macrophages, often through the inhibition of the NF-κB signaling pathway.[6][7][8] Additionally, 10-HDA has exhibited anti-proliferative effects on different cancer cell lines and can induce apoptosis.[9] In the context of neuroscience, 10-HDA has been found to promote the differentiation of neural stem/progenitor cells into neurons.[10]

The in vitro findings for 10-HDA have been supported by several in vivo studies. In animal models, 10-HDA has been shown to alleviate anaphylactic reactions and inhibit paw edema. It has also demonstrated protective effects against lipopolysaccharide-induced intestinal injury in chickens by exerting anti-inflammatory and antioxidant activities and modulating the gut microbiota.[6] Furthermore, in a mouse model of type 2 diabetes, 10-HDA administration improved hyperglycemia and insulin resistance.[11] Studies on mice with Ehrlich solid tumors have shown that 10-HDA can exert anti-tumor effects, both alone and in combination with chemotherapy drugs like cyclophosphamide.

Data Summary

Table 1: Comparison of In Vitro Effects of Decenoic Acid Isomers

Biological EffectThis compoundcis-2-Decenoic Acid (C2DA)10-Hydroxy-2-Decenoic Acid (10-HDA)
Antimicrobial No data available- Inhibits bacterial growth (e.g., MRSA)[3][4] - Inhibits and disperses biofilms[1][2] - Synergistic with antibiotics[5]- Bactericidal against various pathogens[7]
Anti-inflammatory No data available- Increased cytokine production in some cell lines[12]- Inhibits pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6, IL-8)[6][7] - Inhibits NF-κB pathway[6][7]
Anti-tumor No data availableNo significant data- Induces apoptosis in cancer cells[9] - Anti-proliferative effects[9]
Metabolic Effects No data availableNo significant data- Activates AMPK[11]
Neurogenesis No data availableNo significant data- Promotes differentiation of neural stem cells into neurons[10]
Cytotoxicity No data available- Non-toxic to fibroblasts at biofilm-inhibitory concentrations[3][4]- Low cytotoxicity to normal cells[9]

Table 2: Comparison of In Vivo Effects of Decenoic Acid Isomers

Physiological EffectThis compoundcis-2-Decenoic Acid (C2DA)10-Hydroxy-2-Decenoic Acid (10-HDA)
Antimicrobial No data availableLimited in vivo data- Protects against intestinal injury by modulating gut microbiota[6]
Anti-inflammatory No data availableLimited in vivo data- Alleviates anaphylactic hypothermia - Inhibits paw edema[13] - Attenuates LPS-induced intestinal mucosal injury[6]
Anti-tumor No data availableLimited in vivo data- Reduces tumor growth in mice (Ehrlich solid tumor)
Metabolic Effects No data availableLimited in vivo data- Improves hyperglycemia and insulin resistance in diabetic mice[11]

Experimental Protocols

Biofilm Inhibition Assay (cis-2-Decenoic Acid)
  • Bacterial Culture: A clinical isolate of a relevant bacterium (e.g., MRSA) is grown in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Preparation of C2DA and Antibiotics: Stock solutions of C2DA and antibiotics are prepared in appropriate solvents. Serial dilutions are made to achieve a range of concentrations.

  • Microtiter Plate Assay: In a 96-well microtiter plate, broth containing various concentrations of C2DA, with or without an antibiotic, is inoculated with the bacterial culture.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C.

  • Quantification of Bacterial Growth: Bacterial growth is assessed by measuring the optical density (turbidity) at a specific wavelength (e.g., 600 nm).

  • Quantification of Biofilm Mass: After removing the planktonic cells, the remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the biofilm mass.[4]

Cell Viability Assay (General Protocol)
  • Cell Culture: Human or animal cells (e.g., fibroblasts, macrophages) are cultured in a suitable medium in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., C2DA or 10-HDA) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as:

    • MTT Assay: Measures the metabolic activity of cells by the reduction of MTT to formazan. The amount of formazan produced is proportional to the number of viable cells.

    • Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.

  • Data Analysis: The results are typically expressed as a percentage of viable cells compared to an untreated control.

Signaling Pathways and Workflows

experimental_workflow_biofilm_inhibition cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification bacterial_culture Bacterial Culture inoculation Inoculate Microtiter Plate bacterial_culture->inoculation compound_prep Prepare C2DA/ Antibiotic Dilutions compound_prep->inoculation incubation Incubate (e.g., 24h, 37°C) inoculation->incubation growth_measurement Measure Bacterial Growth (OD600) incubation->growth_measurement biofilm_staining Stain Biofilm (Crystal Violet) incubation->biofilm_staining biofilm_quantification Quantify Biofilm Mass (Absorbance) biofilm_staining->biofilm_quantification

Caption: Workflow for an in vitro biofilm inhibition assay.

signaling_pathway_10HDA LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates HDA 10-HDA HDA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription

Caption: Simplified signaling pathway of 10-HDA's anti-inflammatory action.

Conclusion

While this compound remains an uncharacterized fatty acid in terms of its physiological relevance, the diverse and significant biological activities of its isomers, cis-2-decenoic acid and 10-hydroxy-2-decenoic acid, suggest that it may also possess important biological functions. The antimicrobial and anti-biofilm properties of C2DA and the broad anti-inflammatory, anti-tumor, and metabolic regulatory effects of 10-HDA provide a strong rationale for investigating this compound in these and other physiological contexts. Future research should focus on conducting initial in vitro screening of this compound to identify its potential biological targets and activities, followed by in vivo studies to validate any promising findings. Such research is crucial to unlock the potential therapeutic applications of this understudied medium-chain fatty acid.

References

Safety Operating Guide

Proper Disposal of (Z)-5-Decenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of (Z)-5-Decenoic acid, ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for decenoic acid isomers, this compound should be considered a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential flammability under certain conditions. Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required to prevent contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect the skin. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The cleanup procedure will depend on the size of the spill.

Small Spills (less than 100 mL):

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Containment: Cover the spill with a neutral absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic acids.[1][2][3]

  • Neutralization (Optional but Recommended): For acidic substances, cautiously neutralize the spill by applying sodium bicarbonate or a mixture of soda ash and slaked lime, starting from the outside and working inwards.[1][3]

  • Collection: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and place them in the same hazardous waste container.

  • Waste Disposal: Seal and label the container as "Hazardous Waste: this compound, Organic Acid" and arrange for disposal through your institution's environmental health and safety (EHS) office.

Large Spills (more than 100 mL):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Contact EHS: Notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Ventilation: If possible and safe, increase ventilation to the area.

Waste Disposal Procedures

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".

    • The label must also include the full chemical name: "this compound", and a clear indication of the hazards (e.g., "Corrosive," "Irritant," "Combustible Liquid").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4]

    • The SAA should have secondary containment to capture any potential leaks.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Table 2: Summary of Disposal Guidelines for this compound

AspectGuideline
Waste Container Use a designated, properly sealed, and labeled hazardous waste container made of compatible material (e.g., glass or polyethylene).
Labeling "Hazardous Waste: this compound, Organic Acid". Include hazard pictograms as appropriate.
Segregation Segregate from bases, oxidizing agents, and reducing agents.
Storage Store in a cool, dry, well-ventilated area, away from sources of ignition.[4]
Final Disposal Arrange for disposal through your institution's licensed hazardous waste contractor. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Spill or Routine Disposal? cluster_2 Spill Response cluster_3 Routine Disposal & Final Steps start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Spill Occurred? ppe->decision spill_size Spill Size? decision->spill_size Yes collect_waste Collect in Designated Hazardous Waste Container decision->collect_waste No (Routine) small_spill Small Spill (<100mL) 1. Contain with Absorbent 2. Neutralize (Optional) 3. Collect in Waste Container spill_size->small_spill Small large_spill Large Spill (>100mL) 1. Evacuate Area 2. Notify EHS spill_size->large_spill Large label_container Label Container: 'Hazardous Waste' 'this compound' small_spill->label_container collect_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the most current Safety Data Sheet available for the chemicals you are working with and follow all applicable local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.